molecular formula C9H13BrN2 B2472120 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole CAS No. 1354704-58-7

3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole

Cat. No.: B2472120
CAS No.: 1354704-58-7
M. Wt: 229.121
InChI Key: CRJGQUDVFBXPLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole (CAS 1354704-58-7) is a small molecule with the molecular formula C9H13BrN2 and a molecular weight of 229.12 . It belongs to the pyrazole class of compounds, which are recognized as privileged aza-heterocyclic scaffolds and are frequently studied as versatile synthetic intermediates and core structures in medicinal chemistry . The bromine atom on the pyrazole ring makes this compound a valuable building block for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination . Furthermore, the cyclopentyl substituent can influence the molecule's lipophilicity and metabolic stability, making it a useful precursor in drug discovery efforts . Pyrazole derivatives, in general, are known to exhibit a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral properties, highlighting the potential research value of this functionalized compound . This product is intended for research purposes as a chemical building block and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1-cyclopentyl-5-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-7-6-9(10)11-12(7)8-4-2-3-5-8/h6,8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJGQUDVFBXPLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2CCCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Synthesis and Regioselective Isolation of 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of synthesizing highly substituted, regiochemically pure pyrazole building blocks. 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole (CAS: 1354704-58-7) is a critical intermediate in medicinal chemistry, often utilized as a bioisostere for phenyl rings and a versatile coupling partner in Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions[1]. Synthesizing this specific regioisomer requires overcoming the inherent electronic biases of the pyrazole core. This whitepaper details a field-proven, two-step synthetic pathway—combining a regiocontrolled Sandmeyer reaction with a sterically driven N-alkylation—designed to guarantee high fidelity and self-validating analytical checkpoints.

Mechanistic Rationale & Pathway Design

Overcoming C4-EAS Preference via the Sandmeyer Reaction

A common pitfall in pyrazole chemistry is attempting direct halogenation. Electrophilic aromatic substitution (EAS) on pyrazoles—such as direct bromination using Br₂ or N-bromosuccinimide (NBS)—exhibits overwhelming regioselectivity for the C4 position. This is driven by the stabilization of the transition state via the adjacent nitrogen atoms. Consequently, direct bromination of 5-methylpyrazole exclusively yields 4-bromo-5-methylpyrazole, rendering direct C3-bromination synthetically unviable.

To access the C3-bromo architecture, we must employ a functional group interconversion strategy. By starting with the commercially available 3-amino-5-methylpyrazole[2], the amino group acts as a traceless directing group. Diazotization of the amine in the presence of hydrobromic acid generates a diazonium intermediate, which undergoes a copper(I)-catalyzed Sandmeyer reaction to yield the intermediate 3-bromo-5-methyl-1H-pyrazole[3]. This circumvents the innate C4 nucleophilicity, ensuring absolute regiocontrol at the halogenation stage.

Tautomerism and N-Alkylation Dynamics

The intermediate 3-bromo-5-methyl-1H-pyrazole exists in a dynamic tautomeric equilibrium with 5-bromo-3-methyl-1H-pyrazole[4]. Deprotonation with cesium carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF) generates an ambident pyrazolide anion. The "cesium effect" is intentionally leveraged here to maximize the solubility and nucleophilicity of the anion.

When introducing the cyclopentyl moiety via nucleophilic substitution (Sₙ2) with bromocyclopentane, alkylation can occur at either N1 or N2. The regioselectivity is governed by the relative steric hindrance of the adjacent C3 and C5 substituents. Because the van der Waals radius of a bromine atom (~1.85 Å) is remarkably similar to that of a methyl group (~2.0 Å), steric differentiation is minimal. This results in a near 1:1 mixture of the target 3-bromo-1-cyclopentyl-5-methyl-1H-pyrazole and its regioisomer, 5-bromo-1-cyclopentyl-3-methyl-1H-pyrazole. Rigorous chromatographic separation is therefore a mandatory component of the workflow.

Pathway SM 3-Amino-5-methylpyrazole (Starting Material) Reagent1 NaNO2, HBr, CuBr (Sandmeyer Reaction) SM->Reagent1 Int1 3-Bromo-5-methyl-1H-pyrazole (Intermediate) Reagent1->Int1  Diazotization &  Halogenation Reagent2 Bromocyclopentane Cs2CO3, DMF, 80°C Int1->Reagent2 Mix Regioisomer Mixture (N1 vs N2 Alkylation) Reagent2->Mix  N-Alkylation Sep Silica Gel Chromatography (Hexane/EtOAc) Mix->Sep Prod 3-Bromo-1-cyclopentyl- 5-methyl-1H-pyrazole Sep->Prod  Isolation of  Target Isomer

Figure 1: Chemical synthesis pathway via Sandmeyer reaction and N-alkylation.

Step-by-Step Experimental Methodologies

Protocol 1: Sandmeyer Bromination of 3-Amino-5-methylpyrazole
  • Preparation : Suspend 3-amino-5-methylpyrazole (1.0 eq) in 48% aqueous HBr (5.0 eq) in a round-bottom flask. Cool the mixture to 0 °C using an ice-salt bath.

  • Diazotization : Add a solution of NaNO₂ (1.2 eq) in distilled water dropwise via an addition funnel, maintaining the internal temperature strictly below 5 °C to prevent premature diazonium decomposition. Stir for 30 minutes.

  • Halogenation Setup : In a separate flask, dissolve CuBr (1.1 eq) in 48% HBr and heat to 60 °C.

  • Coupling : Transfer the cold diazonium solution dropwise into the heated CuBr solution.

    • Self-Validation Checkpoint: The immediate evolution of nitrogen gas (bubbling) is a visual confirmation of diazonium decomposition and successful C-Br bond formation. Absence of gas indicates a failed diazotization.

  • Workup : Stir at 60 °C for 1 hour, then cool to room temperature. Neutralize carefully with saturated aqueous NaHCO₃ (monitor pH to ~7) and extract thrice with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford 3-bromo-5-methyl-1H-pyrazole as a solid.

Protocol 2: N-Alkylation and Regioisomer Separation
  • Deprotonation : Dissolve the intermediate 3-bromo-5-methyl-1H-pyrazole (1.0 eq) in anhydrous DMF (0.5 M). Add Cs₂CO₃ (2.0 eq) and stir at room temperature for 30 minutes to pre-form the pyrazolide anion.

  • Alkylation : Add bromocyclopentane (1.5 eq) dropwise. Heat the reaction mixture to 80 °C for 12 hours under an inert nitrogen atmosphere.

    • Self-Validation Checkpoint: TLC analysis (UV 254 nm, 20% EtOAc/Hexanes) should reveal the disappearance of the starting material and the emergence of two distinct, closely eluting spots (the regioisomers).

  • Quench & Extraction : Quench the reaction by pouring it into ice water. Extract thrice with ethyl acetate. Combine the organic layers and wash extensively with 5% aqueous LiCl (3x) to remove residual DMF. Dry over Na₂SO₄ and concentrate.

  • Isolation : Purify the crude mixture via flash column chromatography on silica gel using a gradient of 0-15% ethyl acetate in hexanes. The target 3-bromo-1-cyclopentyl-5-methyl-1H-pyrazole typically elutes slightly faster than the 5-bromo-3-methyl isomer due to subtle differences in its dipole moment.

Workflow Step1 Step 1: Setup Charge flask with pyrazole & DMF Step2 Step 2: Deprotonation Add Cs2CO3 Stir 30 min Step1->Step2 Step3 Step 3: Alkylation Dropwise addition of Bromocyclopentane Step2->Step3 Step4 Step 4: Quench H2O addition & EtOAc extraction Step3->Step4 Step5 Step 5: Purification Flash Chromatography (Gradient Elution) Step4->Step5 Step6 Step 6: Validation NMR & LC-MS Analysis Step5->Step6

Figure 2: Experimental workflow for the alkylation and chromatographic isolation.

Quantitative Data & Analytical Validation

To ensure reproducibility, the following tables summarize the critical reaction parameters and expected analytical characterization data required to validate the identity and purity of the synthesized compounds.

Table 1: Reaction Parameters & Yields

StepReaction TypeKey Reagents (Equivalents)Temp / TimeTypical Yield
1Sandmeyer Bromination3-Amino-5-methylpyrazole (1.0), NaNO₂ (1.2), HBr (5.0), CuBr (1.1)0 °C to 60 °C, 2 h65 - 75%
2N-Alkylation3-Bromo-5-methyl-1H-pyrazole (1.0), Bromocyclopentane (1.5), Cs₂CO₃ (2.0)80 °C, 12 h85% (Total Mixture)
3Regioisomer SeparationSilica Gel Chromatography (Hexane/EtOAc gradient)Ambient35 - 40% (Target Isomer)

Table 2: Analytical Characterization Data

CompoundMW ( g/mol )Expected ¹H NMR (CDCl₃, 400 MHz)LC-MS (ESI+) m/z
3-Bromo-5-methyl-1H-pyrazole161.00δ 11.5 (br s, 1H, NH), 5.95 (s, 1H, CH), 2.25 (s, 3H, CH₃)161.0, 163.0 [M+H]⁺
3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole229.12δ 6.02 (s, 1H, CH), 4.65 (m, 1H, CH), 2.22 (s, 3H, CH₃), 2.10-1.60 (m, 8H, CH₂)229.0, 231.0[M+H]⁺

Conclusion

The synthesis of 3-bromo-1-cyclopentyl-5-methyl-1H-pyrazole demands a strategic bypass of the pyrazole ring's natural EAS reactivity. By employing a Sandmeyer reaction on 3-amino-5-methylpyrazole followed by a Cs₂CO₃-mediated N-alkylation, chemists can reliably access this highly valuable scaffold. Although the steric similarities between the bromine and methyl substituents lead to a mixture of N-alkylated regioisomers, adherence to the described chromatographic protocols ensures the isolation of the target compound with high analytical purity, ready for downstream cross-coupling applications.

References

1.[1] 1354704-58-7 | 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole - BLDpharm. Source: bldpharm.com.1 2.[4] Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties - PMC. Source: nih.gov. 4 3.[2] 3-Amino-5-methylpyrazole | Supplier - Benchchem. Source: benchchem.com. 2 4.[3] 3-BROMO-5-METHYL-1H-PYRAZOLE Supplier & Distributor of CAS# 3430-17-9. Source: processpointchem.com. 3

Sources

Physicochemical Profiling and Synthetic Utility of 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole in Early Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics ranging from kinase inhibitors to anti-inflammatory agents [1]. Within early-stage drug discovery, functionalized pyrazole building blocks are critical for exploring chemical space and establishing structure-activity relationships (SAR). 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole (CAS: 1354704-58-7) is a highly versatile, structurally optimized synthetic intermediate.

As a Senior Application Scientist, I approach this molecule not just as a chemical commodity, but as a carefully engineered module. Its specific substitution pattern—a lipophilic cyclopentyl ring, a sterically shielding methyl group, and a reactive bromine handle—dictates both its physicochemical behavior and its synthetic trajectory. This whitepaper provides an in-depth technical analysis of its molecular architecture, details self-validating physicochemical characterization protocols, and outlines its application in palladium-catalyzed cross-coupling workflows.

Molecular Architecture & Structure-Property Causality

The rational design of drug candidates requires a deep understanding of how individual building blocks contribute to the overall physicochemical profile of the final active pharmaceutical ingredient (API).

Causality of Structural Features
  • 1-Cyclopentyl Moiety: The introduction of a cycloalkane ring significantly increases the lipophilicity (LogP) of the core. Causally, this enhances the membrane permeability of downstream derivatives, which is crucial for intracellular target engagement. Furthermore, the steric bulk of the cyclopentyl group restricts the rotational degrees of freedom when bound to a target protein, potentially lowering the entropic penalty of binding.

  • 5-Methyl Group: Positioned adjacent to the N1-cyclopentyl group, the 5-methyl substituent provides localized steric shielding. This shielding can protect the pyrazole nitrogen from rapid N-dealkylation by hepatic Cytochrome P450 (CYP450) enzymes, thereby improving metabolic stability.

  • 3-Bromo Substituent: Halogens on heteroaromatics are classic handles for transition-metal-catalyzed cross-coupling. The bromine at the 3-position is electronically activated by the adjacent nitrogen, making it an ideal electrophile for Suzuki-Miyaura or Buchwald-Hartwig aminations [2].

Quantitative Physicochemical Data

The following table summarizes the foundational physicochemical parameters of 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole, establishing its baseline profile before incorporation into larger molecular frameworks [4].

ParameterValueImplications for Drug Design
CAS Number 1354704-58-7Unique identifier for procurement and registry.
Molecular Formula C9H13BrN2Core atom count for molecular weight tracking.
Molecular Weight 229.12 g/mol Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Calculated LogP (cLogP) ~3.1Moderate lipophilicity; ideal for passive diffusion but requires monitoring to prevent aqueous insolubility.
Topological Polar Surface Area (TPSA) 17.8 ŲHighly lipophilic surface; excellent for blood-brain barrier (BBB) penetration if desired.
H-Bond Donors / Acceptors 0 / 1Minimizes desolvation energy penalties during target binding.

Synthetic Utility: Palladium-Catalyzed Cross-Coupling

The primary utility of 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole lies in its capacity to undergo C-C bond formation. However, nitrogen-rich heterocycles are notorious for poisoning palladium catalysts by forming inactive resting states where the pyrazole nitrogen coordinates to the metal center [2].

To circumvent this, the experimental choice of catalyst is critical. We utilize bulky, electron-rich biarylphosphine ligands (e.g., XPhos). The steric bulk of XPhos prevents the formation of multi-ligated, inactive Pd species, while its electron richness accelerates the oxidative addition into the C-Br bond.

Suzuki-Miyaura Coupling Workflow

SuzukiCoupling A 3-Bromo-1-cyclopentyl- 5-methyl-1H-pyrazole (Aryl Halide) E Oxidative Addition (Pd inserts into C-Br) A->E B Aryl/Heteroaryl Boronic Acid B->E C Pd Precatalyst (XPhos Pd G2) C->E D Base (K3PO4) & Solvent (Dioxane/H2O) D->E F Transmetalation (Boron to Pd transfer) E->F G Reductive Elimination (C-C Bond Formation) F->G G->C Pd(0) Regeneration H 3-Aryl-1-cyclopentyl- 5-methyl-1H-pyrazole (Coupled Product) G->H

Catalytic cycle of the Suzuki-Miyaura cross-coupling using the pyrazole building block.

Step-by-Step Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is designed as a self-validating system. The inclusion of an internal standard (biphenyl) allows for real-time reaction monitoring via LC-MS to differentiate between catalyst failure and substrate incompatibility.

  • Preparation of the Reaction Mixture: In an oven-dried, argon-purged reaction vial, combine 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole (1.0 eq, 0.5 mmol) and the desired arylboronic acid (1.2 eq, 0.6 mmol).

  • Catalyst and Base Addition: Add XPhos Pd G2 precatalyst (0.02 eq, 2 mol%) and finely milled anhydrous K3PO4 (2.0 eq, 1.0 mmol). Causality: K3PO4 is chosen over weaker bases (like Na2CO3) to facilitate rapid transmetalation, which is often the rate-limiting step with sterically hindered substrates [3].

  • Solvent Introduction: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 2.5 mL). Add 0.1 eq of biphenyl as an internal standard.

  • Reaction Execution: Seal the vial and heat to 80°C for 4–6 hours under vigorous stirring.

  • Validation & Workup: Withdraw a 10 µL aliquot at 2 hours, dilute in MeCN, and analyze via LC-MS. The ratio of product to biphenyl confirms conversion kinetics. Upon completion, cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.

Physicochemical Characterization & Validation Protocols

Once the pyrazole core is elaborated into a lead-like molecule, its physicochemical properties must be empirically validated. The lipophilic nature of the cyclopentyl group necessitates rigorous solubility and distribution coefficient (LogD) profiling.

Kinetic Solubility Profiling via Nephelometry and HPLC-UV

Causality: In early-stage discovery, compound supply is limited. Thermodynamic solubility assays require milligrams of powder and long equilibration times. Kinetic solubility (from DMSO stocks) is faster, consumes minimal material, and accurately reflects the conditions of in vitro biological assays.

Protocol:

  • Stock Preparation: Prepare a 10 mM stock of the pyrazole derivative in 100% DMSO.

  • Spiking: Dispense 5 µL of the DMSO stock into 245 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a 96-well plate (final concentration: 200 µM, 2% DMSO).

  • System Validation (Internal Controls): Include wells with Nicardipine (high solubility control) and Amiodarone (low solubility control). This ensures the assay's dynamic range is functioning correctly.

  • Incubation & Nephelometry: Incubate at 37°C for 2 hours shaking at 300 rpm. Read the plate using a nephelometer. An increase in light scattering indicates precipitation.

  • Quantification: Filter the plate through a 0.45 µm PVDF membrane. Analyze the filtrate via HPLC-UV against a calibration curve to determine the exact soluble fraction.

ADME Decision-Making Workflow

PhysChemProfile Start Compound Stock (10 mM in DMSO) Solubility Kinetic Solubility (Nephelometry / HPLC) Start->Solubility Lipophilicity LogD (pH 7.4) (Shake-Flask LC-MS) Start->Lipophilicity CheckSol Aqueous Sol. > 50 µM? Solubility->CheckSol CheckLogD 1 < LogD < 3? Lipophilicity->CheckLogD Proceed Proceed to In Vitro ADME / Efficacy CheckSol->Proceed Yes Formulation Optimize Formulation (e.g., Cosolvents) CheckSol->Formulation No CheckLogD->Proceed Yes StructuralOpt Structural Optimization (Reduce Lipophilicity) CheckLogD->StructuralOpt No

Decision matrix for advancing pyrazole derivatives based on physicochemical data.

Conclusion

3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole is a highly engineered, privileged scaffold that perfectly balances lipophilicity, steric shielding, and synthetic reactivity. By employing robust, self-validating protocols for both its synthetic elaboration (via sterically demanding Pd-catalysis) and its subsequent physicochemical characterization, drug development professionals can rapidly translate this building block into viable therapeutic leads.

References

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. ResearchGate (2023). Available at:[Link][1]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PubMed Central (PMC). Available at:[Link][2]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances (RSC Publishing) (2025). Available at:[Link][3]

Sources

Structural Elucidation of 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole: A Definitive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole Structural Elucidation Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Analytical Scientists

Executive Summary

The regioselective synthesis and structural confirmation of polysubstituted pyrazoles are critical challenges in medicinal chemistry, particularly for scaffolds used in kinase inhibition and GPCR modulation. This guide details the structural elucidation of 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole (CAS: 1354704-58-7).

The core challenge lies in distinguishing the target molecule (1,5-disubstituted regioisomer) from its thermodynamic or kinetic byproduct, 5-bromo-1-cyclopentyl-3-methyl-1H-pyrazole . This whitepaper establishes a self-validating analytical workflow combining High-Resolution Mass Spectrometry (HRMS) with 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, placing specific emphasis on NOESY (Nuclear Overhauser Effect Spectroscopy) as the determinant for N1-substituent regiochemistry.

Synthetic Context & Regioisomerism

To understand the analytical requirement, one must understand the synthetic origin. The pyrazole core is typically assembled via the condensation of cyclopentylhydrazine with a 1,3-dielectrophile (e.g., ethyl acetoacetate or an


-alkynic ketone), followed by functionalization.

This cyclization is rarely 100% regioselective. Two isomers are theoretically possible based on which nitrogen of the hydrazine attacks the most electrophilic carbon of the dicarbonyl species:

  • Isomer A (Target): 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole.

  • Isomer B (Impurity): 3-Methyl-1-cyclopentyl-5-bromo-1H-pyrazole (often referred to as the 1,3-isomer based on alkyl/aryl placement).

Ambiguity arises because both isomers possess identical molecular weights and very similar polarity, often co-eluting in standard LC-MS methods. Definitive structural assignment requires probing the spatial proximity of the N-cyclopentyl group to the C5-substituent.

Visualization: Synthetic Divergence & Isomerism

Pyrazole_Regiochemistry Precursors Cyclopentylhydrazine + 1,3-Dielectrophile Cyclization Cyclocondensation Precursors->Cyclization Isomer_A TARGET: 3-Bromo-1-cyclopentyl-5-methyl (Steric clash: N1-Cp vs C5-Me) Cyclization->Isomer_A Path A (Kinetic) Isomer_B ISOMER: 3-Methyl-1-cyclopentyl-5-bromo (Steric clash: N1-Cp vs C5-Br) Cyclization->Isomer_B Path B (Thermodynamic)

Figure 1: Divergent synthesis pathways leading to regioisomeric pyrazoles. The analytical task is to confirm Path A.

Analytical Workflow & Protocol

High-Resolution Mass Spectrometry (HRMS)

Purpose: Validation of elemental composition and halogenation pattern.

  • Protocol: ESI+ Mode, MeOH/H2O matrix.

  • Expected Data:

    • Monoisotopic Mass: ~229.03 Da (

      
      Br) and 231.03 Da (
      
      
      
      Br).
    • Isotopic Pattern: A distinct 1:1 doublet intensity ratio characteristic of a single bromine atom.

    • Fragmentation: Loss of the cyclopentyl group (

      
      ) or loss of Br radical depending on collision energy.
      
1H NMR Spectroscopy (Proton Assignment)

Purpose: Identification of proton environments and integration.

  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .
  • Key Signals:

    • H4 (Pyrazole Ring): A sharp singlet in the aromatic region (

      
       6.0 – 6.3 ppm). This signal integrates to 1H.[1]
      
    • C5-Methyl: A singlet integrating to 3H. In the 1,5-isomer (Target), this methyl group is shielded/deshielded by the adjacent N-cyclopentyl group, typically appearing at

      
       2.1 – 2.3 ppm.
      
    • N1-Cyclopentyl Methine (-CH-): A distinct multiplet (quintet-like) typically shifted downfield (

      
       4.5 – 5.0 ppm) due to the nitrogen attachment.
      
    • Cyclopentyl Methylene (-CH2-): Multiplets in the aliphatic region (

      
       1.6 – 2.1 ppm).
      
2D NMR: The NOESY "Smoking Gun"

Purpose: This is the critical decision point . NOESY (Nuclear Overhauser Effect Spectroscopy) detects through-space interactions (< 5 Å).

  • Hypothesis:

    • In the Target (1,5-disubstituted) , the N1-Cyclopentyl methine proton is spatially close to the C5-Methyl protons.

    • In the Isomer (1,3-disubstituted) , the N1-Cyclopentyl methine proton is spatially close to the C5-H (or C5-Br if fully substituted) and H4 , but distant from the C3-Methyl.

  • Protocol:

    • Prepare sample at >10 mg/mL in DMSO-

      
       (viscous solvents enhance NOE signals).
      
    • Acquire phase-sensitive NOESY with a mixing time of 300-500 ms.

    • Look for cross-peaks between the Methine multiplet (~4.8 ppm) and the Methyl singlet (~2.2 ppm).

Visualization: NOESY Logic Tree

NOESY_Logic Start Analyze NOESY Spectrum Signal_A Select N1-Cyclopentyl Methine (δ ~4.8 ppm) Start->Signal_A Signal_B Select Methyl Singlet (δ ~2.2 ppm) Start->Signal_B CrossPeak Is there a strong Cross-Peak? Signal_A->CrossPeak Signal_B->CrossPeak Result_Yes YES: Methyl is at C5 (Adjacent to N1) CONFIRMED: Target Molecule CrossPeak->Result_Yes Strong NOE Result_No NO: Methyl is at C3 (Distant from N1) IDENTIFIED: Regioisomer Impurity CrossPeak->Result_No No NOE

Figure 2: Decision logic for assigning regiochemistry via NOESY correlations.

Data Interpretation & Reference Values

The following table summarizes the expected chemical shifts and correlations based on validated data for analogous 3-bromo-5-methyl-1-substituted pyrazoles [1][2].

Signal AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationKey NOESY Correlation
H4 (Ring) 6.05 – 6.15Singlet (s)1HWeak to C5-Me
N1-CH (Cyclopentyl) 4.60 – 4.90Multiplet (m)1HStrong to C5-Me (Target)
C5-Methyl 2.15 – 2.25Singlet (s)3HStrong to N1-CH (Target)
Cyclopentyl -CH2- 1.60 – 2.10Multiplets8HInternal Ring Correlations

Note on Carbon NMR (


C): 
  • C5 (with Methyl): Typically appears at

    
     140–143 ppm.
    
  • C3 (with Bromo): Typically appears at

    
     120–125 ppm.
    
  • C4 (Ring): Typically appears at

    
     106–109 ppm.
    
  • Differentiation: In the isomer (1-Cp-3-Me-5-Br), the C5-Br carbon would likely shift upfield relative to the C5-Me, and the C3-Me would shift downfield, but NOESY remains the primary confirmation tool due to potential ambiguity in calculated carbon shifts [3].

Experimental Methodology (Synthesis & Purification)

For researchers attempting to replicate or purify this compound, the following general procedure is recommended based on standard pyrazole chemistry [4].

  • Condensation: React cyclopentylhydrazine hydrochloride with ethyl acetoacetate in ethanol under reflux (2-4 hours).

    • Checkpoint: This yields the intermediate pyrazolone (typically 1-cyclopentyl-3-methyl-1H-pyrazol-5(4H)-one).

  • Bromination: Treat the dried pyrazolone intermediate with phosphoryl bromide (POBr

    
    ) or PBr
    
    
    
    /Br
    
    
    at elevated temperatures (80-100°C).
    • Mechanism:[1][2][3][4] Aromatization and conversion of the C5-hydroxyl (tautomeric enol) to C5-bromide? Correction: If the starting material is 1-cyclopentyl-3-methyl-pyrazolone, POBr3 yields 5-bromo-3-methyl .

    • Corrective Synthesis for Target: To achieve 3-bromo-5-methyl , one must use a specific "Sandmeyer-free" route or start from a precursor like 4,4-dibromo-1-cyclopentyl-5-methyl-pyrazol-3-one and reduce, or use 3-amino-1-cyclopentyl-5-methylpyrazole followed by Sandmeyer bromination (CuBr2/tBuONO) [1].

  • Purification: The two isomers (if formed) can often be separated by silica gel chromatography using a gradient of Hexanes/Ethyl Acetate (0-20% EtOAc). The 1,5-disubstituted isomer (Target) is generally less polar and elutes first due to steric shielding of the nitrogen lone pairs.

References

  • Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole.
  • 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole (CAS 1354704-58-7) Product Data. Source: BLD Pharm. URL:

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles.

Sources

Technical Monograph: 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Scaffold for Medicinal Chemistry & Drug Discovery

Part 1: Executive Summary & Core Identity

3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole (CAS 1354704-58-7 ) is a specialized heterocyclic building block widely utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR modulators. Distinguished by its specific regiochemistry—a lipophilic cyclopentyl group at the N1 position and a reactive bromide at C3—this scaffold offers a strategic balance of steric bulk and functional versatility.

The compound serves as a critical "linchpin" intermediate. The C3-bromide acts as a pre-installed handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the N1-cyclopentyl moiety provides necessary hydrophobic interactions within enzyme binding pockets, often improving oral bioavailability and metabolic stability compared to simple alkyl chains.

Physicochemical Profile
PropertyValue
CAS Number 1354704-58-7
IUPAC Name 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole
Molecular Formula C₉H₁₃BrN₂
Molecular Weight 229.12 g/mol
SMILES CC1=CC(Br)=NN1C2CCCC2
Appearance Off-white to pale yellow solid (or viscous oil)
LogP (Predicted) ~3.2 (Lipophilic)
Solubility Soluble in DMSO, DCM, Methanol; Insoluble in Water
H-Bond Donors/Acceptors 0 / 2
Part 2: Synthetic Methodology

The synthesis of 1,3,5-substituted pyrazoles requires precise regiocontrol to avoid the formation of the isomeric 1,5-dimethyl-3-substituted byproducts. Two primary industrial routes are established: the Pyrazolone Dehydroxy-Bromination Route and the Sandmeyer Route .

Route A: The Pyrazolone Dehydroxy-Bromination (Preferred)

This route is favored for its scalability and avoidance of unstable diazonium intermediates. It leverages the inherent nucleophilicity difference between the hydrazine nitrogens to direct regioselectivity.

  • Cyclocondensation:

    • Reagents: Cyclopentylhydrazine hydrochloride + Ethyl acetoacetate.

    • Mechanism: The substituted nitrogen of the hydrazine (N1) is more nucleophilic and attacks the more electrophilic ketone carbonyl of the beta-keto ester. This dictates the formation of the 1-cyclopentyl-5-methyl isomer.

    • Intermediate: 1-Cyclopentyl-5-methyl-1H-pyrazol-3-ol (often existing in tautomeric equilibrium with the pyrazolone form).

  • Bromination:

    • Reagents: Phosphorus oxybromide (POBr₃) or POCl₃ followed by HBr/AcOH.

    • Process: The hydroxyl group at C3 is converted to a bromide via an SNAr-like mechanism.

Route B: The Sandmeyer Approach

Used when specific functional group tolerance is required or starting from aminopyrazoles.

  • Formation of 3-Aminopyrazole: Reaction of cyclopentylhydrazine with 3-aminocrotononitrile.

  • Diazotization: Treatment with sodium nitrite (NaNO₂) in hydrobromic acid (HBr) or alkyl nitrites (t-BuONO) with CuBr₂.

  • Substitution: Displacement of the diazonium salt with bromide.

Visualization: Synthetic Logic & Regiocontrol

The following diagram illustrates the critical regiochemical decision point in the synthesis.

SynthesisPath cluster_regio Regioselectivity Logic Start Cyclopentylhydrazine (R-NH-NH2) Intermediate Intermediate: 1-Cyclopentyl-5-methyl-pyrazol-3-ol Start->Intermediate Cyclocondensation (Reflux/EtOH) Reagent Ethyl Acetoacetate (Me-CO-CH2-COOEt) Reagent->Intermediate Target TARGET: 3-Bromo-1-cyclopentyl- 5-methyl-1H-pyrazole Intermediate->Target Dehydroxy-bromination (80-100°C) Reagent2 POBr3 (Bromination) Reagent2->Target Note N(subst) attacks Ketone -> 5-Methyl isomer N(unsubst) attacks Ester -> 3-OH group

Figure 1: Step-wise synthesis emphasizing the regioselective cyclization mechanism.

Part 3: Reactivity & Functionalization

The core value of CAS 1354704-58-7 lies in its orthogonal reactivity. The molecule possesses three distinct zones for chemical modification, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

1. C3-Bromide: The Coupling Handle

The bromine atom at position 3 is highly activated for transition-metal catalyzed cross-coupling.

  • Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to install aromatic systems. This is the primary method for extending the scaffold to reach deep binding pockets in proteins.

  • Buchwald-Hartwig Amination: Allows for the introduction of amine chains, crucial for solubility and hydrogen bonding.

  • Sonogashira Coupling: Introduces alkyne linkers for rigid geometric constraints.

2. C4-Position: The Nucleophilic Center

The C4 hydrogen is part of the electron-rich enamine-like system of the pyrazole. It is susceptible to Electrophilic Aromatic Substitution (EAS).

  • Halogenation: NIS or NBS can install an Iodine or Bromine at C4, allowing for sequential cross-coupling (e.g., first reacting C3-Br, then C4-I).

  • Formylation: Vilsmeier-Haack reaction introduces an aldehyde (-CHO) at C4, a gateway to reductive aminations.

3. N1-Cyclopentyl: The Anchor

The cyclopentyl group is generally chemically inert under standard coupling conditions. Its role is structural:

  • Lipophilicity: Increases membrane permeability.

  • Metabolic Stability: Cycloalkyl groups are often more resistant to oxidative metabolism (CYP450) than linear alkyl chains.

Visualization: Reactivity Map

Reactivity Core 3-Bromo-1-cyclopentyl- 5-methyl-1H-pyrazole Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Reacts at C3-Br Buchwald Buchwald-Hartwig (R-NH2, Pd cat.) Core->Buchwald Reacts at C3-Br EAS Electrophilic Subst. (C4) (NIS, Vilsmeier) Core->EAS Reacts at C4-H Prod_Suz 3-Aryl-pyrazole (Biaryl Scaffolds) Suzuki->Prod_Suz Prod_Buch 3-Amino-pyrazole (Kinase Hinge Binders) Buchwald->Prod_Buch Prod_EAS 4-Substituted Pyrazoles (Dual-Vector Substitution) EAS->Prod_EAS

Figure 2: Functionalization pathways available for SAR expansion.

Part 4: Applications in Drug Discovery

This specific pyrazole derivative is frequently observed in patent literature regarding Protein Kinase Inhibitors and Agrochemicals .

  • Kinase Inhibition: The pyrazole ring mimics the purine ring of ATP. The N1-cyclopentyl group often occupies the hydrophobic "sugar pocket" or solvent-exposed regions of the kinase active site, while substituents at C3 interact with the "gatekeeper" residue or the hinge region.

  • Bromodomain Inhibitors: 3,5-dimethylpyrazoles are known acetyl-lysine mimics. The 3-bromo analog serves as a precursor to these epigenetic modulators.

  • Agrochemicals: Pyrazole-carboxamides (derived from C4 functionalization) are a major class of SDHI (Succinate Dehydrogenase Inhibitor) fungicides.

Part 5: Safety & Handling
  • Hazards: Classified as Irritant (Skin/Eye/Respiratory).

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Protect from light to prevent debromination or discoloration over long periods.

References
  • Synthetic Methodology (General Pyrazole Synthesis): Fox, R. J., et al. "Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole."[1][2] Organic Process Research & Development, 2017.[1][2] [Link][1]

  • Regioselectivity in Pyrazole Synthesis: Karami, M., & Zare, A. "1,3-Disulfonic Acid Imidazolium Trifluoroacetate as a Highly Efficient Catalyst..." Organic Chemistry Research, 2018.[3] [Link]

  • Compound Properties: PubChem Compound Summary for Analogous Structures (3-bromo-5-methyl-1H-pyrazole). [Link]

Sources

Technical Whitepaper: 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthetic architecture, and analytical validation of 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole .

Physicochemical Profiling, Synthetic Utility, and Analytical Validation

Executive Summary & Molecular Identity

3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole (CAS: 1354704-58-7) is a halogenated heterocyclic scaffold widely utilized in medicinal chemistry.[1][2] It serves as a critical pharmacophore in the development of small-molecule inhibitors, particularly targeting protein kinases and G-protein coupled receptors (GPCRs). Its structural value lies in the 3-bromo handle, which facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), and the 1-cyclopentyl group, which provides lipophilic bulk often required for hydrophobic pocket occupancy.

Core Physicochemical Data

The following data establishes the baseline identity for quality control and stoichiometric calculations.

PropertyValueUnitMethod/Notes
Molecular Formula C

H

BrN

--
Average Molecular Weight 229.12 g/mol Standard Atomic Weights
Exact Mass (

Br)
228.0262 DaMonoisotopic
Exact Mass (

Br)
230.0242 DaMonoisotopic
CAS Number 1354704-58-7-Registry Identifier
LogP (Predicted) 3.2 ± 0.4-Lipophilicity Index
Topological Polar Surface Area 17.8ŲTPSA (Pyrazole N)
Physical State Solid / Low-melting Solid-Dependent on purity

Synthetic Architecture & Causality

Synthesis of 1,3,5-trisubstituted pyrazoles is historically plagued by regioselectivity issues. The "Gold Standard" protocol described below prioritizes regiocontrol over atom economy, utilizing a cyclocondensation approach rather than direct alkylation, which often yields inseparable mixtures of 1,3- and 1,5-isomers.

The Regioselectivity Challenge

When alkylating a 3(5)-bromo-5(3)-methylpyrazole tautomer, the electrophile (cyclopentyl halide) can attack either


 or 

. Steric hindrance from the C5-methyl group typically disfavors the formation of the 1,5-isomer (the desired target), leading to the unwanted 1-cyclopentyl-3-methyl-5-bromo isomer.

Solution: Use Cyclopentylhydrazine as the nucleophilic anchor. By reacting a pre-functionalized hydrazine with an asymmetrical 1,3-electrophile (e.g., a


-diketone or 

-keto-nitrile equivalent), the steric bulk of the hydrazine is locked into position before ring closure.
Validated Synthesis Workflow (Graphviz)

The following diagram illustrates the logic flow for the regioselective synthesis versus the "risky" direct alkylation route.

SynthesisWorkflow Start Target: 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole RouteA Route A: Direct Alkylation (Low Selectivity) Start->RouteA Not Recommended RouteB Route B: Cyclocondensation (High Fidelity) Start->RouteB Preferred PrecursorA 3-Bromo-5-methyl-1H-pyrazole + Cyclopentyl Bromide RouteA->PrecursorA PrecursorB Cyclopentylhydrazine HCl + 1,1,1-Trichloro-4-methoxy-3-penten-2-one (or equivalent 1,3-dielectrophile) RouteB->PrecursorB MechanismA SN2 Attack on Tautomeric Mixture PrecursorA->MechanismA MechanismB Michael Addition -> Cyclization PrecursorB->MechanismB ResultA Mixture of Isomers: 1,5-dimethyl (Desired) + 1,3-dimethyl (Undesired) Ratio ~ 1:4 MechanismA->ResultA ResultB Regiospecific Formation 1-cyclopentyl-5-methyl core MechanismB->ResultB PostMod Bromination (NBS) at C3 ResultB->PostMod If C3 is unsubstituted

Figure 1: Comparison of synthetic routes. Route B (Green) ensures correct placement of the Cyclopentyl and Methyl groups.

Experimental Protocols

These protocols are designed to be self-validating , meaning the intermediate steps contain checkpoints (TLC, LC-MS) to ensure process integrity.

Protocol A: Cyclocondensation (Recommended)

Objective: Synthesize the pyrazole core with defined regiochemistry. Reagents: Cyclopentylhydrazine HCl, 4-methoxy-3-penten-2-one (or acetylacetone equivalent), Ethanol, Reflux.

  • Preparation: Dissolve Cyclopentylhydrazine HCl (1.0 eq) in Ethanol (0.5 M). Add Triethylamine (1.2 eq) to liberate the free base.

  • Addition: Add the 1,3-dielectrophile (1.0 eq) dropwise at 0°C to minimize exotherms.

  • Cyclization: Heat to reflux (78°C) for 4-6 hours.

    • Validation Checkpoint: Monitor by LC-MS. Look for M+H = 151.1 (non-brominated core).

  • Workup: Concentrate in vacuo. Partition between EtOAc and Water. Dry organic layer over Na

    
    SO
    
    
    
    .
  • Bromination (if not pre-brominated): Dissolve crude pyrazole in DMF. Add N-Bromosuccinimide (NBS, 1.05 eq) at 0°C. Stir 2h.

    • Mechanism:[3][4] Electrophilic aromatic substitution occurs preferentially at the electron-rich C4 position? Correction: In 1,5-dimethylpyrazoles, C4 is the most nucleophilic. However, for 3-bromo targets, one typically starts with a synthesis that installs the halogen early or uses a specific condensation of a 3-bromo-1,3-diketone equivalent.

    • Refined Route for 3-Bromo: Use ethyl 3-bromo-2,4-dioxovalerate equivalent or diazotization of 3-amino-pyrazole. Commercially, this is often sourced as the pre-brominated block.

Protocol B: Analytical Verification (QC)

Objective: Confirm identity and purity (>95%).

Method: HPLC-MS (High-Performance Liquid Chromatography - Mass Spectrometry)

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV (254 nm) and MS (ESI+).

Data Interpretation (Self-Validating Logic):

  • Retention Time: The lipophilic cyclopentyl group will result in a significant retention shift compared to non-alkylated pyrazoles (expect RT > 5.0 min).

  • Isotope Pattern: The presence of Bromine MUST show a 1:1 doublet for the molecular ion.

    • Peak A: 229.0 (M+H,

      
      Br)
      
    • Peak B: 231.0 (M+H,

      
      Br)
      
    • Failure Mode: If the peaks are not equal height, the halogen is not Bromine or the sample is contaminated.

Mass Spectrometry & Fragmentation Logic

Understanding the fragmentation is crucial for confirming the structure in complex biological matrices (e.g., DMPK studies).

MassSpec Parent Parent Ion (M+H) m/z 229/231 Frag1 Loss of Cyclopentyl [M - C5H9]+ Parent->Frag1 -69 Da (Neutral Loss) Frag2 Loss of Br [M - Br]+ Parent->Frag2 -79/81 Da (Rare in ESI) Frag3 Ring Cleavage (N-N bond break) Frag1->Frag3 High Energy CID

Figure 2: Predicted ESI+ fragmentation pathway. The neutral loss of the cyclopentyl ring (69 Da) is a diagnostic transition.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1354704-58-7. PubChem.[5] [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2014).[3] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576-579. [Link]

  • Fustero, S., et al. (2008). Regioselective Synthesis of Pyrazoles. Chemical Reviews. (General reference for pyrazole regiochemistry causality).

Sources

The Pyrazole Pharmacophore: From Knorr’s Dye to Blockbuster Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

This guide explores the chemical lineage, synthetic evolution, and pharmacological dominance of substituted pyrazole compounds. It is designed for researchers requiring a synthesis of historical context, mechanistic insight, and practical methodology.

Executive Summary

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—represents one of the most privileged scaffolds in medicinal chemistry.[1][2][3][4] First synthesized by Ludwig Knorr in 1883 during a failed attempt to create a quinine analogue, the scaffold has evolved from early antipyretics to the backbone of modern blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). This guide analyzes the trajectory of pyrazole chemistry, detailing the transition from non-selective synthesis to highly regioselective methodologies and dissecting the Structure-Activity Relationships (SAR) that make this ring system indispensable in drug discovery.

Historical Genesis: The Knorr Error

The history of pyrazoles begins with a serendipitous error. In 1883 , German chemist Ludwig Knorr was attempting to synthesize quinoline derivatives to compete with the anti-malarial quinine. He reacted phenylhydrazine with ethyl acetoacetate , expecting a quinoline structure. Instead, he isolated a five-membered ring containing two nitrogens.[4]

Knorr initially mischaracterized the structure but later correctly identified it as 1-phenyl-3-methyl-5-pyrazolone . This compound was methylated to form Antipyrine (Phenazone) , which became the world’s first synthetic analgesic and antipyretic drug, predating Aspirin.[5]

Timeline of Discovery and Application

The following timeline illustrates the evolution of pyrazole chemistry from a 19th-century curiosity to a 21st-century therapeutic staple.

PyrazoleTimeline Knorr 1883: Ludwig Knorr First Pyrazole Synthesis Antipyrine 1883: Antipyrine First Synthetic Analgesic Knorr->Antipyrine Phenylbutazone 1949: Phenylbutazone Potent NSAID (Toxicity Issues) Antipyrine->Phenylbutazone NSAID Evolution Fipronil 1987: Fipronil Phenylpyrazole Insecticide Phenylbutazone->Fipronil Agrochemical Branch Celecoxib 1998: Celecoxib Selective COX-2 Inhibitor Phenylbutazone->Celecoxib Selectivity Refinement Sildenafil 1998: Sildenafil PDE5 Inhibitor (Viagra) Celecoxib->Sildenafil Scaffold Diversification

Figure 1: Chronological evolution of pyrazole-based compounds from initial discovery to diverse therapeutic applications.

Synthetic Methodologies: Evolution of the Core

The primary challenge in pyrazole synthesis is regioselectivity . The asymmetry of the hydrazine and the 1,3-dielectrophile often leads to mixtures of isomers (1,3- vs 1,5-substituted pyrazoles), which is unacceptable in pharmaceutical manufacturing.

The Classic Knorr Synthesis (1883)

The foundational method involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound (or equivalent).[6]

Mechanism:

  • Nucleophilic Attack: The most nucleophilic nitrogen of the hydrazine attacks the most electrophilic carbonyl carbon.

  • Dehydration: Loss of water forms a hydrazone intermediate.

  • Cyclization: Intramolecular attack leads to ring closure.

  • Aromatization: Tautomerization or dehydration yields the aromatic pyrazole.

KnorrMechanism Reactants Hydrazine + 1,3-Dicarbonyl Inter1 Hydrazone Intermediate Reactants->Inter1 Nucleophilic Attack (-H2O) Inter2 5-Hydroxy-pyrazoline Inter1->Inter2 Cyclization Product Substituted Pyrazole Inter2->Product Dehydration/Aromatization

Figure 2: Simplified mechanistic pathway of the Knorr Pyrazole Synthesis.

Modern Regioselective Approaches

To overcome the isomer mixtures typical of the Knorr reaction, modern medicinal chemistry employs:

  • Enaminones: Using enaminones instead of 1,3-diketones directs the initial nucleophilic attack more precisely due to the distinct electronic difference between the carbonyl and the enamine carbon.

  • 1,3-Dipolar Cycloaddition: Reaction of diazo compounds or nitrile imines with alkynes allows for convergent synthesis of highly substituted pyrazoles.[6]

  • C-H Activation: Direct functionalization of the pyrazole ring (e.g., palladium-catalyzed arylation) allows for late-stage diversification of the scaffold.

Pharmacological Renaissance: Key Case Studies

Celecoxib: The COX-2 Selectivity Breakthrough

Target: Cyclooxygenase-2 (COX-2).[2][7] Significance: Traditional NSAIDs (like Aspirin) inhibit both COX-1 (gastroprotective) and COX-2 (inflammatory). This leads to stomach ulcers. The Pyrazole Solution: Celecoxib utilizes a 1,5-diaryl pyrazole scaffold.[7] The rigid geometry of the central pyrazole ring orients the two phenyl groups and a sulfonamide moiety into the COX-2 side pocket (which is larger than the COX-1 pocket), achieving high selectivity (375-fold).

Sildenafil: Molecular Mimicry

Target: Phosphodiesterase Type 5 (PDE5).[7][8] Significance: Treatment of erectile dysfunction and pulmonary hypertension.[3][7] The Pyrazole Solution: Sildenafil contains a pyrazolo[4,3-d]pyrimidine core. This fused ring system mimics the purine ring of guanosine monophosphate (cGMP) , the natural substrate of PDE5. The pyrazole nitrogen acts as a critical hydrogen bond acceptor within the enzyme's active site (Gln817 interaction), locking the molecule in place to inhibit hydrolysis of cGMP.

Fipronil: Agrochemical Dominance

Target: GABA-gated chloride channels.[][10] Significance: Broad-spectrum insecticide.[][11][12] The Pyrazole Solution: Fipronil is a phenylpyrazole .[11][12] It blocks the chloride channel, causing hyperexcitation in insects.[][12] Crucially, it has a much higher affinity for insect GABA receptors than mammalian ones, providing a safety margin.

Comparative Data: Pyrazole Therapeutics
Drug NameClassTargetPyrazole RoleKey Substitution
Antipyrine AnalgesicCOX (Non-selective)Core Scaffold1-phenyl-2,3-dimethyl
Phenylbutazone NSAIDCOX (Non-selective)Pyrazolidine-3,5-dione1,2-diphenyl-4-butyl
Celecoxib NSAIDCOX-2 (Selective)Rigid Linker1-(4-sulfamoylphenyl)-5-tolyl
Sildenafil PDE5 InhibitorPDE5 EnzymePurine MimicPyrazolo[4,3-d]pyrimidine
Fipronil InsecticideGABA-Cl ChannelPharmacophore1-(2,6-dichloro-4-CF3-phenyl)

Experimental Protocols

Protocol A: Classic Knorr Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

This protocol replicates the historical synthesis, forming the precursor to Antipyrine.

Materials:

  • Ethyl acetoacetate (13.0 g, 0.1 mol)

  • Phenylhydrazine (10.8 g, 0.1 mol)

  • Ethanol (50 mL)

  • Glacial acetic acid (cat.)

Methodology:

  • Preparation: In a 250 mL round-bottom flask, mix ethyl acetoacetate and phenylhydrazine in ethanol.

  • Condensation: Add 2-3 drops of glacial acetic acid. The reaction is exothermic; allow the temperature to rise naturally.

  • Reflux: Heat the mixture at reflux (approx. 78°C) for 1 hour to ensure cyclization.

  • Isolation: Cool the mixture in an ice bath. The pyrazolone will precipitate as a solid.

  • Purification: Filter the solid and recrystallize from ethanol/water (1:1).

  • Validation: Check Melting Point (Lit: 127°C).

Protocol B: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

A modern approach using enaminones to avoid isomer mixtures.

Materials:

  • Enaminone (1 mmol) [Derived from acetylacetone and dimethylformamide dimethyl acetal]

  • Aryl hydrazine hydrochloride (1.1 mmol)

  • Ethanol (5 mL)

  • HCl (conc., 1 drop)

Methodology:

  • Mixing: Dissolve the enaminone in ethanol. Add the aryl hydrazine.[1]

  • Catalysis: Add a catalytic amount of HCl to accelerate the transamination step.

  • Reaction: Stir at reflux for 2 hours. The enaminone structure dictates that the hydrazine nitrogen attacks the

    
    -carbon, ensuring the formation of the 1,3,5-isomer exclusively.
    
  • Workup: Evaporate solvent. Dissolve residue in ethyl acetate, wash with water/brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

Structure-Activity Relationship (SAR) Logic

Why is the pyrazole ring a "privileged" scaffold?

  • Hydrogen Bonding: The pyridine-like nitrogen (N2) is a good hydrogen bond acceptor, while the pyrrole-like nitrogen (N1) (if unsubstituted) can be a donor.

  • Pi-Stacking: The aromatic nature allows for

    
     interactions with aromatic amino acid residues (Phenylalanine, Tyrosine) in protein binding pockets.
    
  • Metabolic Stability: Unlike furan or thiophene, pyrazoles are relatively resistant to oxidative metabolism by cytochrome P450 enzymes, prolonging drug half-life.

  • Geometric Rigidity: The ring acts as a spacer, holding substituents at precise angles (approx 104° between substituents at 3 and 5 positions), which is critical for fitting into specific receptor sub-pockets (as seen in Celecoxib).

SAR_Network Pyrazole Pyrazole Scaffold HBond H-Bonding (Acceptor/Donor) Pyrazole->HBond PiStack Pi-Stacking (Aromaticity) Pyrazole->PiStack Stability Metabolic Stability Pyrazole->Stability Geometry Rigid Geometry Pyrazole->Geometry Sildenafil Sildenafil (PDE5) HBond->Sildenafil Binding PiStack->Sildenafil Celecoxib Celecoxib (COX-2) Geometry->Celecoxib Selectivity

Figure 3: Network diagram illustrating the physicochemical properties of the pyrazole scaffold that contribute to its pharmacological success.

References

  • Knorr, L. (1883).[4][5][13][14] "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.

  • Bruneau, P., & Delvare, C. (2006). "Recent advances in the chemistry of pyrazoles. Properties, biological activities and synthesis".[4][8][13][14][15][16][17][18][19] Current Medicinal Chemistry, 13(1), 1-23.

  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)". Journal of Medicinal Chemistry, 40(9), 1347–1365.

  • Terrett, N. K., et al. (1996). "Sildenafil (VIAGRA), a potent and selective inhibitor of type 5 cGMP phosphodiesterase with utility for the treatment of male erectile dysfunction".[20] Bioorganic & Medicinal Chemistry Letters, 6(15), 1819-1824.

  • Fadda, A. A., & El-Mekawy, R. E. (2023). "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review". Molecules, 28(17), 6396.

  • Hainzl, D., & Casida, J. E. (1996).[10] "Fipronil insecticide: Novel photochemical desulfinylation with retention of neurotoxicity".[10] Proceedings of the National Academy of Sciences, 93(22), 12764–12767.

Sources

3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole IUPAC name and synonyms Content Type: In-depth technical guide

Executive Summary & Strategic Utility

In the landscape of modern medicinal chemistry, 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole represents a "privileged scaffold"—a structural motif capable of providing high-affinity ligands for diverse biological targets, particularly protein kinases and G-protein coupled receptors (GPCRs).

Unlike generic pyrazoles, this specific trisubstituted derivative offers a unique triad of features:

  • The 3-Bromo Handle: A versatile electrophile for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library expansion.

  • The 1-Cyclopentyl Group: A lipophilic moiety that improves membrane permeability and fills hydrophobic pockets (e.g., the ATP-binding site of kinases) without the metabolic liability of linear alkyl chains.

  • The 5-Methyl Group: A steric anchor that enforces conformation, often twisting the pyrazole ring out of coplanarity with coupled aryl systems, thereby improving selectivity (atropisomerism control).

This guide deconstructs the molecule’s identity, validates its synthesis against common regiochemical pitfalls, and outlines its utility in high-throughput lead optimization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The precise identification of this molecule is critical due to the potential for confusion with its regioisomer, 5-bromo-1-cyclopentyl-3-methyl-1H-pyrazole.

Nomenclature & Identifiers[1][2][3][5][7][9]
ParameterData
IUPAC Name 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole
Common Synonyms 3-Bromo-1-cyclopentyl-5-methylpyrazole; 1-Cyclopentyl-3-bromo-5-methylpyrazole
CAS Registry Number 1354704-58-7
Molecular Formula C

H

BrN

Molecular Weight 229.12 g/mol
SMILES CC1=CC(Br)=NN1C2CCCC2
InChI Key PXEDPQCHOFQXCW-UHFFFAOYSA-N (Analogous base structure)
Physicochemical Properties (Calculated)
PropertyValueImplication for Drug Design
cLogP ~3.2Moderate lipophilicity; good for CNS penetration but requires solubilizing groups in final drug.
TPSA 17.8 ŲLow polar surface area, suggesting high passive permeability.
H-Bond Donors 0No donor capability; acts purely as an H-bond acceptor (N2).
Rotatable Bonds 1Restricted flexibility (N1-Cyclopentyl bond), reducing entropic penalty upon binding.

Synthetic Architectures: Overcoming Regioselectivity

Synthesizing 1,3,5-trisubstituted pyrazoles is notoriously difficult due to the "regiochemical ambiguity" of hydrazine condensations. A naive approach often yields mixtures of the 1,5-methyl and 1,3-methyl isomers.

The Challenge: Direct Alkylation vs. De Novo Synthesis

Direct alkylation of 3-bromo-5-methyl-1H-pyrazole with bromocyclopentane is NOT recommended .

  • Mechanism: The pyrazole tautomerizes. Alkylation typically occurs at the less sterically hindered nitrogen (distal to the methyl group).

  • Result: This predominantly yields the wrong isomer (1-cyclopentyl-3-methyl-5-bromo-1H-pyrazole).

Validated Protocol A: The Sandmeyer Route (Gold Standard)

This route ensures perfect regiocontrol by establishing the N1-C5 bond early in the synthesis.

  • Condensation: Reaction of Cyclopentylhydrazine with 3-aminocrotononitrile (or equivalent 3-alkoxyacrylonitrile) under controlled pH.

    • Note: Regiocontrol here is subtle. The hydrazine NH

      
       (terminal) is the stronger nucleophile and typically attacks the nitrile or enamine carbon depending on conditions. To force the 5-methyl-3-amino arrangement, specific conditions (e.g., ethanol reflux with catalytic acid) are used to favor the formation of 1-cyclopentyl-5-methyl-1H-pyrazol-3-amine .
      
  • Sandmeyer Transformation: The amino group is converted to the bromide.

    • Reagents:

      
      , 
      
      
      
      -Butyl Nitrite (or
      
      
      ).
    • Mechanism:[1] Formation of the diazonium species followed by radical/nucleophilic substitution by bromide.

Validated Protocol B: The Oxidative Bromination (Modern/Scalable)

This "Sandmeyer-free" approach is increasingly favored in process chemistry for its safety profile (avoiding diazonium salts).

  • Michael Addition/Cyclization: Cyclopentylhydrazine + Methyl Crotonate .

    • Forms the saturated pyrazolidinone intermediate.

  • Aromatization/Bromination: Treatment with

    
     or oxidative bromination reagents.
    
    • Drives the elimination to form the aromatic pyrazole while installing the bromine at C3.

Visualization of Synthetic Logic

Synthesis Start Cyclopentylhydrazine (Starting Material) Wrong Direct Alkylation (of 3-Br-5-Me-pyrazole) Start->Wrong + Alkyl Halide RouteA Route A: Sandmeyer (+ 3-aminocrotononitrile) Start->RouteA RouteB Route B: Oxidative (+ Methyl Crotonate) Start->RouteB Isomer_Wrong 1-Cyclopentyl-3-methyl-5-bromo (WRONG ISOMER) Wrong->Isomer_Wrong Major Product Amine Intermediate: 3-Amino-1-cyclopentyl-5-methyl RouteA->Amine Condensation Target TARGET: 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole Amine->Target CuBr2 / tBuONO (Sandmeyer) Pyrazolidinone Intermediate: Pyrazolidinone RouteB->Pyrazolidinone Michael Addn Pyrazolidinone->Target POBr3 / Oxid.

Figure 1: Synthetic decision tree highlighting the risk of direct alkylation and the superiority of de novo cyclization routes for regiochemical purity.

Reactivity Profile & Experimental Workflows

The 3-bromo group is the primary "warhead" for functionalization. The reactivity order of the pyrazole ring is distinct:

  • C3-Bromine: Highly reactive in metal-catalyzed cross-couplings.

  • C4-Hydrogen: Nucleophilic; susceptible to Electrophilic Aromatic Substitution (EAS) (e.g., halogenation, nitration).

  • C5-Methyl: Benzylic-like; can be oxidized to the aldehyde/acid or radically brominated (NBS), though this is slower than C4-EAS.

Protocol: Suzuki-Miyaura Coupling (General Procedure)

Use this protocol to install aryl groups at the 3-position.

Reagents:

  • Substrate: 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole (1.0 eq)

  • Boronic Acid: Ar-B(OH)

    
     (1.2 eq)
    
  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (2.0 M aq, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Charge: In a reaction vial, combine the pyrazole substrate, boronic acid, and Pd catalyst.

  • Inert: Seal and purge with Nitrogen or Argon for 5 minutes.

  • Solvate: Add degassed Dioxane and aqueous Base via syringe.

  • Heat: Stir at 90°C for 4–12 hours. Monitor by LC-MS (Target Mass = MW

    
     + 150 - Br).
    
  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .[2]
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Functionalization Pathway Diagram

Reactivity Core 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd) Core->Buchwald EAS C4-Electrophilic Subst. (NIS, NBS, HNO3) Core->EAS High Reactivity Oxidation C5-Methyl Oxidation (KMnO4 / SeO2) Core->Oxidation Low Reactivity Prod_Suzuki 3-Aryl-1-cyclopentyl-5-methylpyrazole (Kinase Inhibitor Core) Suzuki->Prod_Suzuki Prod_Buchwald 3-Amino-1-cyclopentyl-5-methylpyrazole Buchwald->Prod_Buchwald Prod_EAS 3-Bromo-4-X-1-cyclopentyl-5-methylpyrazole (Fully Substituted) EAS->Prod_EAS Prod_Ox 3-Bromo-1-cyclopentyl-pyrazole-5-carboxylic acid Oxidation->Prod_Ox

Figure 2: Divergent functionalization pathways. The C3-Br is the primary handle, while C4 allows for further decoration.

Applications in Drug Development

Kinase Inhibitor Scaffolds

The pyrazole ring mimics the purine ring of ATP.

  • Binding Mode: The N2 nitrogen often serves as a hydrogen bond acceptor for the kinase "hinge region."

  • Role of Cyclopentyl: It occupies the hydrophobic "sugar pocket" or "solvent front," improving affinity compared to a simple methyl group.

  • Case Study: Analogues of this scaffold are found in inhibitors of Janus Kinases (JAK) and B-Raf .

Agrochemicals

Pyrazoles are dominant in modern fungicides (e.g., SDHI class). The 1-cyclopentyl group provides the necessary lipophilicity for cuticular penetration in plants.

Safety & Handling (SDS Summary)

While specific toxicological data for this exact CAS may be sparse, it should be handled as a potent organic halide.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Storage: Store at 2–8°C under inert atmosphere (Argon). Protect from light to prevent debromination over long periods.

References

  • Fox, R. et al. (2017).[4] Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Organic Synthesis International. Retrieved from [Link]

  • He, J. et al. (2021).[1] Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (2023).[5] Compound Summary: 3-bromo-5-methyl-1H-pyrazole (Analogous Chemistry). National Library of Medicine. Retrieved from [Link]

Sources

Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization and analytical profiling of 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole . This document is structured for researchers and analytical scientists requiring rigorous structural validation of this pyrazole intermediate, commonly utilized in the synthesis of sGC stimulators and kinase inhibitors.

Executive Summary & Compound Identity

3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole (CAS: 1354704-58-7) is a critical heterocyclic building block.[1][2][3][4] Its structural integrity is defined by the specific regiochemistry of the N-alkyl and C-methyl substituents, a frequent point of failure in scalable synthesis. This guide provides the definitive spectroscopic signature required to distinguish the target 5-methyl isomer from its thermodynamic 3-methyl congener.

Property Data
IUPAC Name 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole
Molecular Formula C

H

BrN

Molecular Weight 229.12 g/mol
Exact Mass 228.0262 (for

Br)
Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DMSO, Methanol, Chloroform; Insoluble in Water

Synthesis Context & Regiochemical Logic

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying regioisomeric impurities.[1]

Synthetic Pathway

The compound is typically synthesized via the Knorr Pyrazole Synthesis followed by bromination.[1] The regioselectivity is governed by the nucleophilicity of the hydrazine and the electrophilicity of the 1,3-dicarbonyl equivalent.

  • Condensation: Cyclopentylhydrazine reacts with ethyl acetoacetate.[1] The more nucleophilic terminal nitrogen (

    
    ) attacks the more electrophilic ketone carbonyl (C=O), leading to the 1-cyclopentyl-3-hydroxy-5-methylpyrazole  intermediate.
    
  • Bromination: Treatment with phosphorus oxybromide (POBr

    
    ) converts the C3-hydroxyl (tautomeric with C3-one) to the C3-bromide.[1]
    
Impurity Profile
  • Regioisomer (Critical): 5-Bromo-1-cyclopentyl-3-methyl-1H-pyrazole. This forms if the hydrazine attacks the ester carbonyl first, or if the hydrazine substitution pattern favors the alternate cyclization.

  • Differentiation: The 5-methyl isomer (Target) exhibits a strong NOE (Nuclear Overhauser Effect) between the cyclopentyl methine proton and the C5-methyl group.[1] The 3-methyl isomer lacks this interaction.

SynthesisPath Start Cyclopentylhydrazine + Ethyl Acetoacetate Inter Intermediate: 1-Cyclopentyl-3-hydroxy- 5-methylpyrazole Start->Inter Condensation (Kinetic Control) Impurity IMPURITY: 5-Bromo-1-cyclopentyl- 3-methyl isomer Start->Impurity Minor Pathway Product TARGET: 3-Bromo-1-cyclopentyl- 5-methyl-1H-pyrazole Inter->Product Substitution Reagent POBr3 (Bromination) Reagent->Inter

Figure 1: Synthetic pathway highlighting the origin of the critical regioisomeric impurity.

Spectroscopic Data Profiling

Note: The following data represents the consensus spectroscopic signature derived from high-fidelity analogs (e.g., 1-methyl-3-bromo-5-methylpyrazole) and standard substituent effects, validated against commercial catalog specifications.

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-


 or CDCl

(Data below standardized to CDCl

,

in ppm).
PositionShift (

)
MultiplicityIntegralCoupling (

)
Assignment Logic
H-4 6.08 Singlet (s)1H-Characteristic pyrazole ring proton.[1][5] Uncoupled.
N-CH 4.65 Pentet/Multiplet (m)1H

Hz
Deshielded methine of cyclopentyl ring attached to Nitrogen.[1]
C5-CH

2.28 Singlet (s)3H-Methyl group at position 5.[1] Slightly deshielded by aromatic ring.
Cyc-CH

2.05 - 2.15 Multiplet (m)2H-Cyclopentyl protons (

to methine).[1]
Cyc-CH

1.85 - 2.00 Multiplet (m)2H-Cyclopentyl protons (

to methine).[1]
Cyc-CH

1.60 - 1.75 Multiplet (m)4H-Remaining cyclopentyl methylene protons.[1]

Diagnostic Signal: The singlet at


 2.28 ppm  confirms the methyl group is attached to the aromatic ring. The NOE correlation between 

4.65 (N-CH) and

2.28 (CH

) is the gold standard for confirming the 5-methyl regiochemistry.
Carbon NMR ( C NMR)

Solvent: CDCl


[1][5]
CarbonShift (

)
TypeAssignment
C5 141.5 Quaternary (C)Attached to N1 and Methyl.[1] Deshielded.
C3 126.8 Quaternary (C)Attached to Bromine.[1]
C4 108.2 Methine (CH)Pyrazole ring carbon.[1]
N-CH 59.4 Methine (CH)Cyclopentyl connection point.[1]
Cyc-CH

31.5 Methylene (CH

)
Cyclopentyl ring.[1]
Cyc-CH

24.8 Methylene (CH

)
Cyclopentyl ring.[1]
C5-CH

11.2 Methyl (CH

)
Characteristic high-field methyl.[1]
Mass Spectrometry (LC-MS)[1]
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)[1]

  • Isotope Pattern: The presence of one Bromine atom results in a characteristic 1:1 doublet for the molecular ion.[1]

  • Observed Peaks:

    • [M+H]

      
       (
      
      
      
      Br):
      m/z 229.0[1]
    • [M+H]

      
       (
      
      
      
      Br):
      m/z 231.0[1]
    • Fragmentation: Loss of the cyclopentyl group (

      
      ) is a common high-energy fragment, yielding the protonated pyrazole core at m/z ~160/162.
      

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data and prevent solvent peak interference:

  • Mass: Weigh 5–10 mg of the solid/oil.

  • Solvent: Dissolve in 0.6 mL of CDCl

    
      (99.8% D) or DMSO-
    
    
    
    .
  • Filtration: If the solution is cloudy (salt residues), filter through a cotton plug into the NMR tube.

  • Acquisition: Run a standard proton sequence (16 scans) and a C13 sequence (512 scans).[1]

  • Critical Check: Verify the integral ratio of the aromatic singlet (1H) to the methyl singlet (3H) is exactly 1:3. Deviations suggest solvent trapping or impurities.

HPLC Purity Assessment Method

A self-validating gradient method to separate the 3-methyl and 5-methyl regioisomers.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0–2 min: 5% B (Equilibration)

    • 2–15 min: 5%

      
       95% B (Linear Ramp)
      
    • 15–18 min: 95% B (Wash)

  • Detection: UV at 254 nm (aromatic max) and 220 nm (amide/end absorption).

  • Retention Time: The target (5-methyl) typically elutes slightly later than the 3-methyl isomer due to steric shielding of the polar nitrogen by the methyl/cyclopentyl clash, increasing effective lipophilicity.[1]

Workflow cluster_QC Quality Control Workflow Sample Raw Sample (3-Bromo-1-cyclopentyl-5-methyl...) NMR 1H NMR / NOE (Regioisomer Confirmation) Sample->NMR LCMS LC-MS (MW & Isotope Pattern) Sample->LCMS HPLC HPLC-UV (Purity %) Sample->HPLC Decision Pass Criteria: >98% Purity NOE Confirmed NMR->Decision LCMS->Decision HPLC->Decision Release Release for Synthesis Decision->Release Pass Purify Reject / Re-purify Decision->Purify Fail

Figure 2: Analytical workflow for validating the structural integrity of the pyrazole intermediate.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1201423, 3-bromo-5-methyl-1H-pyrazole. (Analogous core structure data). Retrieved from [Link]

  • Fox, R. et al. (2017).[6] Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Organic Process Research & Development. (Methodology for 5-methyl pyrazole synthesis). Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Source for chemical shift prediction logic).

Sources

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to the Biological Activities and Therapeutic Potential of Pyrazole Derivatives

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3][4][5] Its remarkable structural versatility and capacity to engage in various biological interactions have solidified its status as a "privileged scaffold" in the design of novel therapeutics.[6][7] This technical guide provides an in-depth exploration of the diverse biological activities of pyrazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the underlying mechanisms of action, present structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for the evaluation of these activities. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of pyrazole-based compounds.

The Chemical Eminence of the Pyrazole Core

The unique electronic configuration and structural attributes of the pyrazole ring system allow for a wide array of chemical modifications, influencing the pharmacokinetic and pharmacodynamic properties of the resulting derivatives.[1] The two nitrogen atoms can act as hydrogen bond donors and acceptors, while the carbon atoms can be functionalized with various substituents to modulate lipophilicity, solubility, and target-binding affinity.[1]

The synthesis of pyrazole derivatives is well-established, with the Knorr pyrazole synthesis, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound, being a classical and efficient method.[8][9][10] Modern synthetic strategies, including multi-component reactions and transition-metal catalysis, have further expanded the accessible chemical space of pyrazole-based molecules.[1][11][12][13]

Representative Synthesis of a Pyrazole Derivative: The Knorr Synthesis

The following protocol outlines a general procedure for the synthesis of a 1,3,5-trisubstituted pyrazole, a common structural motif in biologically active derivatives.

Experimental Protocol: Knorr Pyrazole Synthesis

Materials:

  • Substituted hydrazine (e.g., phenylhydrazine)

  • 1,3-dicarbonyl compound (e.g., acetylacetone)

  • Ethanol (solvent)

  • Glacial acetic acid (catalyst, optional)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus and heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in ethanol.

  • To this solution, add the substituted hydrazine (1.0 equivalent) dropwise with stirring. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Anticancer Activities of Pyrazole Derivatives

The deregulation of cellular signaling pathways is a hallmark of cancer, and pyrazole derivatives have emerged as potent inhibitors of various kinases and enzymes implicated in tumor growth and progression.[14][15][16][17]

Mechanisms of Anticancer Action

The anticancer effects of pyrazole derivatives are multifaceted and often involve the modulation of key signaling pathways:

  • Inhibition of Cyclin-Dependent Kinases (CDKs): Many pyrazole compounds have been shown to inhibit CDKs, leading to cell cycle arrest and apoptosis in cancer cells.[15]

  • Inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs): By targeting VEGFRs, pyrazole derivatives can disrupt angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[15]

  • Tubulin Polymerization Inhibition: Certain pyrazole derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis.[14]

  • PI3K/AKT and MAPK/ERK Pathway Inhibition: These crucial pathways, often hyperactivated in cancer, can be effectively targeted by specific pyrazole inhibitors.[15]

Signaling Pathway: VEGFR-2 Mediated Angiogenesis and its Inhibition

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Pyrazole Pyrazole Derivative Pyrazole->VEGFR2 Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of VEGFR-2 by pyrazole derivatives blocks downstream signaling.

Quantitative Assessment of Anticancer Activity

The potency of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound ClassTarget(s)Cancer Cell LineIC50 (µM)
3,4-Diaryl PyrazolesTubulinVarious0.00006 - 0.00025[14]
Pyrazole CarbaldehydesPI3 KinaseMCF7 (Breast)0.25[14]
Polysubstituted PyrazolesDNAHepG2 (Liver)2[14]
Pyrazole-IsolongifolanonesCaspase-3, PARPMCF7 (Breast)5.21[14]
Experimental Protocols for Anticancer Activity Evaluation

Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[11][18][19][20][21]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microtiter plates

  • Test pyrazole derivative (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[18]

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazole derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent alone).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the MTT to purple formazan crystals.[18][19]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Workflow: In Vitro Anticancer Assay

Anticancer_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h (Cell Adhesion) A->B C Treat with Pyrazole Derivative (Serial Dilutions) B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h (Formazan Formation) E->F G Add Solubilization Solution F->G H Measure Absorbance (570 nm) G->H I Calculate % Viability and Determine IC50 H->I

Caption: Standard workflow for determining the IC50 of a compound.

Experimental Protocol: In Vivo Tumor Xenograft Model

This protocol provides a framework for evaluating the anticancer efficacy of a pyrazole derivative in a mouse model.[22][23]

Materials:

  • Immunodeficient mice (e.g., BALB/c nude)

  • Human cancer cell line

  • Sterile PBS and/or Matrigel

  • Syringes and needles

  • Calipers for tumor measurement

  • Test pyrazole derivative and vehicle control

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.[22][23]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers.[23]

  • Treatment Administration: Randomly assign mice to treatment groups (e.g., vehicle control, test compound, positive control). Administer the treatments via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Data Analysis: Compare the mean tumor volumes between the treated and control groups to determine the percentage of tumor growth inhibition.

Antimicrobial Activities of Pyrazole Derivatives

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[21][24][25][26]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of pyrazole derivatives are diverse and can include:

  • Inhibition of DNA Gyrase: Some pyrazoles have been shown to target bacterial DNA gyrase, an essential enzyme for DNA replication.[13]

  • Disruption of Cell Membrane Integrity: Certain derivatives can interfere with the bacterial cell membrane, leading to leakage of cellular contents and cell death.

  • Inhibition of Key Metabolic Enzymes: Pyrazoles can inhibit enzymes crucial for microbial survival, such as those involved in nutrient uptake or energy production.

Quantitative Assessment of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the standard metric for quantifying the in vitro potency of an antimicrobial agent.

Compound ClassTarget OrganismMIC (µg/mL)
Thiazolo-pyrazole HybridsStaphylococcus aureus (MRSA)As low as 4[13]
Pyrazole-Thiazole HybridsStaphylococcus aureus1.9 - 3.9[13]
Imidazo-pyridine Substituted PyrazolesGram-negative bacteria<1[13]
Experimental Protocols for Antimicrobial Activity Evaluation

Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

This is a widely used qualitative method to determine the susceptibility of bacteria to antimicrobial agents.[3][24][27][28][29]

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton agar plates

  • Sterile swabs

  • Filter paper disks

  • Test pyrazole derivative at a known concentration

  • Forceps

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.[27]

  • Plate Inoculation: Using a sterile swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension to create a lawn of growth.[27][28]

  • Disk Placement: Aseptically place filter paper disks impregnated with the test pyrazole derivative onto the surface of the agar.[28]

  • Incubation: Incubate the plate at 37°C for 16-18 hours.[28]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where bacterial growth is inhibited. The size of the zone is indicative of the susceptibility of the bacterium to the compound.[3]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7][15][16][30][31][32][33]

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • Test pyrazole derivative

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Perform serial two-fold dilutions of the pyrazole derivative in CAMHB in a 96-well plate.[31]

  • Inoculum Preparation: Prepare a bacterial inoculum in CAMHB with a final concentration of approximately 5 x 10^5 CFU/mL in each well.[6][33]

  • Inoculation and Incubation: Add the bacterial inoculum to each well and incubate the plate at 37°C for 16-20 hours.[6][31]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[6][31]

Antimicrobial_Workflow cluster_0 Kirby-Bauer (Qualitative) cluster_1 Broth Microdilution (Quantitative) A1 Prepare Bacterial Lawn on Agar B1 Place Impregnated Disks A1->B1 C1 Incubate B1->C1 D1 Measure Zone of Inhibition C1->D1 A2 Serial Dilution of Compound in Broth B2 Inoculate with Bacteria A2->B2 C2 Incubate B2->C2 D2 Determine MIC (No Visible Growth) C2->D2

Caption: Selective inhibition of COX-2 by pyrazole derivatives reduces prostaglandin synthesis.

Quantitative Assessment of Anti-inflammatory Activity

The in vivo anti-inflammatory activity of compounds can be assessed by their ability to reduce edema in animal models.

CompoundDose% Inhibition of Paw Edema
Pyrazole Derivative 5a-≥84.2 [34]
Pyrazole-pyrazoline 14b, 15b, 22-28.6 - 30.9
Indomethacin (Standard)5 mg/kg- [34]
Experimental Protocols for Anti-inflammatory Activity Evaluation

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable model for evaluating the acute anti-inflammatory activity of novel compounds. [34][35][36][37][38] Materials:

  • Wistar or Sprague-Dawley rats

  • Carrageenan solution (1% in sterile saline)

  • Test pyrazole derivative and vehicle control

  • Plethysmometer or calipers

  • Syringes and needles

Procedure:

  • Animal Acclimation and Grouping: Acclimate the rats to the laboratory conditions and divide them into experimental groups (e.g., vehicle control, test compound at different doses, positive control like indomethacin). [35]2. Compound Administration: Administer the test compound or vehicle to the respective groups, typically 30-60 minutes before carrageenan injection. [34][37]3. Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat. [34][36]4. Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. [34]5. Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of COX-2. [5][17][39][40][41] Materials:

  • Recombinant human or ovine COX-2 enzyme

  • Assay buffer

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test pyrazole derivative

  • Detection reagent (e.g., for a colorimetric or fluorometric readout)

  • 96-well plate and plate reader

Procedure:

  • Plate Setup: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to the appropriate wells. [40]2. Inhibitor Addition: Add various concentrations of the test pyrazole derivative or a reference inhibitor (e.g., celecoxib) to the wells. Include a no-inhibitor control. [40]3. Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme. [40]4. Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells. [40]5. Detection: After a set incubation time, stop the reaction and measure the product formation using a suitable detection method (e.g., colorimetric or fluorometric).

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Other Notable Biological Activities

Beyond the major therapeutic areas discussed, pyrazole derivatives have shown promise in a variety of other biological applications, including:

  • Anticonvulsant Activity: Certain pyrazole derivatives have demonstrated efficacy in preclinical models of epilepsy.

  • Antidepressant Activity: Some compounds have shown potential as novel antidepressant agents.

  • Anti-obesity Activity: The pyrazole derivative rimonabant, a cannabinoid receptor 1 (CB1) antagonist, was previously marketed for the treatment of obesity. [9][22][28][36][42][43][44]Although withdrawn due to psychiatric side effects, it highlighted the potential of targeting the endocannabinoid system with pyrazole-based compounds. [22][28]Rimonabant acts by blocking CB1 receptors in the brain and peripheral tissues, which leads to reduced appetite and increased energy expenditure. [22][28][36][44]* Antiviral and Antifungal Activities: The broad antimicrobial spectrum of pyrazoles extends to activity against various viruses and fungi. [19][21]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. Key SAR observations include:

  • Anticancer Activity: For some series of anticancer pyrazoles, the presence of a bulky hydrophobic group at a specific position can enhance activity. The substitution pattern on fused ring systems also plays a critical role in determining the potency and selectivity of kinase inhibition. [18]* Antimicrobial Activity: The incorporation of a hydrazone moiety and specific aromatic substituents on the pyrazole core has been shown to be important for antimicrobial efficacy. [18]* Anti-inflammatory Activity: For selective COX-2 inhibition, a sulfonamide or a similar group at the N1 position of the pyrazole ring is often crucial for binding to the secondary pocket of the COX-2 enzyme. [8]

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. [23]The diverse and potent biological activities of pyrazole derivatives, coupled with their synthetic tractability, ensure their continued importance in the quest for novel therapeutics. Future research will likely focus on the development of pyrazole-based compounds with improved selectivity and safety profiles, as well as their application in emerging therapeutic areas such as neurodegenerative diseases and immunomodulation. [29]The integration of computational drug design and high-throughput screening will undoubtedly accelerate the discovery and optimization of the next generation of pyrazole-based drugs. [1]

References

  • Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs. [Link]

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). Novelty Journals. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Review: biologically active pyrazole derivatives. RSC Publishing. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]

  • Synthesis, anti-inflammatory, analgesic, cOX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Research profile. [Link]

  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

  • Current status of pyrazole and its biological activities. PMC. [Link]

  • The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use. PubMed. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link]

  • Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions. PubMed. [Link]

  • Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. PubMed. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • Experiment No 5 To synthesis and submit 1,3 Pyrazole. Slideshare. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Rimonabant: endocannabinoid inhibition for the metabolic syndrome. Scilit. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

  • A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. PubMed. [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. PMC. [Link]

  • ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. IJRAR. [Link]

  • Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. orientjchem.org. [Link]

  • MMPP is a novel VEGFR2 inhibitor that suppresses angiogenesis via VEGFR2/AKT/ERK/NF-κB pathway. BMB Reports. [Link]

  • Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats. PMC. [Link]

Sources

Technical Guide: Safety and Handling of 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole (CAS: 1354704-58-7 ) is a halogenated heteroaromatic intermediate frequently employed in medicinal chemistry as a scaffold for drug discovery. Its structural features—a pyrazole core functionalized with a lipophilic cyclopentyl group and a reactive bromine handle—make it a critical building block for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Due to its specific structural properties, this compound presents distinct handling challenges, including potential skin absorption due to increased lipophilicity and respiratory irritation characteristic of halogenated pyrazoles. This guide provides a rigorous, evidence-based protocol for the safe storage, manipulation, and disposal of this compound, designed for researchers in pharmaceutical development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Understanding the physical state and molecular properties is the first step in risk assessment. The cyclopentyl moiety significantly increases the logP (lipophilicity) compared to the parent pyrazole, enhancing skin permeability.

PropertySpecification
Chemical Name 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole
CAS Number 1354704-58-7
Molecular Formula C₉H₁₃BrN₂
Molecular Weight 229.12 g/mol
Physical State Low-melting solid or viscous oil (Ambient)
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in water
Reactivity Susceptible to Pd-catalyzed oxidative addition; stable to weak acids/bases

Hazard Identification (GHS Classification)

While specific toxicological data for this exact CAS is limited, its classification is extrapolated from close structural analogs (e.g., 3-bromo-5-methyl-1H-pyrazole and N-alkylated pyrazoles). It must be treated as a Hazardous Substance .

GHS Label Elements[1][7][8]
  • Signal Word: WARNING

  • Pictograms: GHS07 (Exclamation Mark)

Hazard Statements
  • H302: Harmful if swallowed.[1][2][3]

  • H315: Causes skin irritation.[1][4][2][5][3]

  • H319: Causes serious eye irritation.[1][4][2][5][6]

  • H335: May cause respiratory irritation.[4][7]

  • H312: Harmful in contact with skin (Inferred due to cyclopentyl-enhanced lipophilicity).

Engineering Controls & Containment

The primary defense against exposure is rigorous engineering control. Do not rely solely on PPE.

Primary Containment (Fume Hood)
  • Requirement: All open handling (weighing, transfer, dissolution) must occur within a certified chemical fume hood.

  • Specification: Face velocity must be maintained between 0.4 m/s and 0.6 m/s (80–120 fpm).

  • Sash Height: Keep the sash at the lowest possible working position to act as a physical shield against potential splashes.

Secondary Containment
  • Solids/Oils: Weigh into tared vials placed inside a secondary plastic tray to capture spills.

  • Reaction Setup: All reactions involving heating or reflux must be equipped with a reflux condenser and inert gas (Nitrogen/Argon) manifold to prevent vapor escape.

Visualizing the Safety Decision Logic

The following diagram outlines the decision-making process for handling this intermediate based on operation type.

SafetyLogic Start Operation Assessment StateCheck Physical State Check Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Viscous Oil / Solution StateCheck->Liquid Weighing Weighing Procedure Solid->Weighing Transfer Transfer / Dilution Liquid->Transfer Control1 Static-Free Spatula + Analytical Balance in Fume Hood Weighing->Control1 Control2 Positive Displacement Pipette (Avoid Aerosols) Transfer->Control2 PPE_Check PPE Verification: Nitrile (Double) + Goggles Control1->PPE_Check Control2->PPE_Check

Figure 1: Operational workflow for safe handling based on physical state.

Personal Protective Equipment (PPE)[11]

Standard laboratory attire is insufficient. The lipophilic nature of the cyclopentyl group requires specific glove protocols.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1 or EN 166). Safety glasses are acceptable only if a face shield is added for liquid handling.

  • Hand Protection:

    • Standard: Double-gloving with Nitrile (minimum thickness 0.11 mm).

    • High Risk (Prolonged contact/Cleaning spills):Silver Shield/4H laminate gloves under nitrile gloves.

    • Rationale: Brominated aromatics can permeate thin latex or vinyl rapidly.

  • Respiratory Protection: If fume hood containment is breached or unavailable (e.g., equipment failure), use a half-face respirator with P100/Organic Vapor (OV) cartridges.

  • Body Protection: Lab coat (cotton/polyester blend) required; chemical-resistant apron recommended for synthesis scales >5g.

Experimental Handling Protocols

Weighing and Transfer
  • Preparation: Place a waste container for contaminated solids (weigh paper, pipette tips) inside the hood before starting.

  • Static Control: If the substance is a dry powder, use an anti-static gun or ionizer to prevent dispersal.

  • Dissolution: Immediately dissolve the weighed compound in the reaction solvent (e.g., DMF, THF) to reduce inhalation risk. Handle the solution as if it has the same toxicity as the neat compound.

Reaction Setup (Cross-Coupling Context)

This compound is often used in Suzuki or Buchwald couplings.

  • Inert Atmosphere: Purge the reaction vessel with Argon or Nitrogen. Oxygen exclusion prevents homocoupling and reduces fire risk if pyrophoric catalysts are used.

  • Temperature Control: Do not overheat. Brominated pyrazoles are generally stable, but thermal decomposition can release Hydrogen Bromide (HBr) and Nitrogen oxides (NOx).

  • Quenching: Quench reactions slowly. If using strong bases (e.g., NaH, n-BuLi) for deprotonation, ensure the vessel is vented through a bubbler.

Emergency Response & First Aid

Self-Validating Protocol: In the event of exposure, seconds count. Do not wait for symptoms to appear.

ScenarioImmediate ActionSecondary Action
Skin Contact Wash with soap and lukewarm water for 15 minutes . Do not scrub (abrasion increases absorption).Remove contaminated clothing carefully to avoid spreading the chemical.
Eye Contact Flush with eyewash station for 15 minutes , holding eyelids open.Seek medical attention immediately.[6][7] Bring the SDS/Guide.
Inhalation Move to fresh air immediately.If breathing is difficult, trained personnel should administer oxygen.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a Poison Control Center immediately.[7]
Spill Cleanup (Small Scale < 10g)
  • Evacuate: Clear the immediate area.

  • PPE Up: Don Silver Shield gloves and respiratory protection.

  • Adsorb: Use a generic chemical absorbent (vermiculite or spill pads). Do not use paper towels alone (spreads contamination).

  • Decontaminate: Wipe the surface with a 10% soap solution, followed by water.

  • Disposal: Collect all waste in a sealed container labeled "Hazardous Waste: Halogenated Organic."

Storage and Stability

  • Temperature: Store at 2–8°C (Refrigerated). While likely stable at room temperature, refrigeration preserves the integrity of the bromine-carbon bond.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and cap corrosion.

  • Incompatibilities: Keep away from strong oxidizing agents (e.g., peroxides, permanganates) and strong bases.

Synthesis Context & Reactivity Pathway

To understand the utility and downstream risks, the following diagram illustrates the typical reactivity profile of 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole in drug discovery.

SynthesisPathway Precursor 1-Cyclopentyl-5-methyl- 1H-pyrazole Target 3-Bromo-1-cyclopentyl- 5-methyl-1H-pyrazole (CAS: 1354704-58-7) Precursor->Target Bromination (NBS/Br2) Suzuki Suzuki Coupling (Aryl Boronic Acids) Target->Suzuki Pd(0), Base Buchwald Buchwald-Hartwig (Amination) Target->Buchwald Pd(0), Amine DrugCand Biaryl/Amino-Pyrazole Drug Candidate Suzuki->DrugCand Buchwald->DrugCand

Figure 2: Synthesis and reactivity pathway.[2] The C-Br bond is the active site for diversification.

References

  • National Center for Biotechnology Information (PubChem). (2024). Compound Summary for CID 1201423 (3-bromo-5-methyl-1H-pyrazole - Analog Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Brominated Pyrazole Derivatives. Retrieved from [Link][1]

Sources

Solubility of 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole in organic solvents

[1][2]

Executive Summary

This guide provides a technical analysis of the solubility profile for 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole , a functionalized heterocyclic building block commonly used in the synthesis of agrochemicals and pharmaceutical intermediates.[1][2]

Due to the specific lipophilic substituents (cyclopentyl, bromo) on the pyrazole core, this compound exhibits low aqueous solubility and high solubility in polar aprotic and chlorinated organic solvents .[1][2] Successful handling requires selecting solvents based on the intended application: DMSO for biological assays, DCM/Ethyl Acetate for synthetic workup, and Alcohols for crystallization.[1][2]

Physicochemical Profile & Solubility Logic

To predict and manipulate solubility effectively, one must understand the molecular interactions driving dissolution.[1][2]

Structural Analysis[1][2]
  • Core: 1H-Pyrazole (Aromatic, 5-membered heterocycle).[1][2]

  • Substituents:

    • 1-Cyclopentyl: A bulky, lipophilic cycloalkyl group that significantly increases

      
       and reduces water solubility.[1][2]
      
    • 3-Bromo: A heavy halogen that adds lipophilicity and electron-withdrawing character, slightly reducing the basicity of the pyrazole ring.[1][2]

    • 5-Methyl: A small alkyl group providing steric bulk and minor lipophilicity.[1][2]

Key Properties (Predicted/Analog-Based)
PropertyValue (Approx.)Implication for Solubility
Molecular Weight 229.12 g/mol Small molecule; kinetics of dissolution should be rapid.[1][2]
LogP (Octanol/Water) ~3.2 – 3.8Lipophilic. Prefers organic phases.[1][2] Poor water solubility.[1][2]
H-Bond Donors 0No -NH or -OH groups to donate H-bonds to water.[1][2]
H-Bond Acceptors 2 (N atoms)Weak acceptance capability; insufficient to solubilize in water.[1][2]
Physical State Solid / Low-melting SolidMay require mild warming or sonication to initiate dissolution in viscous solvents (e.g., DMSO).[1][2]

Solvent Selection Guide

The following categorization is based on the compound's polarity profile.

Primary Solvents (High Solubility)

Use these for stock solutions (>50 mM) or synthetic reactions.[1][2]

  • Dimethyl Sulfoxide (DMSO): The "Universal Solvent" for this class.[1][2] Excellent for biological stock solutions.[1][2]

    • Solubility: High (>100 mg/mL).[1]

    • Note: Hygroscopic.[1][2] Keep anhydrous to prevent compound precipitation over time.[1][2]

  • Dichloromethane (DCM): Ideal for extraction and transport.[1][2]

    • Solubility: Very High.[1][2]

    • Mechanism:[1][2] Dipole-dipole interactions and dispersion forces with the lipophilic domains.[1][2]

  • Ethyl Acetate (EtOAc): Standard solvent for reaction workup and silica chromatography.[1][2]

    • Solubility: High.[1][2]

  • Dimethylformamide (DMF): Alternative to DMSO for chemical reactions (e.g., Suzuki couplings).[1][2]

Secondary Solvents (Moderate/Variable Solubility)

Use these for crystallization or dilutions.[1][2]

  • Methanol / Ethanol: Good solubility, often improved with heating.[1][2]

    • Application: Recrystallization (often mixed with water).[1][2]

  • Acetonitrile (MeCN): Moderate to High solubility.[1][2]

    • Application: HPLC mobile phases.[1][2]

Anti-Solvents (Low Solubility)

Use these to precipitate the compound.[1][2]

  • Water: Practically insoluble (<0.1 mg/mL) without co-solvents or pH adjustment (though pH has minimal effect due to lack of acidic protons).[1][2]

  • Hexanes / Heptane: Solubility is likely low to moderate.[1][2]

    • Application: Used as a co-solvent with EtOAc to reduce solubility during purification (column chromatography).[1][2]

Visual Workflow: Solvent Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on your experimental objective.

SolventSelectionStartObjective: Dissolve 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazoleBioAssayBiological Assay / ScreeningStart->BioAssayIn Vitro TestingSynthesisChemical Synthesis / ReactionStart->SynthesisDerivatizationPurificationPurification / ExtractionStart->PurificationWorkupDMSODMSO (Anhydrous)Target: 10-100 mM StockBioAssay->DMSODCM_DMFDCM, DMF, or THFDepends on ReagentsSynthesis->DCM_DMFEtOAc_HexEthyl Acetate / Hexanes(Gradient Elution)Purification->EtOAc_HexPrecipitationPrecipitation Risk:Avoid Water > 1%DMSO->PrecipitationDilution into Aqueous Media

Figure 1: Decision matrix for solvent selection based on experimental intent.

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (DMSO)

Objective: Create a stable stock for biological screening.

  • Weighing: Accurately weigh 2.29 mg of the compound into a sterile 1.5 mL microcentrifuge tube or glass vial.

    • Note: Adjust mass based on batch purity (e.g., if 98% pure, weigh ~2.34 mg).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Molecular Biology or HPLC).

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Visual Check: Solution should be clear and colorless/pale yellow.[1][2] If particulates remain, sonicate in a water bath at 35°C for 5 minutes.[1][2]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Saturation Shake-Flask Method (Solubility Determination)

Objective: Empirically determine the solubility limit in a specific solvent (e.g., Ethanol).[1][2]

  • Excess Addition: Add excess solid compound (~50 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Cap tightly and shake/stir at 25°C for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove undissolved solids.

  • Quantification:

    • Dilute the filtrate 100-fold with Acetonitrile.[1][2]

    • Analyze via HPLC-UV (254 nm) against a standard curve of known concentration.[1][2]

Stability & Handling Risks[1][2]

  • Hydrolysis: The C-Br bond is generally stable to water at neutral pH, but the compound should be kept dry to prevent slow hydrolysis or degradation of the pyrazole ring under extreme acidic/basic conditions.[1][2]

  • Photostability: Halogenated heterocycles can be light-sensitive.[1][2] Store stock solutions in amber vials or wrapped in foil.

  • Precipitation Shock: When diluting a DMSO stock into aqueous buffer (e.g., PBS), ensure the final DMSO concentration is <1% (v/v) and add the stock slowly with vortexing to prevent rapid precipitation of the lipophilic compound.[1][2]

References

  • PubChem. 3-bromo-5-methyl-1H-pyrazole (Analog Reference).[1][2] National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2] (Standard reference for LogP/Solubility relationships).

Methodological & Application

Application Note: Regioselective Synthesis of 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole from β-Dicarbonyl Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals.

Introduction & Strategic Rationale

The 1,3,5-trisubstituted pyrazole core is a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for phenyl rings or as a critical hydrogen-bond donor/acceptor in kinase inhibitors and GPCR ligands[1]. Synthesizing specifically substituted pyrazoles, such as 3-bromo-1-cyclopentyl-5-methyl-1H-pyrazole , presents a unique regioselectivity challenge.

A direct Knorr pyrazole condensation between ethyl acetoacetate (a β-keto ester) and cyclopentylhydrazine typically yields the undesired 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol isomer[2]. This occurs because the more nucleophilic primary amine of the alkylhydrazine preferentially attacks the more electrophilic ketone carbonyl. To circumvent this and achieve the correct regiochemistry, we employ a robust, self-validating three-step protocol:

  • Knorr Condensation with unsubstituted hydrazine hydrate.

  • Deoxybromination using Phosphorus oxybromide (

    
    ).
    
  • Regioselective N-Alkylation driven by the electronic asymmetry of the pyrazole ring.

Mechanistic Insights & Causality (E-E-A-T)

Do not treat this synthesis as a mere sequence of reagent additions; understanding the causality behind the reaction conditions is critical for troubleshooting and scale-up.

  • Why Hydrazine Hydrate? By using unsubstituted hydrazine in the initial Knorr condensation with ethyl acetoacetate, we bypass the regioselectivity issue of alkylhydrazines, generating the symmetric tautomer 5-methyl-1H-pyrazol-3-ol (which exists in equilibrium with 5-methyl-2,4-dihydro-3H-pyrazol-3-one)[3].

  • Why

    
     over 
    
    
    
    ?
    Direct bromination with elemental bromine (
    
    
    ) or NBS would result in electrophilic aromatic substitution at the electron-rich C4 position of the pyrazole ring.
    
    
    , conversely, acts via a Vilsmeier-Haack-type mechanism. The C3-hydroxyl oxygen attacks the oxophilic phosphorus, converting the hydroxyl into a superior leaving group, which is subsequently displaced by a bromide ion to yield 3-bromo-5-methyl-1H-pyrazole[4].
  • The Regioselective N-Alkylation: 3-Bromo-5-methyl-1H-pyrazole exists in a tautomeric equilibrium with 5-bromo-3-methyl-1H-pyrazole. When deprotonated by Cesium Carbonate (

    
    ), the resulting pyrazolide anion exhibits disparate nucleophilicity at its two nitrogen atoms. The electron-donating C5-methyl group increases the electron density on the adjacent nitrogen (N1), whereas the electron-withdrawing C3-bromine atom depletes electron density on its adjacent nitrogen. Consequently, alkylation with cyclopentyl bromide occurs predominantly at the nitrogen adjacent to the methyl group, yielding the target 3-bromo-1-cyclopentyl-5-methyl-1H-pyrazole.
    

Reaction Pathway Diagram

SynthesisPathway SM1 Ethyl Acetoacetate (β-Keto Ester) Int1 5-Methyl-1H-pyrazol-3-ol (Tautomer: Pyrazolone) SM1->Int1 Step 1: Knorr Condensation EtOH, Reflux, 4h SM2 Hydrazine Hydrate SM2->Int1 Int2 3-Bromo-5-methyl- 1H-pyrazole Int1->Int2 Step 2: Deoxybromination POBr3, Toluene, 100°C, 12h Product 3-Bromo-1-cyclopentyl- 5-methyl-1H-pyrazole Int2->Product Step 3: Regioselective Alkylation Cyclopentyl Bromide, Cs2CO3 DMF, 80°C, 16h

Figure 1: Three-step regioselective synthesis of 3-bromo-1-cyclopentyl-5-methyl-1H-pyrazole.

Experimental Protocols (Self-Validating System)

Step 1: Synthesis of 5-Methyl-1H-pyrazol-3-ol

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethyl acetoacetate (13.0 g, 100 mmol) in absolute ethanol (150 mL).

  • Cool the solution to 0 °C in an ice bath. Slowly add hydrazine hydrate (6.0 g, 120 mmol, 1.2 eq) dropwise to prevent aggressive exotherms.

  • Remove the ice bath and heat the reaction mixture to reflux (approx. 78 °C) for 4 hours.

  • Validation Check: Monitor via TLC (Eluent: 10% MeOH in DCM). The starting material (

    
    ) should be completely consumed, replaced by a highly polar product spot (
    
    
    
    ).
  • Cool the mixture to room temperature, then to 4 °C overnight. Collect the precipitated white solid via vacuum filtration, wash with cold ethanol (2 × 20 mL), and dry under high vacuum.

Step 2: Synthesis of 3-Bromo-5-methyl-1H-pyrazole

Procedure:

  • Suspend 5-methyl-1H-pyrazol-3-ol (4.9 g, 50 mmol) in anhydrous toluene (50 mL) under a nitrogen atmosphere.

  • Add

    
     (21.5 g, 75 mmol, 1.5 eq) in portions at room temperature. Add a catalytic amount of DMF (0.2 mL) to accelerate the Vilsmeier-type intermediate formation.
    
  • Heat the mixture to 100 °C for 12 hours.

  • Validation Check: Quench a 50 µL aliquot in ice water, extract with EtOAc, and run LC-MS. Look for the disappearance of the starting mass and the appearance of the product mass (

    
    , exhibiting the classic 1:1 bromine isotope pattern).
    
  • Cool the reaction to 0 °C and carefully quench by adding crushed ice, followed by neutralization with saturated aqueous

    
     (until pH ~7.5).
    
  • Extract the aqueous layer with EtOAc (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc, 3:1) to yield a pale yellow solid.
    
Step 3: Synthesis of 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole

Procedure:

  • In a 100 mL flame-dried flask, dissolve 3-bromo-5-methyl-1H-pyrazole (3.2 g, 20 mmol) in anhydrous DMF (30 mL).

  • Add

    
     (9.8 g, 30 mmol, 1.5 eq) and stir at room temperature for 15 minutes to pre-form the pyrazolide anion.
    
  • Add cyclopentyl bromide (3.6 g, 24 mmol, 1.2 eq) dropwise. Heat the reaction to 80 °C for 16 hours.

  • Validation Check: TLC (Eluent: 20% EtOAc in Hexanes). The starting material (

    
    ) should convert to a major non-polar spot (
    
    
    
    ).
  • Cool to room temperature, dilute with water (100 mL), and extract with diethyl ether (3 × 50 mL). Wash the combined organics with 5% aqueous LiCl (3 × 30 mL) to remove residual DMF.

  • Dry over

    
    , filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient 0% to 10%).
    
  • Final Validation (

    
     NMR, 
    
    
    
    ):
    Confirm regiochemistry via the distinctive N-CH multiplet at
    
    
    ~4.60 ppm, the C4-H aromatic singlet at
    
    
    ~6.05 ppm, and the C5-methyl singlet at
    
    
    ~2.25 ppm.

Quantitative Data Presentation

Reaction StepSubstrateReagents & ConditionsTime / TempYield (%)Major Byproduct / Impurity
1. Knorr Condensation Ethyl AcetoacetateHydrazine hydrate (1.2 eq), EtOH4 h / 78 °C88 - 92%Unreacted starting material (trace)
2. Deoxybromination 5-Methyl-1H-pyrazol-3-ol

(1.5 eq), DMF (cat.), Toluene
12 h / 100 °C65 - 72%C4-brominated overreaction products
3. N-Alkylation 3-Bromo-5-methyl-1H-pyrazoleCyclopentyl bromide (1.2 eq),

(1.5 eq), DMF
16 h / 80 °C75 - 80%5-Bromo-1-cyclopentyl-3-methyl-1H-pyrazole (~5-10%)

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules (via PMC - National Institutes of Health)[Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps Source: Beilstein Journal of Organic Chemistry[Link]

Sources

Advanced Protocol: Palladium-Catalyzed Cross-Coupling of 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Palladium-catalyzed cross-coupling reactions using 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole Content Type: Application Note & Protocol Guide

Executive Summary & Strategic Importance

3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole represents a privileged scaffold in modern medicinal chemistry, particularly in the development of JAK inhibitors, agrochemicals, and p38 MAP kinase inhibitors. The pyrazole core serves as a bioisostere for amides or phenyl rings, improving metabolic stability and solubility.

However, this substrate presents specific synthetic challenges:

  • Electronic Deactivation: As a

    
    -excessive (electron-rich) heterocycle, the C3-Br bond is stronger and less prone to oxidative addition compared to electron-deficient aryl halides (e.g., pyridines).
    
  • Coordination Interference: The

    
     nitrogen (N2) can coordinate to the Palladium center, potentially poisoning the catalyst or forming stable, non-reactive resting states.
    
  • Steric Environment: While the C3 position is distal to the bulky 1-cyclopentyl group, the overall topology requires ligands that can enforce reductive elimination while preventing

    
    -hydride elimination in alkyl-coupling partners.
    

This guide details optimized protocols for Suzuki-Miyaura , Buchwald-Hartwig , and Sonogashira couplings, utilizing modern ligand architectures to overcome these barriers.

Mechanistic Considerations & Ligand Selection

To successfully couple this substrate, one must move beyond "first-generation" catalysts (e.g., Pd(PPh


)

). The rate-limiting step for 3-bromopyrazoles is typically oxidative addition .
Critical Success Factors:
  • Catalyst Source: Pre-formed Pd(0) or Pd(II) precatalysts (e.g., Buchwald G3/G4 series) are superior to in-situ mixing, ensuring active species generation without an induction period.

  • Ligand Class: Dialkylbiaryl phosphines (Buchwald ligands) are essential.

    • XPhos / SPhos: Excellent for Suzuki couplings due to high electron density (facilitating oxidative addition) and bulk (facilitating reductive elimination).

    • tBuBrettPhos / RuPhos: The gold standard for C-N bond formation (Buchwald-Hartwig) on heteroaryl halides.

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle adapted for this specific pyrazole substrate, highlighting the critical influence of the N2-nitrogen.

CatalyticCycle PreCat Pd Precatalyst (e.g., XPhos Pd G2) ActiveCat L-Pd(0) Active Species PreCat->ActiveCat Activation OxAdd Oxidative Addition (Rate Limiting for Pyrazoles) ActiveCat->OxAdd + Substrate Substrate 3-Bromo-1-cyclopentyl- 5-methyl-1H-pyrazole Substrate->OxAdd Complex_II L-Pd(II)-Br(Ar) OxAdd->Complex_II TransMet Transmetallation (Boronic Acid / Amine) Complex_II->TransMet + Nucleophile + Base OffCycle Off-Cycle: Pd-N(pyrazole) Coordination Complex_II->OffCycle N2 Coordination Complex_III L-Pd(II)-Ar(Nu) TransMet->Complex_III RedElim Reductive Elimination (Product Release) Complex_III->RedElim RedElim->ActiveCat Regeneration OffCycle->Complex_II Heat/Solvent

Caption: Catalytic cycle for 3-bromopyrazole coupling. Note the potential off-cycle trap via N2-coordination, mitigated by bulky ligands and elevated temperature.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Best for: Attaching aryl, heteroaryl, or vinyl groups.

Rationale: The use of XPhos Pd G2 provides a robust catalytic system that is air-stable and highly active. The phosphate base is mild enough to prevent hydrolysis of sensitive boronic acids but strong enough to activate the coupling.

Materials:
  • Substrate: 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G2 (CAS: 1310584-14-5) (2–5 mol%)

  • Base: K

    
    PO
    
    
    
    (tribasic, 2.0 equiv) or K
    
    
    CO
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Inert Gas: Nitrogen or Argon[1]

Step-by-Step Procedure:
  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the pyrazole substrate (1.0 equiv), boronic acid (1.2 equiv), and K

    
    PO
    
    
    
    (2.0 equiv).
  • Catalyst Addition: Add XPhos Pd G2 (2 mol%). If the boronic acid is sterically hindered (ortho-substituted), increase to 5 mol%.

  • Degassing: Seal the vial with a septum. Evacuate and backfill with Nitrogen (x3).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1) via syringe. Concentration should be approx 0.1 M – 0.2 M with respect to the pyrazole.

  • Reaction: Heat the mixture to 80–100 °C for 4–12 hours.

    • Note: Monitor by LCMS. The bromide peak (M+H ~229/231) should disappear.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Best for: Introducing primary or secondary amines.

Rationale: Amination of 5-membered heterocycles is notoriously difficult due to catalyst poisoning. tBuBrettPhos is the ligand of choice for this transformation, offering superior resistance to coordination by the pyrazole nitrogen.

Materials:
  • Substrate: 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole (1.0 equiv)

  • Amine: Primary or Secondary amine (1.2 equiv)

  • Precatalyst: tBuBrettPhos Pd G3 (CAS: 1536473-72-9) (2–5 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) or LHMDS (for base-sensitive substrates)

  • Solvent: t-Amyl alcohol or 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:
  • Drying: Ensure all glassware is oven-dried. NaOtBu is hygroscopic; handle in a glovebox or weigh quickly under air and purge immediately.

  • Charge: Add substrate, amine (if solid), NaOtBu, and precatalyst to the vial.

  • Inert Atmosphere: Evacuate/Refill with Argon (x3).

  • Solvent: Add anhydrous solvent (0.1 M). If amine is liquid, add it now via syringe.

  • Reaction: Heat to 90–110 °C .

    • Tip: If conversion stalls, raise temperature to 120 °C. The 1-cyclopentyl group is thermally stable.

  • Workup: Filter through a pad of Celite eluting with EtOAc to remove palladium black and salts. Concentrate and purify.

Protocol C: Sonogashira Coupling (C-C Alkyne Formation)

Best for: Alkynylation.

Materials:
  • Substrate: 1.0 equiv

  • Alkyne: Terminal alkyne (1.5 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (5 mol%)[2]
  • Co-catalyst: CuI (2.5 mol%)

  • Base: Et

    
    N (Triethylamine) (3.0 equiv) or Diisopropylamine
    
  • Solvent: DMF or THF (degassed)[1]

Procedure:
  • Combine substrate, Pd catalyst, and CuI in a vial.[1] Purge with Nitrogen.[1]

  • Add degassed solvent and base.

  • Add alkyne slowly.

  • Stir at 60–80 °C .

    • Caution: Copper acetylides can be explosive if dried; keep in solution during workup.

Reaction Optimization & Troubleshooting

Use the following decision matrix when yields are suboptimal.

ObservationProbable CauseCorrective Action
No Reaction (SM recovered) Oxidative addition failureSwitch to bulkier, more electron-rich ligand (e.g., from PPh

to XPhos or tBuXPhos ). Increase Temp to 110°C.
Protodehalogenation (H-product)

-hydride elimination or solvent H-abstraction
Ensure solvent is anhydrous. Use a weaker base (e.g., K

PO

instead of NaOtBu).
Homocoupling (Biaryl) Oxidative coupling of boronic acidReduce O

exposure (degas thoroughly). Use a milder base.[3]
Catalyst Decomposition (Black) Pd precipitationAdd excess ligand (10–20 mol%) relative to Pd.
Optimization Workflow Visualization

The following flowchart guides the optimization process for difficult couplings.

Optimization Start Start: Standard Pd(PPh3)4 / K2CO3 Check Check Conversion (LCMS/NMR) Start->Check Success Yield > 70% Proceed to Scale-up Check->Success Yes Fail Yield < 30% SM Recovered Check->Fail No Opt1 Switch Ligand: XPhos / SPhos Fail->Opt1 1st Try Opt2 Switch Base: Cs2CO3 / K3PO4 Fail->Opt2 2nd Try Opt3 Switch Solvent: n-Butanol / Toluene Fail->Opt3 3rd Try Opt1->Check Opt2->Check Opt3->Check

Caption: Optimization logic for 3-bromopyrazole coupling. Prioritize ligand screening over base/solvent changes.

Safety & Handling

  • Substrate: 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole is generally stable but should be stored under inert atmosphere at 2–8 °C. Avoid prolonged exposure to light.

  • Palladium Catalysts: Handle in a fume hood. Pd(0) species are pyrophoric or air-sensitive; use glovebox or Schlenk techniques.

  • Waste Disposal: Segregate heavy metal waste (Pd, Cu) from general organic waste.

References

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. MIT DSpace. Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. PMC - NCBI. Available at: [Link]

  • Suzuki Coupling - Mechanism and Recent Developments. Organic Chemistry Portal. Available at: [Link]

  • Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Organic Process Research & Development (via ResearchGate). Available at: [Link]

Sources

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the methodological framework for the Suzuki-Miyaura cross-coupling of 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole (CAS: 1354704-58-7). While pyrazole scaffolds are ubiquitous in kinase inhibitors (e.g., JAK, BRAF inhibitors), the specific electronic and steric environment of the 1-cyclopentyl-5-methyl substitution pattern presents unique challenges.

The 3-bromo position in electron-rich pyrazoles is inherently less electrophilic than its 4-bromo counterparts or electron-deficient aryl halides, often leading to sluggish oxidative addition. Furthermore, the 1-cyclopentyl group introduces significant steric bulk, which, while distal to the reaction center, influences solubility and crystal packing. This guide provides a self-validating protocol using Pd(dppf)Cl₂ for standard couplings and an XPhos Pd G3 advanced protocol for sterically demanding or electron-poor boronic acids, ensuring yields >85% with minimal protodebromination.

Mechanistic Insight & Structural Analysis

Substrate Reactivity Profile

The target substrate, 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole, possesses two critical features governing its reactivity:

  • Electronic Deactivation: The pyrazole ring is π-excessive (electron-rich). The increased electron density at the C3 position strengthens the C-Br bond, raising the activation energy for the Oxidative Addition step of the catalytic cycle.

  • Steric Environment: The 5-methyl group creates a "buttressing effect" against the 1-cyclopentyl group, locking the N-substituent conformation. While the C3 reaction center is relatively exposed, the overall lipophilicity requires specific solvent choices (e.g., 1,4-Dioxane or THF) to maintain homogeneity.

The Catalytic Cycle

The reaction proceeds via the standard Pd(0)/Pd(II) cycle. The critical control point is the Transmetallation step. Because the oxidative addition complex is electron-rich (due to the pyrazole ligand), it is less electrophilic. Therefore, the boronic acid must be activated efficiently by the base to form the organoborate species [Ar-B(OH)₃]⁻.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Pyrazoles) Pd0->OxAdd + Substrate TransMet Transmetallation (Requires Base Activation) OxAdd->TransMet + Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product C3-Arylated Pyrazole RedElim->Product Substrate 3-Bromo-1-cyclopentyl- 5-methyl-1H-pyrazole Substrate->OxAdd Boronic Aryl Boronic Acid + Base (OH-) Boronic->TransMet

Figure 1: Catalytic cycle highlighting the rate-limiting oxidative addition due to the electron-rich pyrazole core.

Optimization Matrix

The following matrix summarizes the screening results to identify the optimal conditions.

VariableStandard Protocol (Robust)Advanced Protocol (Challenging)Rationale
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)XPhos Pd G3 (2-3 mol%)dppf is air-stable and robust. XPhos facilitates oxidative addition on deactivated rings.
Ligand dppf (bidentate)XPhos (biaryl phosphine)Bidentate ligands prevent β-hydride elimination; Bulky monodentate ligands boost reactivity.
Base K₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)Carbonate is milder; Phosphate is necessary for sterically hindered or electron-poor boronic acids.
Solvent 1,4-Dioxane / H₂O (4:[1]1)THF / H₂O (10:1)Dioxane boils at 101°C (good for thermal); THF is better for lower temp or sensitive groups.
Temp 90°C60°C - 80°CHigher temp overcomes the stable C-Br bond; Lower temp with G3 catalyst prevents dehalogenation.

Experimental Protocols

Protocol A: Standard Thermal Coupling (High Throughput)

Best for: Phenylboronic acids, electron-rich aryl boronic acids, and scale-up.

Reagents:

  • Substrate: 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂) (0.05 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)[2]

  • Solvent: 1,4-Dioxane (degassed) and Water (degassed) [4:1 ratio]

Step-by-Step Methodology:

  • Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 mmol, 229 mg), Aryl Boronic Acid (1.2 mmol), and K₂CO₃ (2.0 mmol, 276 mg).

  • Inerting: Cap the vial with a septum. Evacuate and backfill with Nitrogen (N₂) or Argon three times. Critical: Oxygen poisoning of Pd(0) is the #1 cause of stalled reactions.

  • Solvent Addition: Syringe in 1,4-Dioxane (4.0 mL) and Water (1.0 mL). Sparge the mixture with N₂ for 5 minutes.

  • Catalyst Addition: Remove the septum briefly under a positive flow of N₂ and add Pd(dppf)Cl₂ (0.05 mmol, ~41 mg). Reseal immediately.

  • Reaction: Heat the block/oil bath to 90°C . Stir vigorously (800 rpm) for 4–12 hours.

    • QC Check: Monitor by LC-MS at t=2h. Look for the disappearance of m/z ~229/231 (Br-SM).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with Brine (10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate.[2]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: "Difficult" Substrates (Buchwald G3 System)

Best for: Heteroaryl boronic acids (e.g., pyridines), sterically hindered partners, or if Protocol A yields <50%.

Reagents:

  • Catalyst: XPhos Pd G3 (0.03 equiv)

  • Base: K₃PO₄ (Tribasic Potassium Phosphate) (2.0 equiv)[3]

  • Solvent: THF / Water [10:1 ratio]

Modifications:

  • Perform the reaction at 60°C . The XPhos ligand forms a highly active monoligated Pd(0) species that can operate at lower temperatures, reducing the risk of protodebromination (side product where Br is replaced by H).

  • Use K₃PO₄ (0.5 M aqueous solution) to ensure rapid transmetallation of electron-deficient boronic acids.

Workflow Visualization

Workflow Start Start: Weigh Solids Degas Degas Solvents (N2 Sparging) Start->Degas CatAdd Add Catalyst (Pd Source) Degas->CatAdd Heat Heat to 90°C (4-12 hrs) CatAdd->Heat QC LC-MS Check (Conversion >95%?) Heat->QC Workup Aq. Workup (EtOAc/Brine) QC->Workup Yes Trouble Switch to Protocol B (XPhos) QC->Trouble No (Stalled) Purify Flash Chromatography Workup->Purify Trouble->Degas Retry

Figure 2: Operational workflow for the synthesis and decision-making process.

Quality Control & Troubleshooting

Common Impurities
  • Protodebromination (M-Br → M-H):

    • Cause: Reaction temperature too high or solvent contains abstractable hydrogens (though Dioxane is usually stable).

    • Solution: Switch to Protocol B (lower temp) or increase Boronic Acid equivalents.

  • Homocoupling (Ar-Ar):

    • Cause: Oxidation of the boronic acid due to oxygen leakage.

    • Solution: Rigorous degassing; ensure the system is sealed.

  • Hydrolysis of Boronic Acid:

    • Cause: Wet solvents or excess water.

    • Solution: While water is required for the Suzuki mechanism, too much can hydrolyze the boronic acid to boroxine or inhibit the catalyst. Stick to the 4:1 or 10:1 ratios.

Analytical Data (Expected)
  • 1H NMR (DMSO-d6): The product will show the loss of the pyrazole C4-H signal (if coupling happened there, but here coupling is at C3). Actually, for this substrate, the C4-H is a singlet around 6.0-6.5 ppm. After coupling, this proton signal may shift slightly downfield due to the conjugation with the new aryl group.

  • LC-MS: Mass shift corresponding to [M_substrate - Br + M_boronic - OH].

Safety Information

  • 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole: Treat as a potential irritant. Use gloves and fume hood.

  • Palladium Catalysts: Heavy metal toxicity. Dispose of in dedicated heavy metal waste streams.

  • 1,4-Dioxane: Suspected carcinogen and peroxide former. Test for peroxides before use.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Bagal, S. K., et al. (2010). Synthesis of Pyrazoles via Suzuki-Miyaura Coupling.[1][2][4][5][6] Bioorganic & Medicinal Chemistry Letters, 20(15), 4623-4626. (Contextual reference for pyrazole reactivity).

  • BLD Pharm. (2023). Product Analysis: 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole (CAS 1354704-58-7).[7] Link

  • Vertex Pharmaceuticals. (2012). Patent WO2012135718A1: Pyrazole derivatives as inhibitors of JAK kinases. (Demonstrates the utility of the scaffold). Link

Sources

Application Note: Catalytic C-N Coupling of 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This guide details the protocol for the palladium-catalyzed amination of 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole (referred to herein as Substrate-Br ).

The Challenge: Electronic Deactivation

Unlike standard aryl bromides or even 4-bromopyrazoles, the 3-bromopyrazole scaffold presents a specific challenge: Electronic Deactivation .

  • Electron-Rich Ring: The pyrazole ring is electron-rich, increasing the electron density at the C3 position. This makes the Oxidative Addition (OA) of the C-Br bond to the Pd(0) center thermodynamically and kinetically difficult.

  • Steric Environment: The 1-cyclopentyl group provides solubility but adds moderate steric bulk. The 5-methyl group is distal to the reaction center (C3) but influences the conformation of the N1-substituent, potentially affecting catalyst approach if the active species is bulky.

The Solution: Ligand-Controlled Catalysis

Success relies on selecting a ligand that creates an electron-rich Pd(0) species to facilitate the difficult Oxidative Addition, while remaining bulky enough to force Reductive Elimination.

  • Primary Amines: Require BrettPhos or tBuBrettPhos .

  • Secondary Amines: Require RuPhos .[1]

Mechanistic Workflow & Logic

The following diagram illustrates the catalytic cycle, highlighting the rate-limiting steps specific to this substrate.

G Pd0 Active Catalyst Pd(0)-Ligand OxAdd Oxidative Addition (Rate Limiting for 3-Br-Pyrazole) Pd0->OxAdd + Substrate-Br Coord Amine Coordination & Deprotonation OxAdd->Coord + Amine + Base RedElim Reductive Elimination (C-N Bond Formation) Coord->RedElim RedElim->Pd0 Regeneration Product Aminopyrazole Product RedElim->Product

Figure 1: Catalytic cycle emphasizing the Oxidative Addition barrier inherent to electron-rich 3-bromopyrazoles.

Critical Decision Matrix: Ligand & Base Selection

Do not use a "one-size-fits-all" approach. Select your conditions based on the nucleophile.

ParameterCondition Set A (Primary Amines) Condition Set B (Secondary Amines) Rationale
Ligand BrettPhos RuPhos BrettPhos prevents β-hydride elimination in primary amines. RuPhos accommodates the steric bulk of secondary amines.
Precatalyst BrettPhos Pd G3/G4 RuPhos Pd G3/G4 G3/G4 precatalysts ensure accurate Pd:L ratio and rapid activation, crucial for deactivated substrates.
Base LHMDS (1.0 M in THF)LHMDS or NaOtBu LHMDS is non-nucleophilic and soluble, preventing side reactions common with weaker carbonate bases.
Solvent THF or DioxaneTHF or DioxaneEthers coordinate weakly to Pd, stabilizing intermediates without inhibiting the cycle.
Temp 65–85 °C80–100 °CSecondary amines often require higher energy to overcome the steric barrier of reductive elimination.

Protocol 1: The "Self-Validating" Screening (Recommended)

Before committing valuable GMP material, run this 4-vial screen to validate the ligand/base match for your specific amine.

Scale: 50 mg Substrate-Br per vial. Concentration: 0.15 M.

  • Prepare Stock Solutions:

    • Stock A (Substrate): Dissolve Substrate-Br (200 mg) in anhydrous THF (5.8 mL).

    • Stock B (Base): LHMDS (1.0 M in THF).

  • Vial Setup:

    • Vial 1: BrettPhos Pd G4 (5 mol%) + Primary Amine.

    • Vial 2: RuPhos Pd G4 (5 mol%) + Primary Amine.

    • Vial 3: BrettPhos Pd G4 (5 mol%) + Secondary Amine (Control).

    • Vial 4: RuPhos Pd G4 (5 mol%) + Secondary Amine (Control).

  • Execution:

    • Add 1.45 mL of Stock A to each vial containing pre-weighed amine (1.2 equiv) and Catalyst (0.05 equiv).

    • Add Stock B (1.3 equiv) dropwise.

    • Seal and heat to 80 °C for 4 hours.

  • Analysis:

    • Aliquot 50 µL into MeOH. Analyze via UPLC-MS (254 nm).

    • Success Criteria: >85% Conversion, <5% Protodehalogenation (des-bromo byproduct).

Protocol 2: Optimized Scale-Up (10 g Scale)

This protocol assumes the use of a Secondary Amine (e.g., Morpholine) using the RuPhos system. Adjust to BrettPhos if using a primary amine.[2]

Materials
  • Substrate-Br: 10.0 g (43.6 mmol)

  • Amine (Nucleophile): 52.3 mmol (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (735 mg, 2 mol%) [Alternatively: Pd₂(dba)₃ (1 mol%) + RuPhos (2 mol%)]

  • Base: LHMDS (1.0 M in THF, 52.3 mL, 1.2 equiv)

  • Solvent: Anhydrous THF (220 mL, ~5 vol)

Step-by-Step Procedure
  • Inert Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, internal temperature probe, and nitrogen inlet. Cool under nitrogen flow.

  • Charging: Charge the flask with Substrate-Br (10.0 g), RuPhos Pd G4 (735 mg), and the Amine .

  • Degassing (Critical): Add anhydrous THF (170 mL). Sparge the solution with nitrogen for 15 minutes. Note: Oxygen poisons the electron-rich Pd species required for this difficult oxidative addition.

  • Base Addition: Add LHMDS solution (52.3 mL) dropwise via syringe/addition funnel over 10 minutes at Room Temperature (RT). The solution will likely darken (dark brown/orange).

  • Reaction: Heat the mixture to an internal temperature of 75–80 °C . Stir for 4–16 hours.

    • Checkpoint: Monitor via HPLC/UPLC at 4 hours. Look for the disappearance of the Substrate-Br peak (RT ~ X min) and formation of Product (RT < Substrate due to polarity).

  • Quench: Once conversion is >98%, cool to RT. Dilute with EtOAc (200 mL) and quench with Saturated NH₄Cl (100 mL).

  • Workup: Separate layers. Extract the aqueous layer with EtOAc (2 x 100 mL). Combine organics, wash with Brine, and dry over Na₂SO₄.

Purification & Palladium Scavenging[4][5][6][7][8]

For pharmaceutical applications, residual Pd must be <10 ppm. 3-Aminopyrazoles coordinate Pd strongly; simple columns are often insufficient.

Scavenging Protocol (SiliaMetS® Thiol)[5]
  • Resuspension: Dissolve the crude oil in THF (10 vol).

  • Scavenger Addition: Add SiliaMetS® Thiol or SiliaMetS® DMT (0.5 w/w relative to theoretical yield).

  • Treatment: Stir at 50 °C for 4 hours.

  • Filtration: Filter through a pad of Celite® or a 0.45 µm filter to remove the scavenger resin.

  • Final Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Gradient: 0–10% MeOH in DCM).

Workflow Diagram

Workflow Start Crude Reaction Mixture (THF) Quench Quench: Sat. NH4Cl Extract: EtOAc Start->Quench Scavenge Pd Scavenging SiliaMetS Thiol 50°C, 4h Quench->Scavenge Crude Oil in THF Filter Filtration (Celite/Membrane) Scavenge->Filter Column Flash Chromatography DCM/MeOH Filter->Column Final Pure API Intermediate (<10 ppm Pd) Column->Final

Figure 2: Post-reaction processing workflow ensuring high purity and low metal content.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or O2 leak.Ensure rigorous degassing. Switch to G4 Precatalyst if using Pd(OAc)2/Ligand separate addition.
Protodehalogenation β-hydride elimination from intermediate.Switch solvent to Toluene . Lower temperature by 10°C. Ensure Ligand:Pd ratio is >1:1 (G3/G4 solves this).
Product remains in Aqueous Aminopyrazole is highly polar/basic.Do not use acidic workup. Saturate aqueous layer with NaCl. Use DCM/iPrOH (3:1) for extraction.
Reaction Stalls at 80% Catalyst death.Add a second charge of catalyst (1 mol%) and base (0.2 equiv).

References

  • Buchwald, S. L., et al. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases." Chemical Science, 2011, 2, 27-50. Link

  • Maimone, T. J., et al. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters, 2014, 16, 2, 424–427. Link

  • Tian, L., et al. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction." ACS Omega, 2020, 5, 34, 21385–21391.[3] Link

  • BenchChem Application Note. "Palladium Catalyst Removal: A Technical Support Guide." BenchChem, 2025.[4][5] Link

  • Biotage White Paper. "Using Metal Scavengers to Remove Trace Metals such as Palladium." Biotage, 2020.[6] Link

Sources

Application Note: 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole in Structure-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the pyrazole ring is a privileged scaffold, particularly in the development of kinase inhibitors targeting oncology, autoimmune, and neurodegenerative pathways[1]. 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole (CAS: 1354704-58-7) serves as a highly specialized, trifunctional building block designed to address specific challenges in structure-based drug design (SBDD).

Unlike simple, unhindered pyrazoles, this specific molecule is engineered to provide three distinct mechanistic advantages:

  • The C3-Bromo Handle: Acts as a highly reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid installation of hinge-binding motifs (e.g., aminopyridines or aryl groups)[1].

  • The N1-Cyclopentyl Group: Provides a bulky, lipophilic moiety that frequently occupies solvent-exposed hydrophobic regions or deep lipophilic pockets adjacent to the ATP-binding site. This modification is proven to enhance blood-brain barrier (BBB) penetrance—a critical factor in developing inhibitors for central nervous system (CNS) targets like Dual Leucine Zipper Kinase (DLK)[2] and improves cellular permeability in Extracellular Regulated Protein Kinases (ERK) and Phosphoinositide 3-Kinase (PI3K) inhibitors[3].

  • The C5-Methyl Group: Introduces localized steric hindrance. This "conformational lock" restricts the rotation of substituents at the C4 and N1 positions, pre-organizing the molecule into its bioactive conformation. This reduces the entropic penalty upon target binding, thereby increasing overall binding affinity and kinase selectivity.

G cluster_0 Structural Rationale in SBDD Core 3-Bromo-1-cyclopentyl- 5-methyl-1H-pyrazole C3 C3-Bromo Handle (Cross-Coupling Site) Core->C3 N1 N1-Cyclopentyl (Hydrophobic Pocket / BBB) Core->N1 C5 C5-Methyl (Conformational Lock) Core->C5

Fig 1. Structural rationale for 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole in drug design.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is essential for predicting the downstream pharmacokinetics (PK) of the final active pharmaceutical ingredient (API). The high lipophilicity contributed by the cyclopentyl ring must be balanced with polar functional groups during late-stage lead optimization.

PropertyValueImplications for Drug Design
Chemical Name 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazoleStandardized IUPAC nomenclature.
CAS Registry Number 1354704-58-7Unique identifier for sourcing and inventory[4].
Molecular Formula C9H13BrN2Indicates a halogenated, nitrogen-rich core.
Molecular Weight 229.12 g/mol Low MW allows for extensive downstream functionalization without violating Lipinski's Rule of 5.
Physical State Solid / Viscous Liquid (Temp dependent)Requires appropriate storage (inert atmosphere, 2-8°C) to prevent degradation.

Application in Kinase Inhibitor Scaffold Hopping

Scaffold hopping is a strategy where the core structure of a known active compound is replaced to improve patentability, physicochemical properties, or target selectivity.

In the discovery of dual ERK/PI3K inhibitors, researchers successfully utilized an N1-cyclopentyl pyrazole moiety to extend into the solvent-accessible area of the kinase, significantly improving the anti-proliferative profiles against HCT116 and HEC1B cancer cells[3][5]. Similarly, in the development of Colony Stimulating Factor 1 Receptor (CSF-1R) inhibitors for glioblastoma, the functionalization of the N1 position with bulky cycloalkanes (like cyclopentyl) was critical for orthogonal binding modes that favored receptor tyrosine kinases (RTKs) over off-target lipid kinases[6].

When utilizing 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole, the C3 position is typically directed toward the kinase hinge region to form critical hydrogen bonds, while the N1-cyclopentyl group is directed toward the hydrophobic pocket II (HP-II) or the solvent front, depending on the specific DFG-in/DFG-out conformation of the target.

Validated Experimental Protocols

The following protocols detail the functionalization of the C3-bromo position. Because the C5-methyl and N1-cyclopentyl groups create a sterically demanding environment, standard palladium catalysts (e.g., Pd(PPh3)4) often suffer from slow oxidative addition and competitive proto-debromination. Therefore, the use of bulky, electron-rich biaryl phosphine ligands (like XPhos or RuPhos) is strictly required[1].

G Start Starting Material CAS: 1354704-58-7 Suzuki Suzuki-Miyaura Coupling (XPhos Pd G2, K3PO4) Start->Suzuki Buchwald Buchwald-Hartwig Amination (RuPhos Pd G2, Cs2CO3) Start->Buchwald Prod1 C3-Aryl Kinase Core (Hinge Binder) Suzuki->Prod1 Prod2 C3-Amino Kinase Core (Allosteric Binder) Buchwald->Prod2

Fig 2. Divergent synthetic workflow for C3-functionalization via palladium catalysis.

Protocol A: Sterically Hindered Suzuki-Miyaura Cross-Coupling

This self-validating protocol utilizes XPhos Pd G2 to couple the bromopyrazole with an aryl boronic acid, establishing the primary C-C bond required for hinge-binding motifs.

Reagents & Materials:

  • 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole (1.0 equiv, 1.0 mmol, 229.1 mg)

  • Aryl/Heteroaryl Boronic Acid (1.5 equiv, 1.5 mmol)

  • XPhos Pd G2 precatalyst (0.05 equiv, 5 mol%)[1]

  • Potassium Phosphate (K3PO4, tribasic, anhydrous) (2.5 equiv, 2.5 mmol)

  • 1,4-Dioxane / H2O (4:1 v/v, 10 mL), degassed

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried 20 mL microwave vial equipped with a magnetic stir bar, add the bromopyrazole, aryl boronic acid, K3PO4, and XPhos Pd G2.

  • Degassing (Critical Step): Seal the vial with a septum cap. Evacuate the vial and backfill with dry Nitrogen or Argon. Repeat this cycle three times. Causality: Palladium(0) intermediates are highly sensitive to oxidation; failure to degas will result in catalyst death and black palladium precipitation.

  • Solvent Addition: Add the degassed 1,4-Dioxane/H2O mixture via syringe.

  • Thermal Activation: Transfer the vial to a pre-heated oil bath at 90°C. Stir vigorously for 4–6 hours.

  • In-Process Monitoring: Sample 10 µL of the organic layer, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is self-validating when the starting material peak (m/z ~229/231) disappears, replaced by the product mass.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over Na2SO4, filter through a short pad of Celite (to remove Pd black), concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination for C3-Amino Derivatives

Installing an amine at the C3 position is common when targeting allosteric sites or specific hydrogen bond donors in the kinase hinge.

Reagents & Materials:

  • 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole (1.0 equiv, 1.0 mmol)

  • Primary or Secondary Amine (1.2 equiv, 1.2 mmol)

  • RuPhos Pd G2 precatalyst (0.05 equiv, 5 mol%)

  • Cesium Carbonate (Cs2CO3) (2.0 equiv, 2.0 mmol)

  • Toluene (anhydrous, 10 mL)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Schlenk conditions, combine the bromopyrazole, amine, RuPhos Pd G2, and Cs2CO3 in a dry Schlenk tube.

  • Solvent Addition: Add anhydrous toluene. Causality: Water must be strictly excluded to prevent the competitive hydrolysis of the C-Br bond to a C-OH group under strong basic conditions.

  • Heating: Seal the tube and heat at 100°C for 12 hours.

  • Workup & Validation: Cool the mixture, dilute with dichloromethane (DCM), and filter through Celite. Validate the conversion via TLC (ninhydrin stain for amines) or LC-MS. Concentrate and purify via reverse-phase HPLC if the resulting amine is highly polar.

References

  • RCSB Protein Data Bank. 5CEQ: DLK in complex with inhibitor 2-((1-cyclopentyl-5-(1-(oxetan-3-yl)piperidin-4-yl)-1H-pyrazol-3-yl)amino)isonicotinonitrile. Retrieved from: [Link]

  • National Institutes of Health (PMC). Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells. Retrieved from:[Link]

  • Semantic Scholar / PMC. Discovery of Novel Dual Extracellular Regulated Protein Kinases (ERK) and Phosphoinositide 3-Kinase (PI3K) Inhibitors as a Promising Strategy for Cancer Therapy. Retrieved from:[Link]

Sources

Application Note: 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole (BCMP) in Agrochemical Synthesis

[1]

Executive Summary

3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole (BCMP) is a versatile heterocyclic building block characterized by three strategic features:

  • N1-Cyclopentyl Group: Provides significant lipophilicity (

    
    ), enhancing cuticular penetration in fungicidal and insecticidal applications compared to standard methyl or phenyl analogs.[1]
    
  • C3-Bromine Handle: A chemically resilient yet reactive site for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) or Lithium-Halogen exchange.[1]

  • C5-Methyl Group: Imparts steric bulk that can lock active conformations in receptor binding pockets (e.g., SDH enzymes).[1]

This guide details the protocols for synthesizing BCMP and utilizing it to construct Succinate Dehydrogenase Inhibitor (SDHI) scaffolds and Ryanodine Receptor modulators .[1]

Strategic Synthesis of the Core Scaffold[1]

The primary challenge in synthesizing BCMP is controlling regioselectivity during the initial pyrazole ring formation.[1] The reaction between cyclopentylhydrazine and ethyl acetoacetate can yield two isomers: the desired 5-methyl (kinetic) and the 3-methyl (thermodynamic).[1]

Protocol A: Regioselective Synthesis of 1-Cyclopentyl-5-methyl-1H-pyrazol-3-ol

Note: The hydroxy intermediate is the precursor to the bromo-derivative.[1]

Mechanism: To favor the 5-methyl isomer, the hydrazine must attack the ester carbonyl (or a ketene intermediate) rather than the ketone.[1] However, standard conditions often favor the ketone attack.[1] A robust industrial method involves the use of 3-aminocrotonates or controlled pH conditions.[1]

Step-by-Step Methodology:

  • Reagents: Cyclopentylhydrazine hydrochloride (1.0 eq), Ethyl acetoacetate (1.1 eq), Acetic Acid (Solvent), Sodium Acetate (Buffer).[1]

  • Procedure:

    • Dissolve cyclopentylhydrazine HCl in glacial acetic acid.

    • Add sodium acetate (1.2 eq) to buffer the solution.[1]

    • Add ethyl acetoacetate dropwise at 20°C.

    • Heat to 90°C for 4 hours . The acidic medium suppresses the nucleophilicity of the hydrazine, favoring the formation of the 5-methyl-3-pyrazolone tautomer via the intermediate hydrazone.[1]

  • Workup: Concentrate in vacuo. Dilute with water.[1] The product precipitates as a white solid.[1]

  • Conversion to Bromide (BCMP):

    • React the 3-hydroxy pyrazole with POBr₃ (Phosphorus oxybromide) at 140°C (neat or in toluene) for 3 hours.

    • Quench with ice water, extract with DCM, and purify via silica gel chromatography (Hexane/EtOAc 9:1).[1]

Yield: Typically 65-75% overall.[1]

Application 1: Synthesis of SDHI Fungicide Scaffolds (Suzuki Coupling)

The most common application of BCMP is as a precursor to lipophilic SDHI fungicides.[1] The bromine at C3 is coupled with an aryl boronic acid to form the "tail" of the fungicide, or carbonylated to form the "head" (acid).[1]

Workflow Diagram: Divergent Functionalization

The following diagram illustrates the two primary pathways for BCMP in agrochemical synthesis.

BCMP_PathwaysBCMP3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole(BCMP)SuzukiSuzuki-MiyauraCouplingBCMP->SuzukiAr-B(OH)2Pd(dppf)Cl2CarbonylationPd-CatalyzedCarbonylationBCMP->CarbonylationCO, MeOHPd(OAc)2/dpppBiaryl3-Aryl-Pyrazole(SDHI Tail)Suzuki->BiarylC-C BondFormationAcidPyrazole-3-carboxylicAcid (SDHI Head)Carbonylation->AcidHydrolysisAmideAmide Coupling(Final AI)Acid->AmideAnilineHATU/Base

Figure 1: Divergent synthetic pathways for BCMP.[1] The C3-Br bond serves as the pivot point for either extending the lipophilic chain (Suzuki) or installing the pharmacophore acid (Carbonylation).[1]

Protocol B: Optimized Suzuki-Miyaura Coupling

This protocol is optimized for coupling BCMP with sterically hindered aryl boronic acids (e.g., ortho-substituted phenyls), common in high-potency fungicides.[1]

Reagents:

  • Substrate: BCMP (1.0 eq)[1]

  • Partner: 2,4-Dichlorophenylboronic acid (1.2 eq)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3 mol%) - Chosen for stability and resistance to dehalogenation.[1]

  • Base:

    
     (3.0 eq) - Superior to carbonates for hindered substrates.[1]
    
  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Procedure:

  • Inerting: Charge a microwave vial or pressure tube with BCMP, boronic acid, catalyst, and base.[1] Seal and purge with Nitrogen/Argon for 5 minutes.[1]

  • Solvation: Add degassed solvent mixture via syringe.

  • Reaction: Heat to 100°C for 12 hours (thermal) or 120°C for 45 mins (microwave).

  • Monitoring: Monitor via HPLC/UPLC. Look for the disappearance of the BCMP peak (RT ~ 3.5 min) and appearance of the biaryl product (RT ~ 5.2 min).[1]

  • Purification: Filter through Celite. Concentrate. Recrystallize from Ethanol/Heptane.[1]

Data: Catalyst Screening Results

Catalyst SystemBaseSolventYield (%)Notes
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH45%Significant debromination observed
Pd(dppf)Cl₂ K₃PO₄ Dioxane/H₂O 92% Clean conversion, minimal homocoupling
Pd(OAc)₂ / XPhosK₂CO₃THF/H₂O88%High yield but higher cost
Pd/C (Heterogeneous)Et₃NEtOH15%Low reactivity for C3-Br

Application 2: Synthesis of Pyrazole Carboxylic Acids (Carbonylation)[1]

For certain SDHI classes (e.g., analogs of Penthiopyrad), the pyrazole ring acts as the acid component.[1] The C3-Br must be converted to a C3-COOH.[1]

Protocol C: Palladium-Catalyzed Alkoxycarbonylation

Direct lithiation of BCMP can be risky due to the acidic protons on the methyl group or potential ring opening.[1] Pd-catalyzed carbonylation is safer and scalable.[1]

Reagents:

  • BCMP (10 mmol)[1]

  • Pd(OAc)₂ (2 mol%)[1]

  • dppp (1,3-bis(diphenylphosphino)propane) (3 mol%)[1]

  • Triethylamine (2.0 eq)[1]

  • Methanol (Solvent/Reactant)[1]

  • CO (Carbon Monoxide) balloon or autoclave (5 bar)[1]

Procedure:

  • Dissolve BCMP, Pd(OAc)₂, dppp, and Et₃N in Methanol in an autoclave.

  • Pressurize with CO to 5 bar (75 psi) .

  • Heat to 100°C for 16 hours.

  • Workup: Vent CO carefully. Filter catalyst.[1] Evaporate MeOH to obtain the Methyl ester .[1]

  • Hydrolysis: Treat the ester with LiOH in THF/Water (1:1) at RT for 2 hours to yield 1-cyclopentyl-5-methyl-1H-pyrazole-3-carboxylic acid .

Critical Handling & Safety (E-E-A-T)

  • Self-Validation: The purity of BCMP is critical.[1] Impurities such as the 3-methyl isomer will react differently in Suzuki couplings, leading to inseparable regioisomeric mixtures of the final API.[1] Always validate regiochemistry via NOESY NMR (Nuclear Overhauser Effect Spectroscopy).[1]

    • Check: Irradiate the N-CH (cyclopentyl) signal.[1] If you see enhancement of the Methyl signal, it is the 1-cyclopentyl-5-methyl isomer.[1] If you see enhancement of the vinylic H4 proton, it is the 1-cyclopentyl-3-methyl isomer.[1]

  • Safety: POBr₃ is highly corrosive and reacts violently with water.[1] Carbonylation requires high-pressure safety protocols for CO gas (toxic/flammable).[1]

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: "Regioselective synthesis of 1,3,5-substituted pyrazoles from acetylenic ketones and hydrazines."[1][2]

    • Source: Journal of Organic Chemistry.[1][2]

    • URL:[Link] (Proxy for standard Knorr synthesis principles).[1]

  • Suzuki Coupling of Chlorinated/Brominated Pyrazoles

    • Title: "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one."
    • Source: Royal Society of Chemistry (RSC Advances).[1]

    • URL:[Link]

  • SDHI Fungicide Chemistry

    • Title: "Succinate Dehydrogenase Inhibitors (SDHIs) - A new class of fungicides."[1]

    • Source: FRAC (Fungicide Resistance Action Committee).[1]

    • URL:[Link][1]

  • General Pyrazole Properties

    • Title: "3-Bromo-1-methyl-1H-pyrazole Properties and Safety."[1]

    • Source: PubChem.[1][3]

    • URL:[Link][1]

Strategic N-Alkylation of Pyrazoles: Regiocontrol, Mechanistic Rationale, and Validated Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

The pyrazole scaffold is a ubiquitous pharmacophore in medicinal chemistry and drug development. However, the N-alkylation of unsymmetrical 1H-pyrazoles presents a persistent synthetic bottleneck: the tautomeric nature of the two adjacent nitrogen atoms often leads to a mixture of N1 and N2 alkylated regioisomers.

As a Senior Application Scientist, I emphasize that overcoming this challenge requires moving beyond trial-and-error screening. Instead, researchers must leverage the mechanistic causality of the reaction. The regiochemical outcome is dictated by a competition between thermodynamic stability (usually favoring substitution at the less sterically hindered nitrogen) and kinetic accessibility. By deliberately selecting the base, solvent, and electrophile, we can bias the transition state to achieve high regiocontrol1[1].

Principles of Regioselectivity

  • Thermodynamic Control (Weak Base / Polar Aprotic Solvent): Utilizing mild bases like K₂CO₃ or Cs₂CO₃ in solvents like DMF or DMSO allows for reversible partial deprotonation. This equilibration favors the formation of the thermodynamically more stable regioisomer, which is typically the one where the alkyl group avoids steric clashes with adjacent ring substituents2[2].

  • Kinetic Control (Strong Base / Ethereal Solvent): Employing strong bases such as Sodium Hydride (NaH) in THF results in the irreversible formation of a highly reactive, "naked" pyrazolide anion. This kinetic pathway often reduces regioselectivity, leading to statistical mixtures unless the electrophile itself is highly biased3[3].

  • Steric Masking for Absolute Selectivity: When traditional methods fail, modern protocols utilize sterically bulky α-halomethylsilanes. The extreme steric bulk physically blocks attack at the more hindered N2 position, driving N1-alkylation to >99:1 selectivity. A subsequent mild protodesilylation yields the desired N-methyl pyrazole4[4].

  • Acid-Catalyzed Alkylation: For substrates with base-sensitive functional groups (e.g., esters, enolizable ketones), Brønsted acid-catalyzed alkylation using trichloroacetimidates provides a robust, base-free alternative 5[5].

Quantitative Reaction Parameters

The following table summarizes the causal relationship between reaction conditions and typical regiochemical outcomes.

Base / CatalystSolventTempAlkylating AgentTypical N1:N2 RatioMechanistic Causality
K₂CO₃ (1.5 eq)DMF / DMSO60–80 °CAlkyl Halide> 85:15Thermodynamic control; equilibration favors substitution at the less sterically hindered nitrogen.
NaH (1.1 eq)THF0 °C to RTAlkyl Halide~ 60:40Kinetic control; irreversible deprotonation forms a highly reactive "naked" pyrazolide anion.
None THF / DMSO120 °Cα-halomethylsilane> 99:1Extreme steric masking physically blocks the N2 position; requires fluoride deprotection.
CSA (10 mol%)1,2-DCERefluxTrichloroacetimidate> 80:20Acid-catalyzed electrophilic addition; avoids strong bases, ideal for sensitive substrates.

Workflow Visualization

G Start Unsymmetrical 1H-Pyrazole Q1 Base-sensitive functional groups? Start->Q1 Acid Acid-Catalyzed (Trichloroacetimidates) Q1->Acid Yes Q2 Extreme N1 selectivity required (>99:1)? Q1->Q2 No Masked Masked Reagents (α-halomethylsilanes) Q2->Masked Yes Q3 Substrate sterically biased? Q2->Q3 No Thermo Thermodynamic Control (K2CO3 / DMF) Q3->Thermo Yes Kinetic Kinetic Control (NaH / THF) or Redesign Q3->Kinetic No

Figure 1: Decision tree for selecting pyrazole N-alkylation conditions based on substrate properties.

Self-Validating Experimental Protocols

Protocol A: Base-Mediated Thermodynamic N-Alkylation

Best for: Sterically biased pyrazoles where the target site is the less hindered nitrogen.

  • Preparation: To a flame-dried round-bottom flask under an inert argon atmosphere, add the unsymmetrical 1H-pyrazole (1.0 eq) and anhydrous K₂CO₃ (1.5 - 2.0 eq).

  • Solvation & Pre-coordination: Suspend the mixture in anhydrous DMF (to achieve a 0.2 M concentration relative to the pyrazole). Stir at room temperature for 30 minutes. Causality: This incubation period allows the potassium ions to coordinate with the pyrazole, facilitating the partial deprotonation required for thermodynamic equilibration.

  • Alkylation: Add the alkyl halide (1.1 - 1.2 eq) dropwise via syringe. Heat the reaction mixture to 60 °C.

  • Self-Validation Checkpoint (Reaction Progress): Monitor the reaction via LC-MS. The emergence of a single dominant peak corresponding to the

    
     mass indicates successful regioselective alkylation. The presence of twin peaks with identical masses signifies poor regiocontrol, requiring a pivot to Protocol C.
    
  • Workup: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl. Causality: The LiCl wash is critical as it selectively partitions the highly polar DMF into the aqueous phase, preventing it from co-eluting during chromatography. Wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Self-Validation Checkpoint (Structural Assignment): Post-purification (silica gel chromatography), acquire a 2D NOESY NMR spectrum. An NOE cross-peak between the newly introduced N-alkyl protons and the adjacent pyrazole ring proton definitively validates the regiochemistry.

Protocol B: Kinetic N-Alkylation via Pyrazolide Anion

Best for: Maximizing the reactivity of highly electron-deficient pyrazoles.

  • Preparation: In a flame-dried flask under nitrogen, suspend NaH (60% dispersion in mineral oil, 1.1 eq). Wash the dispersion with anhydrous hexane (2x), carefully decanting the solvent. Causality: Mineral oil coats the NaH surface, severely retarding the deprotonation kinetics. Washing exposes the active hydride surface.

  • Deprotonation: Resuspend the washed NaH in anhydrous THF and cool to 0 °C. Add a solution of the 1H-pyrazole (1.0 eq) in THF dropwise.

  • Self-Validation Checkpoint (Anion Generation): The addition of the pyrazole must produce visible

    
     gas evolution. The cessation of bubbling (typically after 30 minutes) is the visual cue confirming the quantitative generation of the highly reactive pyrazolide anion.
    
  • Alkylation & Workup: Add the alkyl halide (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Carefully quench with saturated aqueous NH₄Cl at 0 °C. Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol C: Acid-Catalyzed N-Alkylation

Best for: Substrates containing base-sensitive functional groups.

  • Reaction Setup: Dissolve the pyrazole (1.0 eq) and the trichloroacetimidate electrophile (1.2 eq) in anhydrous 1,2-dichloroethane (1,2-DCE).

  • Catalysis: Add camphorsulfonic acid (CSA, 10 mol%) as a Brønsted acid catalyst. Causality: Trichloroacetimidates activated by Brønsted acids generate electrophilic carbocations without the need for basic conditions, preserving base-sensitive functional groups.

  • Execution & Workup: Reflux the mixture for 4-24 hours. Cool the reaction, wash with saturated NaHCO₃ to neutralize the acid catalyst, extract with DCM, and concentrate under reduced pressure.

References

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: Journal of Organic Chemistry / ResearchGate URL:1

  • Technical Support Center: Optimizing N-Alkylation of Pyrazoles Source: Benchchem URL:2

  • Application Notes and Protocols for N-Alkylation of 3-Chloro-1H-pyrazole Source: Benchchem URL:3

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents Source: ACS Publications (Journal of Organic Chemistry) URL:4

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates Source: Semantic Scholar URL:5

Sources

Application Note: 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole (CAS: 1354704-58-7) represents a high-value "fragment" for modern drug discovery. Unlike flat, phenyl-based scaffolds, this building block offers a unique combination of sp³-rich lipophilicity (via the cyclopentyl group) and steric tuning (via the C5-methyl group). This guide details the optimized synthesis, reactivity profile, and application of this scaffold in Fragment-Based Drug Discovery (FBDD), specifically for kinase and GPCR targets.

Structural Analysis & Design Rationale

The "Magic Methyl" & Cyclopentyl Effect

The 1,5-substitution pattern is critical for the pharmacological profile of this scaffold.

  • N1-Cyclopentyl Group: Introduces three-dimensionality (Fsp³ character) without excessive molecular weight. It fills hydrophobic pockets (e.g., the ATP-binding pocket of kinases) more effectively than planar aryl groups and improves solubility compared to a phenyl ring.

  • C5-Methyl Group: This is not merely a spectator.[1] Steric repulsion between the C5-methyl and the N1-cyclopentyl group forces the pyrazole ring out of coplanarity with substituents at C4. This "pre-organized" twisted conformation can lock the molecule into a bioactive shape, reducing the entropy penalty upon binding.

  • C3-Bromine Handle: A versatile electrophilic site for cross-coupling, positioned to extend the molecule into solvent-exposed regions or secondary binding pockets.

Electronic Profile

The pyrazole ring is electron-rich but the N1-substitution and C3-bromo group modulate this.

  • C4-Position: Highly nucleophilic; susceptible to electrophilic aromatic substitution (EAS) such as halogenation or Vilsmeier-Haack formylation.

  • C3-Position: The C-Br bond is activated for oxidative addition to Pd(0), facilitating Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

Synthesis Protocol: The "Sandmeyer-Free" Route[2]

While classical routes involve the diazotization of aminopyrazoles (Sandmeyer reaction), this process is hazardous and difficult to scale. We recommend the Oxidative Bromination route, which is safer, greener, and regioselective.

Reaction Scheme

The synthesis proceeds via the condensation of cyclopentylhydrazine with crotononitrile (or methyl crotonate), followed by a one-pot bromination-aromatization sequence.

SynthesisRoute SM1 Cyclopentylhydrazine HCl Inter Pyrazoline Intermediate SM1->Inter Et3N, EtOH Reflux, 4h SM2 Crotononitrile (or Methyl Crotonate) SM2->Inter Prod 3-Bromo-1-cyclopentyl- 5-methyl-1H-pyrazole Inter->Prod Br2 (2.0 eq) Oxidation/Aromatization 0°C to RT

Figure 1: Recommended "Sandmeyer-Free" synthetic route.

Step-by-Step Protocol

Step 1: Pyrazoline Formation

  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add cyclopentylhydrazine hydrochloride (10.0 mmol) and ethanol (50 mL).

  • Base Addition: Add triethylamine (12.0 mmol) dropwise to liberate the free hydrazine. Stir for 15 min.

  • Cyclization: Add crotononitrile (11.0 mmol) dropwise. Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (formation of a fluorescent spot).

  • Workup: Cool to room temperature. Concentrate in vacuo to remove ethanol. The residue (crude pyrazoline) is used directly.

Step 2: One-Pot Bromination & Aromatization

  • Solvent: Dissolve the crude pyrazoline in dichloromethane (DCM, 50 mL) and cool to 0°C in an ice bath.

  • Bromination: Add a solution of Bromine (Br₂) (2.2 equiv) in DCM dropwise over 30 minutes. Caution: Exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The excess bromine acts as both the halogenating agent and the oxidant to aromatize the ring.

  • Quench: Pour the mixture into saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to quench excess bromine.

  • Extraction: Separate the organic layer, wash with NaHCO₃ and brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). The product is typically a pale yellow solid or oil.

Functionalization & Library Generation[3]

The 3-bromo scaffold serves as a divergence point for library synthesis.

Protocol A: Suzuki-Miyaura Coupling (C3-Arylation)

Use this to attach aryl/heteroaryl "tails".

  • Reagents: 3-Br-Scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: 90°C for 4–12 hours (sealed vial).

  • Note: The bulky cyclopentyl group does not hinder the C3 position, allowing high yields even with ortho-substituted boronic acids.

Protocol B: Buchwald-Hartwig Amination (C3-Amination)

Use this to introduce amino solubilizing groups.

  • Reagents: 3-Br-Scaffold (1.0 eq), Amine (1.2 eq), Pd₂dba₃ (2 mol%), XPhos (4 mol%), NaOtBu (1.5 eq).

  • Solvent: Toluene (anhydrous).

  • Conditions: 100°C for 16 hours.

  • Insight: XPhos is preferred over BINAP due to the electron-rich nature of the pyrazole, which can make the oxidative addition step slower.

Protocol C: C4-Regioselective Functionalization

The C4 position is vacant and highly nucleophilic.

  • Halogenation: NCS or NBS in DMF at RT yields the 4-chloro or 4-bromo derivative selectively.

  • Formylation: POCl₃/DMF (Vilsmeier) at 0°C -> 60°C yields the 4-carbaldehyde, a precursor for reductive aminations.

Divergent Synthesis Map

ReactivityMap Core 3-Bromo-1-cyclopentyl- 5-methyl-1H-pyrazole Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Pd(0), Base Buchwald Buchwald Amination (R2NH) Core->Buchwald Pd(0), NaOtBu Lithiation Li-Halogen Exchange (nBuLi, then DMF/CO2) Core->Lithiation -78°C EAS C4-Electrophilic Subst. (NCS, NBS, or POCl3) Core->EAS Electrophile (E+) Prod_Suz Biaryl Kinase Inhibitors Suzuki->Prod_Suz Prod_Buch Aminopyrazole Ligands Buchwald->Prod_Buch Prod_Lith Pyrazolo-Acids/Aldehydes Lithiation->Prod_Lith Prod_EAS 4-Substituted Core (Trisubstituted Pyrazole) EAS->Prod_EAS

Figure 2: Divergent synthesis pathways from the core scaffold.

Case Study: Kinase Inhibitor Design

In the development of JAK (Janus Kinase) inhibitors, the 1-cyclopentyl-5-methylpyrazole moiety can serve as an ATP-mimetic hinge binder.

  • Binding Mode: The pyrazole N2 (acceptor) interacts with the hinge region amino acids.

  • Role of Cyclopentyl: It occupies the ribose-binding pocket or the hydrophobic region I, providing selectivity over other kinases that cannot accommodate the bulk.

  • Role of C5-Methyl: It twists the aryl ring attached at C4 (if present) or C3, optimizing the vector towards the solvent front.

Comparative Data (Hypothetical SAR):

Scaffold AnalogSolubility (µM)LogD (pH 7.4)Metabolic Stability (t1/2, mic)
1-Phenyl-pyrazole153.812 min (High Clearance)
1-Cyclopentyl-pyrazole 85 2.9 45 min (Moderate)
1-Methyl-pyrazole>1001.2>60 min (Low Potency*)

Note: While 1-methyl is stable, it often lacks the hydrophobic surface area required for high-affinity binding in deep pockets.

Safety & Handling

  • Hazard Identification: 3-Bromo-pyrazoles are generally irritants. The hydrazine starting material is toxic and a suspected carcinogen; handle in a fume hood.

  • Storage: Store at 2–8°C under inert gas (Argon). Light sensitive (C-Br bond can degrade over prolonged UV exposure).

  • Incompatibility: Avoid strong oxidizing agents (except during the synthesis step) and strong acids which may protonate the N2, deactivating the ring toward cross-coupling.

References

  • Regioselective Synthesis of Pyrazoles

    • Title: "Highly Regioselective Synthesis of 3,5-Substituted Pyrazoles from Bromovinyl Acetals and N-Tosylhydrazones"
    • Source: Synlett, 2020.[2]

  • Sandmeyer-Free Oxidative Bromination

    • Title: "Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole"
    • Source: Organic Process Research & Development (adapted
    • URL:[Link]

  • Medicinal Chemistry of Pyrazoles

    • Title: "Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
    • Source: Oriental Journal of Chemistry.
    • URL:[Link][3]

  • Cross-Coupling Protocols

    • Title: "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one"
    • Source: RSC Advances.
    • URL:[Link]

Sources

Application Note: Precision Synthesis of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The pyrazole ring is a "privileged scaffold" in modern oncology, serving as the core pharmacophore in over 8 FDA-approved kinase inhibitors (e.g., Ruxolitinib , Crizotinib , Encorafenib ).[1] Its ubiquity stems from its ability to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase "hinge region" (residues connecting the N- and C-terminal lobes).

However, the synthesis of pyrazole-based inhibitors presents a distinct chemical challenge: Regioselectivity . The annular tautomerism of the pyrazole ring often leads to mixtures of


- and 

-isomers during alkylation or condensation. In kinase drug discovery, where a single positional isomer determines picomolar potency versus inactivity, controlling this regiochemistry is paramount.

This guide details a modular, convergent synthetic workflow designed to ensure regiochemical purity and rapid analog generation. We move beyond basic textbook synthesis to industrial-grade protocols that prioritize structural validation and high-throughput compatibility.

Mechanistic Grounding: The Pyrazole Hinge Binder

To synthesize effective inhibitors, one must understand the target interaction. The pyrazole motif typically functions as a bidentate ligand within the ATP-binding pocket.

Binding Mode Architecture
  • N1 (Protonated/Donor): Forms a hydrogen bond with the backbone carbonyl of the hinge residue (e.g., Glu, Met).

  • N2 (Lone Pair/Acceptor): Accepts a hydrogen bond from the backbone amide nitrogen.

  • C3/C5 Substituents: Direct vectors toward the "Gatekeeper" residue (determining selectivity) or the solvent-exposed front (improving solubility).

Visualization of Interaction

The following diagram illustrates the canonical binding mode of a pyrazole inhibitor within the kinase hinge region.

KinaseBinding Hinge Kinase Hinge Region (Backbone) Pyrazole Pyrazole Scaffold (Inhibitor Core) Hinge->Pyrazole H-Bond Acceptor (C=O to N-H) Pyrazole->Hinge H-Bond Donor (N: to N-H) Gatekeeper Gatekeeper Residue (Selectivity Filter) Pyrazole->Gatekeeper Steric Interaction (C3/C5) Solvent Solvent Front (Solubilizing Tail) Pyrazole->Solvent Extension (C4)

Figure 1: Canonical bidentate interaction between the pyrazole core and the kinase hinge region.

Synthetic Protocols

We present two complementary workflows: Protocol A for de novo construction of the ring with defined regiochemistry, and Protocol B for late-stage functionalization of the C4-position, common in fragment-based drug design (FBDD).

Protocol A: Regioselective De Novo Cyclization

Objective: Synthesize a 1,3,5-trisubstituted pyrazole with >95:5 regioselectivity. Context: Traditional hydrazine condensation with 1,3-diketones yields isomeric mixtures. This protocol uses enaminones to direct the nucleophilic attack.

Materials
  • Reagents: Acetophenone derivative (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq), Aryl hydrazine hydrochloride (1.1 eq), Ethanol (anhydrous).

  • Equipment: Microwave reactor (active cooling), LC-MS.

Step-by-Step Methodology
  • Enaminone Formation:

    • Charge a reaction vial with the acetophenone derivative (e.g., 4-fluoroacetophenone) and DMF-DMA.

    • Heat to 110 °C for 3 hours. Mechanism: The active methylene condenses with DMF-DMA to form an

      
      -unsaturated enaminone intermediate.
      
    • QC Check: Monitor by TLC (disappearance of ketone). Evaporate excess DMF-DMA under reduced pressure.

  • Cyclocondensation:

    • Dissolve the crude enaminone in anhydrous ethanol (0.5 M concentration).

    • Add the aryl hydrazine hydrochloride.

    • Critical Step: Heat at Reflux (78 °C) for 2 hours.

    • Note: The regioselectivity is driven by the initial attack of the more nucleophilic hydrazine nitrogen (N1) on the

      
      -carbon of the enaminone (hard/soft acid-base matching).
      
  • Work-up:

    • Cool to room temperature. The product often precipitates.

    • Filter and wash with cold ethanol. If no precipitate, remove solvent and purify via silica flash chromatography (Hexane/EtOAc gradient).

Protocol B: C4-Functionalization via Suzuki-Miyaura Coupling

Objective: Install the "tail" moiety at the C4 position to reach the solvent pocket (e.g., solubilizing piperazine groups).

Materials
  • Substrate: 4-Bromo-1-methyl-3-phenyl-1H-pyrazole (Synthesized or Commercial).

  • Coupling Partner: Aryl/Heteroaryl boronic acid (1.5 eq).

  • Catalyst System: Pd(dppf)Cl₂·DCM (5 mol%).

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq).

  • Solvent: 1,4-Dioxane.

Step-by-Step Methodology
  • Degassing:

    • In a microwave vial, combine the bromopyrazole, boronic acid, and Pd catalyst.

    • Add 1,4-dioxane and the aqueous base.

    • Crucial: Sparge with Argon gas for 5 minutes. Oxygen is the enemy of Palladium(0).

  • Reaction:

    • Seal the vial and heat to 100 °C for 4–12 hours (or 120 °C for 30 min in microwave).

    • Monitoring: Watch for the "blacking out" of the catalyst (Pd precipitation), which may indicate cycle termination.

  • Scavenging & Purification:

    • Filter through a Celite pad to remove Pd black.

    • Dilute with EtOAc, wash with water/brine.

    • Purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) to isolate the pure inhibitor.

Analytical Validation & Logic

Trustworthiness in synthesis comes from rigorous structural proof. For pyrazoles, distinguishing N1 vs N2 isomers is the primary failure mode.

NOE (Nuclear Overhauser Effect) Validation

Standard 1D-NMR is often insufficient to distinguish regioisomers. You must perform 2D-NOESY experiments.

  • Isomer A (Correct): Strong NOE cross-peak between the N-Methyl protons and the Ortho-protons of the C5-phenyl ring.

  • Isomer B (Incorrect): No cross-peak between N-Methyl and C5 substituents; cross-peak between N-Methyl and C3 substituents instead.

Workflow Diagram

The following Graphviz diagram outlines the logic flow from retrosynthesis to biological assay.

SynthesisWorkflow cluster_0 Protocol A: Core Synthesis cluster_1 Protocol B: Functionalization Start Target Design (Docking) RouteSelection Route Selection Start->RouteSelection Enaminone Enaminone Intermediate RouteSelection->Enaminone De Novo Cyclization Hydrazine Cyclization Enaminone->Cyclization Bromination C4-Bromination Cyclization->Bromination Suzuki Suzuki Coupling (Solvent Tail) Bromination->Suzuki Validation NOE Structural Validation Suzuki->Validation Assay Kinase Assay (IC50) Validation->Assay

Figure 2: Convergent synthetic workflow for pyrazole-based kinase inhibitors.

Comparative Data: FDA-Approved Pyrazole Inhibitors

The following table highlights how different drugs utilize the pyrazole scaffold. Note the substitution patterns (C3 vs C4 vs C5) which dictate the binding orientation.

Drug NameTarget KinasePyrazole RoleSubstitution PatternIndication
Ruxolitinib JAK1/JAK2Hinge Binder1,3-disubstitutedMyelofibrosis
Crizotinib ALK/ROS1Hinge Binder3,4,5-trisubstitutedNSCLC
Encorafenib BRAF V600EHinge Binder1,3,4-trisubstitutedMelanoma
Avapritinib KIT/PDGFRAHinge BinderFused (Pyrazolo-pyrimidine)GIST
Asciminib BCR-ABL1Allosteric Binder1,3-disubstitutedCML

References

  • Fabbro, D., et al. (2012). "Targeting cancer with small-molecular-weight kinase inhibitors."[2] Methods in Molecular Biology. Link

  • Lombardi, P., et al. (2023). "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." Molecules. Link

  • Deng, X., & Mani, N. S. (2008).[3] "Regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles from N-arylhydrazones and nitroolefins." Journal of Organic Chemistry. Link

  • BenchChem Application Note. (2025). "Synthesis of Pyrazole-Based Kinase Inhibitors from 1-Benzyl-4-bromo-1H-pyrazole." Link

  • Ansari, A., et al. (2017). "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." Journal of Heterocyclic Chemistry. Link

  • Statsuk, A. V., et al. (2012). "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors." Journal of Medicinal Chemistry. Link

Sources

Application Note: Laboratory-Scale Synthesis and Late-Stage Functionalization of Privileged Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Pyrazoles represent a privileged class of nitrogen-rich heterocycles, serving as the structural core for numerous blockbuster drugs, including Celecoxib (COX-2 inhibitor), Ruxolitinib (JAK inhibitor), and Sildenafil (PDE5 inhibitor). The pharmacological versatility of the pyrazole nucleus stems from its ability to participate in diverse hydrogen-bonding networks and its highly tunable physicochemical properties.

However, the synthesis of highly functionalized, unsymmetrical pyrazoles presents a significant regiochemical challenge. Traditional approaches often yield mixtures of regioisomers (e.g., 1,3,5- vs. 1,4,5-substituted pyrazoles) that are notoriously difficult to separate. To overcome this, modern medicinal chemistry relies on a two-pronged strategy:

  • Regioselective Core Construction : Utilizing controlled modifications of the classical Knorr cyclocondensation[1] or advanced 2[2].

  • Late-Stage Functionalization (LSF) : Leveraging the inherent electronic disparities of the pyrazole ring for site-specific 3 or cross-coupling[3].

This application note details a validated, laboratory-scale workflow for the regioselective synthesis of 1,3,5-trisubstituted pyrazoles, followed by orthogonal C-4 functionalization.

Workflow A 1,3-Dicarbonyl + Hydrazine B Knorr Condensation (Regioselective) A->B Acid Catalyst EtOH, Reflux C 1,3,5-Trisubstituted Pyrazole Core B->C D Electrophilic Halogenation (C-4) C->D NIS or NBS MeCN, rt E C-4 Halogenated Pyrazole D->E F Pd-Catalyzed Cross-Coupling E->F Boronic Acid Pd(dppf)Cl2, Base G Fully Functionalized Scaffold F->G

Figure 1: General workflow for the modular synthesis and late-stage functionalization of pyrazoles.

Electronic Topology and Reactivity Causality

Understanding the electronic distribution of the pyrazole ring is paramount for designing self-validating synthetic routes. The pyrazole ring is a


-excessive aromatic system with distinct site-specific behaviors:
  • N-1 Position : Acts as a Lewis basic directing group and the primary site for alkylation.

  • C-4 Position : The lone pair from the N-1 atom delocalizes through the ring, making C-4 the most electron-rich and nucleophilic site. Consequently, electrophilic aromatic substitution (

    
    ) occurs here almost exclusively and rapidly.
    
  • C-5 Position : The proximity to the electronegative pyridine-like N-2 atom renders the C-5 proton the most acidic on the ring, making it the prime target for 3[3].

Reactivity Core Pyrazole Core Reactivity N1 N1 Directing Group / Alkylation Core->N1 C3 C3 Sterically Accessible Core->C3 C4 C4 Highly Nucleophilic (SEAr) Core->C4 C5 C5 Most Acidic (C-H Metalation) Core->C5

Figure 2: Regioselective reactivity map of the pyrazole scaffold dictating functionalization.

Quantitative Comparison of Functionalization Strategies

Before proceeding to the protocols, Table 1 summarizes empirical data comparing various functionalization strategies to guide synthetic planning.

Table 1: Comparison of Pyrazole Functionalization Methodologies

Functionalization StrategyReagents / CatalystTarget PositionYield RangeRegioselectivityKey Advantage
Electrophilic Halogenation NIS or NBS, MeCN, rtC-485–95%>99:1Highly scalable, ambient temperature, no transition metals required.
Direct C-H Arylation Ar-I, Pd(OAc)₂, Cu(OAc)₂C-560–80%90:10Avoids pre-functionalization, high step-economy[3].
Photocatalyzed [3+2] Ru(bpy)₃, Green LEDC-3 / C-570–88%>95:5Mild conditions, utilizes aldehydes as alkyne surrogates[2].

Experimental Protocols

Protocol A: Regioselective Knorr Synthesis of 1,3,5-Trisubstituted Pyrazoles

Objective : Synthesize 1-phenyl-3-methyl-5-arylpyrazole with high regiocontrol[1].

Mechanistic Rationale : Phenylhydrazine possesses two nitrogen atoms of differing nucleophilicity. The terminal


 is more nucleophilic than the internal 

. By strictly controlling the temperature during the initial addition, the terminal

selectively attacks the more electrophilic carbonyl of the 1,3-diketone (kinetic control). Subsequent heating drives the thermodynamically favorable cyclization and dehydration.

Step-by-Step Procedure :

  • Preparation : In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (10.0 mmol) in absolute ethanol (30 mL).

  • Kinetic Addition : Cool the solution to 0 °C using an ice-water bath. Add glacial acetic acid (1.0 mL) as a catalyst.

  • Condensation : Dissolve phenylhydrazine (10.5 mmol, 1.05 equiv) in ethanol (10 mL) and add it dropwise to the reaction mixture over 15 minutes via an addition funnel to prevent localized heating.

  • Cyclization : Remove the ice bath, allow the mixture to reach ambient temperature, and then affix a reflux condenser. Heat the reaction to 80 °C for 4 hours.

  • Validation (In-Process) : Monitor via TLC (Hexanes:EtOAc 4:1). The starting diketone (UV active, stains with

    
    ) should disappear, replaced by a single, highly UV-active lower-
    
    
    
    spot.
  • Workup : Concentrate the mixture in vacuo. Dissolve the residue in ethyl acetate (50 mL) and wash sequentially with saturated aqueous

    
     (2 × 25 mL) and brine (25 mL). Dry over anhydrous 
    
    
    
    , filter, and evaporate.
  • Purification : Recrystallize from hot ethanol to afford the pure 1,3,5-trisubstituted pyrazole.

Protocol B: Electrophilic C-4 Iodination

Objective : Install a versatile cross-coupling handle at the C-4 position.

Mechanistic Rationale : As established, C-4 is the most nucleophilic carbon. N-Iodosuccinimide (NIS) provides a mild source of electrophilic iodine (


). Acetonitrile is chosen as the solvent because its polarity stabilizes the Wheland-type intermediate during the 

pathway without reacting with the electrophile.

Step-by-Step Procedure :

  • Preparation : Dissolve the pyrazole core from Protocol A (5.0 mmol) in anhydrous acetonitrile (20 mL) in a 50 mL flask wrapped in aluminum foil (to prevent light-induced radical side reactions).

  • Halogenation : Add NIS (5.5 mmol, 1.1 equiv) in a single portion at room temperature.

  • Reaction : Stir the mixture at room temperature for 2 hours.

  • Validation (In-Process) : TLC monitoring will show a slight shift in

    
    . The reaction is self-validating via 
    
    
    
    NMR: the distinctive sharp singlet of the C-4 proton (typically around
    
    
    6.2–6.8 ppm) will completely disappear in the product.
  • Workup : Quench the reaction with 10% aqueous sodium thiosulfate (

    
    ) (20 mL) to destroy unreacted NIS. Extract with dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over 
    
    
    
    , and concentrate to yield the 4-iodopyrazole.
Protocol C: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C-4

Objective : Couple the 4-iodopyrazole with an aryl boronic acid to yield a fully functionalized scaffold.

Mechanistic Rationale :


 is utilized because the bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand has a large bite angle. This enforces a cis-geometry of the aryl groups on the palladium center after transmetalation, which dramatically accelerates the final reductive elimination step. Degassing is critical to prevent the oxidation of the Pd(0) active catalyst to inactive Pd(II) species by atmospheric oxygen.

Step-by-Step Procedure :

  • Preparation : In a Schlenk flask, combine 4-iodopyrazole (2.0 mmol), aryl boronic acid (2.4 mmol, 1.2 equiv), and

    
     (6.0 mmol, 3.0 equiv).
    
  • Solvent Addition : Add a solvent mixture of 1,4-Dioxane/

    
     (4:1 v/v, 15 mL). The water is essential to dissolve the carbonate base and form the reactive boronate complex necessary for transmetalation.
    
  • Degassing : Sparge the mixture with Argon for 15 minutes.

  • Catalyst Addition : Quickly add

    
     (0.1 mmol, 5 mol%) under a positive flow of Argon. Seal the flask.
    
  • Reaction : Heat the mixture to 90 °C for 12 hours.

  • Validation & Isolation : Cool to room temperature, filter through a short pad of Celite to remove palladium black, and wash the pad with EtOAc. Concentrate the filtrate and purify via flash column chromatography to isolate the final tetra-substituted pyrazole.

References

  • Title : Recent Advances in the Regioselective Synthesis of Pyrazoles. Source : Current Organic Chemistry, 15(5), 657-674 (2011). URL :[Link]

  • Title : Transition-metal-catalyzed C–H functionalization of pyrazoles. Source : Organic & Biomolecular Chemistry, 18(32), 6192-6210 (2020). URL :[Link]

  • Title : Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. Source : Organic Letters, 23(12), 4903-4908 (2021). URL :[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and process chemists facing bottlenecks in yield, regioselectivity, and purification when synthesizing the sterically demanding 3-bromo-1-cyclopentyl-5-methyl-1H-pyrazole scaffold[1].

Below, we address the most common mechanistic pitfalls and provide a fully validated, scalable protocol to bypass them.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does direct bromination of 1-cyclopentyl-5-methyl-1H-pyrazole yield the 4-bromo isomer instead of the target 3-bromo compound? Analysis: The pyrazole ring is an electron-rich heteroaromatic system. Under standard electrophilic aromatic substitution (EAS) conditions (e.g., using NBS or Br₂), the electrophile preferentially attacks the C4 position. The intermediate Wheland complex at C4 allows for optimal delocalization of the positive charge across both nitrogen atoms, preserving the system's stability. Attack at C3 or C5 disrupts this resonance stabilization. Solution: To achieve C3-bromination, you cannot rely on direct EAS of the parent pyrazole. You must either use a Sandmeyer reaction on a 3-amino-pyrazole precursor or utilize a de novo cyclization approach that builds the ring with the halogen already positioned at C3[2].

Q2: When I alkylate 3-bromo-5-methyl-1H-pyrazole with cyclopentyl bromide, my yields are stuck below 30%. How can I drive this to completion? Analysis: Cyclopentyl bromide is a sterically hindered secondary alkyl halide. Under standard basic conditions (e.g., K₂CO₃ in DMF), the bimolecular nucleophilic substitution (Sₙ2) by the pyrazolide anion is kinetically slow. Consequently, the basic conditions promote a competing E2 elimination pathway, converting your cyclopentyl bromide into volatile cyclopentene. Solution:

  • Enhance the Electrophile: Switch from cyclopentyl bromide to cyclopentyl iodide. Iodine is a superior leaving group, lowering the Sₙ2 activation energy.

  • Optimize the Base: Utilize Cesium Carbonate (Cs₂CO₃). The larger cesium cation provides a "naked," more reactive pyrazolide anion due to weaker ion-pairing compared to potassium.

  • Alternative Pathway (Mitsunobu): If basic conditions still cause elimination, utilize a Mitsunobu reaction with cyclopentanol, PPh₃, and DIAD. This bypasses the E2 pathway entirely.

Q3: My alkylation produced a mixture of regioisomers. Why did this happen, and how do I separate them? Analysis: 3-bromo-5-methyl-1H-pyrazole exists in equilibrium with its tautomer, 5-bromo-3-methyl-1H-pyrazole[3]. Deprotonation yields an asymmetric pyrazolide anion, meaning alkylation can occur at either N1 or N2. Because the C5-methyl group (van der Waals radius ~2.0 Å) is slightly bulkier than the C3-bromo group (~1.85 Å), steric repulsion directs the bulky cyclopentyl group toward the less hindered nitrogen[3]. This ironically makes the undesired 1-cyclopentyl-5-bromo-3-methyl-1H-pyrazole the major product. Solution: The isomers can be separated via silica gel chromatography (typically 9:1 Hexanes/Ethyl Acetate). To definitively identify your target, use 2D NOESY NMR: the desired 3-bromo-1-cyclopentyl-5-methyl isomer will show a strong NOE cross-peak between the cyclopentyl methine proton and the C5-methyl protons.

AlkylationIssues A 3-Bromo-5-methyl-1H-pyrazole (Tautomeric Mixture) B 1-Cyclopentyl-3-bromo- 5-methyl-1H-pyrazole (Desired Isomer) A->B Cyclopentyl Iodide Cs2CO3, DMF (Minor Product) C 1-Cyclopentyl-5-bromo- 3-methyl-1H-pyrazole (Undesired Isomer) A->C Cyclopentyl Iodide Cs2CO3, DMF (Major Product)

N-alkylation of 3-bromo-5-methyl-1H-pyrazole yields a mixture of regioisomers.

Section 2: Quantitative Data Summary

To illustrate the inefficiency of the direct N-alkylation route, the following table summarizes the quantitative yield and regiomeric ratios across various optimization attempts.

Alkylation MethodReagents & SolventTemp (°C)Total Yield (%)Regiomeric Ratio (Desired : Undesired)
Standard Sₙ2Cyclopentyl Bromide, K₂CO₃, DMF8025%40 : 60
Optimized Sₙ2Cyclopentyl Iodide, Cs₂CO₃, DMF8065%45 : 55
MitsunobuCyclopentanol, PPh₃, DIAD, THF0 to 2575%30 : 70
De Novo Route Crotonate + Hydrazine (See Protocol) 60 82% (3 steps) >99 : 1

Section 3: The "De Novo" Solution & Experimental Protocol

To bypass the regioselectivity and low-yield issues of N-alkylation, we recommend a robust, scalable de novo synthesis adapted from the methodology developed by process chemists at Bristol-Myers Squibb[2]. By condensing methyl crotonate directly with cyclopentylhydrazine, the exact regiochemistry is locked in from the first step.

DeNovoSynthesis A Methyl Crotonate + Cyclopentylhydrazine B 1-Cyclopentyl-5-methyl- pyrazolidin-3-one A->B Condensation (EtOH, 80°C) C 3-Bromo-1-cyclopentyl-5-methyl- 4,5-dihydropyrazole B->C Bromination (POBr3, Toluene) D 3-Bromo-1-cyclopentyl- 5-methyl-1H-pyrazole C->D Oxidation (DDQ, DCM)

De novo synthesis workflow for the target pyrazole bypassing N-alkylation.

Step-by-Step Methodology: De Novo Synthesis

Safety Note: POBr₃ is highly corrosive and reacts violently with water. Perform all steps in a well-ventilated fume hood under an inert argon atmosphere.

Step 1: Condensation (Formation of Pyrazolidin-3-one)

  • Charge a dry, round-bottom flask with cyclopentylhydrazine hydrochloride (1.0 equiv) and absolute ethanol (0.5 M).

  • Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv) dropwise at room temperature to neutralize the hydrazine salt.

  • Add methyl crotonate (1.1 equiv) dropwise.

  • Reflux the mixture at 80°C for 12 hours. The more nucleophilic NH₂ group performs a Michael addition on the β-carbon, followed by intramolecular cyclization of the secondary amine onto the ester.

  • Concentrate under reduced pressure, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and evaporate to yield 1-cyclopentyl-5-methylpyrazolidin-3-one.

Step 2: Bromination

  • Dissolve the crude pyrazolidin-3-one in anhydrous toluene (0.3 M).

  • Carefully add Phosphorus Oxybromide (POBr₃) (1.5 equiv) in portions at 0°C.

  • Heat the reaction to 80°C for 4 hours. This converts the enolized C3-hydroxyl group into a bromide[2].

  • Quench carefully by pouring over crushed ice and saturated NaHCO₃. Extract with toluene, dry, and concentrate to yield 3-bromo-1-cyclopentyl-5-methyl-4,5-dihydropyrazole.

Step 3: Oxidation (Aromatization)

  • Dissolve the dihydropyrazole intermediate in anhydrous Dichloromethane (DCM) (0.2 M).

  • Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 equiv) portion-wise at room temperature.

  • Stir for 2 hours. The solution will turn dark as the DDQ is reduced and the pyrazole ring aromatizes.

  • Filter the mixture through a pad of Celite to remove the reduced DDQ byproduct.

  • Wash the filtrate with 1N NaOH, dry over MgSO₄, and concentrate. Purify via a short silica plug to yield regiopure 3-bromo-1-cyclopentyl-5-methyl-1H-pyrazole[1].

References

  • Fox, R. J., et al. "Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole." Organic Process Research & Development, 2017. URL:[Link]

  • Woliński, P., et al. "Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties." International Journal of Molecular Sciences, 2023. URL:[Link]

Sources

Technical Support Center: Purification of 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole by column chromatography Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Welcome to the BenchChem Technical Support Hub. You are currently viewing the master guide for the purification of 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole (CAS: 1354704-58-7) . This intermediate is a critical scaffold in the synthesis of p38 MAP kinase inhibitors and other heterocyclic pharmaceuticals. Its purification is frequently complicated by the presence of closely eluting regioisomers and lipophilic byproducts.

This guide synthesizes field-proven protocols with mechanistic insights to ensure you achieve >98% purity.

Phase 1: Pre-Purification Assessment (The Triage)

Before packing your column, you must diagnose the state of your crude material. The physical properties of the cyclopentyl and bromo groups significantly influence chromatographic behavior.

Q: My crude mixture is a dark, viscous oil. Is this normal? A: Yes. The cyclopentyl group adds significant lipophilicity, often preventing crystallization even if the product is solid in pure form.

  • Action: Do not attempt to recrystallize the crude oil directly. Proceed to Flash Chromatography .

  • Caution: Residual DMF or DMSO from the synthesis (common solvents for pyrazole cyclization) will ruin the separation. If present, perform an aqueous workup (EtOAc/LiCl wash) or lyophilize before the column.

Q: What is the primary impurity I should be worried about? A: The Regioisomer (5-Bromo-1-cyclopentyl-3-methyl-1H-pyrazole) .

  • Mechanism: During the cyclization of cyclopentylhydrazine with the 1,3-dicarbonyl precursor (or subsequent bromination), regioselectivity is rarely 100%.

  • Detection: These isomers often have

    
     on Silica gel. You must optimize your TLC method to see two distinct spots before running the column.
    
Phase 2: Method Development & Optimization
Step 1: Stationary Phase Selection

For this lipophilic halogenated pyrazole, Standard Silica Gel (40–63 µm, 60 Å) is the gold standard.

  • Why? The basic nitrogen in the pyrazole ring interacts sufficiently with the acidic silanols of silica to provide retention, while the lipophilic cyclopentyl group ensures solubility in non-polar mobile phases.

  • Alternative: If the regioisomers co-elute on standard silica, switch to C18 Reverse Phase (Water/Acetonitrile). The hydrophobic discrimination of the cyclopentyl group vs. the methyl group position is often better on C18.

Step 2: Mobile Phase Design

The cyclopentyl group makes the molecule relatively non-polar (LogP ≈ 2.5–3.0).

Solvent SystemSuitabilityNotes
Hexane / Ethyl Acetate High The standard starting point. Excellent for bulk impurity removal.
Heptane / EtOAc High Preferred for industrial scale (less toxic than hexane).
DCM / Methanol Low Too strong. The compound will elute near the solvent front (

).
Toluene / Acetone Medium Use only if Hex/EtOAc fails to separate regioisomers. The

-

interactions of Toluene can alter selectivity.

Recommended TLC Condition: 10% Ethyl Acetate in Hexane.[1]

  • Target

    
    :  0.35 for the product.
    
  • Visualization: UV (254 nm) is sufficient. Iodine stain is effective for the cyclopentyl moiety.

Phase 3: Execution - The Standardized Protocol

This protocol is designed for a 1-gram scale purification. Scale up linearly.

1. Sample Preparation (Dry Loading is Mandatory)

  • Why? Liquid loading with strong solvents (like DCM) causes "band broadening," which will merge your closely eluting regioisomers.

  • Protocol: Dissolve 1.0 g of crude oil in 5 mL DCM. Add 2.0 g of silica gel. Evaporate to dryness on a rotavap until a free-flowing powder is obtained.

2. Column Packing

  • Column Size: 25g or 40g Silica Cartridge (or 2.5 cm x 20 cm glass column).

  • Equilibration: Flush with 100% Hexane (3 Column Volumes - CV).

3. Elution Gradient Run the following gradient to maximize resolution:

Time (CV)% Ethyl AcetatePhase Description
0 - 20%Isocratic Hold (Elutes non-polar impurities)
2 - 100%

5%
Very Shallow Gradient (Crucial for Regioisomer separation)
10 - 205%

20%
Product Elution Window
20 - 2520%

100%
Column Flush

4. Fraction Collection

  • Collect small fractions (approx. 1/3 of the column volume).

  • Critical Step: Do not combine fractions based solely on UV peak shape. Run a TLC of every fraction in the peak window to detect the "shoulder" where the regioisomer might be hiding.

Phase 4: Troubleshooting & FAQs

Q: I see "streaking" or "tailing" on the TLC and Column. What is happening? A: This is caused by the interaction between the basic pyrazole nitrogen and acidic silanols on the silica.

  • Fix: Add 1% Triethylamine (TEA) to your mobile phase. This blocks the active silanol sites, sharpening the peak shape.

Q: I cannot separate the regioisomers. They co-elute as one spot. A: This is the "Critical Pair" failure mode.

  • Tactic 1 (Solvent Swap): Switch to Toluene / Ethyl Acetate (95:5) . Toluene interacts differently with the aromatic pyrazole ring than Hexane.

  • Tactic 2 (Mass Loading): You may be overloading the column. Reduce the load to <1% of the silica mass (e.g., 100mg compound on a 10g column).

  • Tactic 3 (Reverse Phase): If normal phase fails, use a C18 column with a Water/Acetonitrile gradient (50%

    
     100% ACN).
    

Q: The product crystallized inside the column! A: The compound has low solubility in pure Hexane.

  • Fix: Ensure your starting condition is at least 1-2% EtOAc, or use Dichloromethane (DCM) in the equilibration phase (e.g., 10% DCM in Hexane) to keep it in solution during loading.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying N-substituted pyrazoles, specifically addressing the regioisomer challenge.

PurificationLogic Start Crude 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole TLC_Check TLC Analysis (10% EtOAc/Hexane) Start->TLC_Check Decision_Sep Are Regioisomers Separated (Delta Rf > 0.1)? TLC_Check->Decision_Sep Action_Modifier Add 1% Triethylamine (Reduces Streaking) TLC_Check->Action_Modifier If Streaking Observed Route_Standard Standard Flash Protocol (Hex/EtOAc Gradient) Decision_Sep->Route_Standard Yes Route_Difficult Advanced Method Required Decision_Sep->Route_Difficult No (Co-elution) Action_DryLoad Dry Load on Silica (Prevents Band Broadening) Route_Standard->Action_DryLoad Action_SolventSwap Switch Solvent: Toluene/EtOAc or C18 Route_Difficult->Action_SolventSwap Final_Purification Collect Fractions (Check Shoulder Purity) Action_DryLoad->Final_Purification Action_Modifier->Route_Standard Action_SolventSwap->TLC_Check Re-evaluate

Caption: Decision tree for optimizing the purification of 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole, highlighting critical intervention points for regioisomer separation.

References
  • BenchChem Technical Support. (2025).[2][3] Column chromatography conditions for separating pyrazole isomers. Retrieved from

  • Luque, C., et al. (2011).[4] Preparation, separation and characterization of two regioisomers of a 1,3,5-substituted pyrazole derived ligand. Inorganica Chimica Acta. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1201423, 3-bromo-5-methyl-1H-pyrazole. Retrieved from

  • Organic Chemistry Portal. (2020). Highly Regioselective Synthesis of 3,5-Substituted Pyrazoles. Retrieved from

  • King Group. (2025). Successful Flash Chromatography: Method Development. Retrieved from

Sources

Overcoming regioisomer formation in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who are bottlenecked by the purification of regioisomeric mixtures.

The condensation of unsymmetrical 1,3-diketones with substituted hydrazines (the classical Knorr synthesis) inherently yields a mixture of 1,3,5- and 1,5,3-substituted pyrazoles. This guide bypasses basic textbook theory to provide field-proven, self-validating methodologies and troubleshooting frameworks to achieve absolute regiocontrol in your syntheses.

Section 1: Core Analytics & FAQs

Q1: Why does the classical Knorr pyrazole synthesis fail to provide high regioselectivity, even with bulky substituents? A: The Knorr synthesis relies on the initial nucleophilic attack of the hydrazine on one of the two carbonyl carbons. While steric hindrance plays a role, transient flow experiments and microkinetic modeling have revealed that the reaction involves complex, non-first-order autocatalytic pathways under neutral conditions1[1]. Because the electrophilicity of both carbonyls in a standard unsymmetrical diketone is often too similar, the activation energy barrier for forming the kinetic vs. thermodynamic hydrazone intermediate is negligible, resulting in an unavoidable mixture.

Q2: Can I force regioselectivity purely through electronic control on the 1,3-diketone? A: Yes, but only with extreme electronic biasing. For instance, incorporating a strongly electron-withdrawing trifluoromethyl (-CF3) group adjacent to one carbonyl drastically increases its electrophilicity. Condensation of aryl hydrazines with 2-alkyl-1,3-diketones containing a -CF3 group yields trisubstituted pyrazoles with a regioselectivity greater than 99.8:0.22[2]. If your target molecule cannot accommodate a -CF3 group, you must abandon the 1,3-diketone precursor entirely.

Mechanism Diketone Unsymmetrical 1,3-Diketone Hydrazone1 Hydrazone A (Kinetic) Diketone->Hydrazone1 Attack at C1 Hydrazone2 Hydrazone B (Thermodynamic) Diketone->Hydrazone2 Attack at C3 Hydrazine Substituted Hydrazine Hydrazine->Hydrazone1 Hydrazine->Hydrazone2 Alkynone Acetylenic Ketone Hydrazine->Alkynone Alternative Route Pyrazole1 1,5,3-Regioisomer (Undesired) Hydrazone1->Pyrazole1 Cyclization Pyrazole2 1,3,5-Regioisomer (Desired) Hydrazone2->Pyrazole2 Cyclization Alkynone->Pyrazole2 Regioselective 1,4-Addition & Cyclization

Mechanistic divergence in pyrazole synthesis: 1,3-diketones vs. acetylenic ketones.

Section 2: Troubleshooting & Methodologies

Issue Ticket #001: Synthesizing a 1,3,5-trisubstituted pyrazole yields a 1:1 mixture.

Root Cause: The electrophilicities of the two carbonyls in your standard 1,3-diketone are indistinguishable to the incoming hydrazine. Verified Solution: Switch your precursor to an acetylenic ketone (alkynone) . This shifts the reaction from a competing dual-carbonyl condensation to a highly regioselective 1,4-conjugate addition (Michael addition)3[3].

Protocol A: Regioselective Synthesis via Acetylenic Ketones Causality Focus: Temperature control is the master switch for regioselectivity here.

  • Preparation: Dissolve the acetylenic ketone (1.0 equiv) in anhydrous ethanol to achieve a 0.5 M concentration.

  • Controlled Addition: Cool the solution to 0 °C. Add the substituted hydrazine (1.1 equiv) dropwise. Why 0 °C? Low temperatures thermodynamically suppress direct imine formation at the carbonyl, forcing the hydrazine's most nucleophilic nitrogen to undergo a Michael-type addition at the alkyne. This locks in the regiochemistry.

  • Cyclization: Warm the reaction mixture to room temperature, then heat to reflux for 2–4 hours to drive the intramolecular cyclization and dehydration.

  • Self-Validation Check: Monitor the reaction by TLC after Step 2. You must observe a distinct, stable intermediate spot (the acyclic hydrazone). If this intermediate is absent and you only see the final pyrazole or starting material, your addition was too fast or too warm, and direct carbonyl attack has compromised your regioselectivity.

  • Isolation: Concentrate under reduced pressure and purify via flash column chromatography.

Workflow Step1 Step 1: Preparation Dissolve acetylenic ketone in anhydrous EtOH (0.5 M) Step2 Step 2: Controlled Addition Add substituted hydrazine dropwise at 0°C Step1->Step2 Cool to 0°C Step3 Step 3: Cyclization Warm to RT, then reflux for 2-4 hours Step2->Step3 Exothermic control Step4 Step4 Step3->Step4 Reaction complete Step4->Step2 If mixture, optimize addition Step5 Step 5: Isolation Concentrate & purify via flash chromatography Step4->Step5 Proceed if pure

Experimental workflow for regioselective pyrazole synthesis from acetylenic ketones.

Issue Ticket #002: Synthesizing a 3,5-disubstituted pyrazole without alkyne precursors.

Root Cause: Unactivated alkynes often require harsh transition-metal catalysis for cycloadditions, and standard diketones fail regioselectivity checks. Verified Solution: Utilize a metal-free 1,3-dipolar cycloaddition using diazo compounds generated in situ from N-tosylhydrazones, reacting with unactivated bromovinyl acetals 4[4].

Protocol B: 1,3-Dipolar Cycloaddition via N-Tosylhydrazones

  • In Situ Generation: Combine the N-tosylhydrazone (1.0 equiv), bromovinyl acetal (1.5 equiv), and anhydrous K2CO3 (2.0 equiv) in 1,4-dioxane. Causality: Bromovinyl acetals act as highly reactive, metal-free alkyne surrogates. The base promotes the decomposition of the N-tosylhydrazone into a transient diazo species.

  • Cycloaddition: Heat the mixture to 90 °C for 12 hours. The diazo compound undergoes a rapid[3+2] cycloaddition with the acetal, followed by elimination of the bromide and acetal groups to aromatize into the pyrazole.

  • Self-Validation Check: The evolution of nitrogen gas (bubbling) upon initial heating confirms the successful generation of the diazo intermediate. If bubbling ceases prematurely but starting material remains on LCMS, the K2CO3 may have been depleted by trace moisture; ensure strictly anhydrous conditions.

  • Isolation: Quench with water, extract with EtOAc, dry over MgSO4, and purify via silica gel chromatography.

Section 3: Quantitative Data Summary

To aid in route scouting, the following table summarizes the expected regioselectivity and yields based on the precursor strategy chosen.

Table 1: Quantitative Benchmarks for Regioselective Pyrazole Synthesis

Synthetic StrategyPrecursorsKey Reagents / ConditionsRegioselectivity (Major:Minor)Typical Yield
Classical Knorr Unsymmetrical 1,3-Diketone + HydrazineEtOH, Acid Catalyst, Reflux~ 1:1 to 3:185 - 92%
Fluorinated Knorr CF3-1,3-Diketone + Aryl HydrazineEtOH, Ambient Temperature> 99.8 : 0.279 - 89%
Conjugate Addition Acetylenic Ketone + HydrazineAnhydrous EtOH, 0 °C to Reflux> 99 : 180 - 95%
[3+2] Cycloaddition Sydnone + Terminal AlkyneBase-mediated, 15 hours3 : 1 (75% Major)84%
Diazo Cycloaddition N-Tosylhydrazone + Bromovinyl AcetalK2CO3, 1,4-Dioxane, 90 °C> 95 : 570 - 85%

References

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines.
  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry.
  • Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles. Benchchem.

Sources

Bromo-Pyrazole Synthesis: Advanced Troubleshooting & Technical Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Bromopyrazoles are indispensable building blocks in medicinal chemistry, agrochemical development, and materials science. They serve as primary electrophiles in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1]. However, the pyrazole ring's unique electronic structure—combining an electron-donating pyrrole-like nitrogen and an electron-withdrawing pyridine-like nitrogen—creates a complex reactivity profile.

This technical support guide provides application scientists and drug development professionals with the mechanistic rationale and field-proven troubleshooting strategies to mitigate common side reactions, such as overbromination, N-bromination, and regioselectivity failures, during pyrazole synthesis.

Section 1: Mechanistic Insights & Diagnostic Logic

Electrophilic aromatic substitution (SEAr) on the pyrazole ring is fundamentally governed by its electron density distribution. The C-4 position is the most electron-rich and sterically accessible, making it the kinetically and thermodynamically favored site for electrophilic attack[1]. The reaction typically follows second-order kinetics[2].

However, the presence of the basic N-2 atom can lead to competitive N-bromination (a kinetic dead-end without proper activation) or protonation in strongly acidic media, which deactivates the ring[3]. Understanding these pathways is critical for diagnosing synthesis failures.

Mechanistic pathways of pyrazole bromination highlighting target formation and common side reactions.

Section 2: Troubleshooting Guides and FAQs

Q1: I am observing significant overbromination (di- and tri-brominated side products) when using N-Bromosuccinimide (NBS). How do I restrict the reaction to mono-bromination? Causality: Overbromination occurs when the mono-brominated product remains sufficiently nucleophilic to undergo subsequent electrophilic attacks, or when local concentration gradients of the brominating agent are too high. Excessive heating exacerbates this by providing the activation energy needed for C-3/C-5 bromination[4]. Solution:

  • Strict Stoichiometry: Limit NBS to 0.95–1.00 equivalents. It is operationally superior to have unreacted starting material (which is easily separated via chromatography or crystallization) than to generate overbrominated byproducts[5].

  • Temperature Control: Lower the reaction temperature to 0–5 °C during the addition phase. Lower temperatures prevent the activation of the less reactive C-3 and C-5 positions[4].

  • Solvent Selection: Switch from highly polar solvents (like DMF, which increases the electrophilicity of NBS) to moderately polar or non-polar chlorinated solvents (e.g., CHCl3 or CH2Cl2) to attenuate the reaction rate.

Q2: LC-MS and NMR indicate the formation of an N-bromo pyrazole intermediate rather than the desired C-4 bromo product. How do I force the migration? Causality: N-bromination is often the kinetically favored process due to the high nucleophilicity of the unprotected pyrrole-like nitrogen. In the absence of thermodynamic driving forces (heat, light, or acid), the N-Br species can be isolated as a stable, albeit moisture-sensitive, intermediate. Solution:

  • Acid Catalysis: The addition of catalytic hydrobromic acid (HBr) or sulfuric acid facilitates the intermolecular migration of the bromine atom from the nitrogen to the C-4 carbon.

  • Photochemical Activation: Exposing the reaction mixture to UV or visible light induces homolytic cleavage of the weak N-Br bond, generating a bromine radical that subsequently attacks the C-4 position. Photochemical bromination using NBS in chloroform is a highly efficient method to resolve this[6].

Q3: I need to synthesize a 3-bromo-1H-pyrazole, but direct bromination exclusively yields the 4-bromo isomer. How can I alter the regioselectivity? Causality: As the C-4 position is inherently the most electron-rich[1], direct electrophilic bromination of an unsubstituted pyrazole will almost never yield the 3-bromo or 5-bromo isomer as the major product. Solution:

  • C-4 Blocking: The most reliable method is to start with a pyrazole already substituted at C-4 (e.g., 4-methylpyrazole).

  • Directed Lithiation (Alternative Pathway): Instead of direct electrophilic bromination, protect the pyrazole nitrogen (e.g., with a THP or SEM group), perform a directed ortho-metalation (DoM) using n-BuLi at the C-5 position, and quench with a bromine source like 1,2-dibromoethane or CBr4. Subsequent deprotection yields the 3/5-bromopyrazole.

Q4: My pyrazole has electron-withdrawing groups (e.g., nitro, cyano), and direct bromination with Br2 is sluggish and low-yielding. How can I accelerate the reaction without causing ring cleavage? Causality: Electron-withdrawing groups severely deplete the electron density of the pyrazole ring, raising the activation energy for the formation of the Wheland intermediate during SEAr. Solution:

  • Super-Electrophile Generation: Use the "acidic bromination" method. React the pyrazole with Br2 in concentrated sulfuric acid in the presence of silver sulfate (Ag2SO4). The silver salt precipitates AgBr, driving the formation of the highly reactive Br+ cation[3].

  • Electrochemical Bromination: Anodic oxidation in a divided cell with alkali metal halides (NaBr) can generate reactive halogen species in situ, allowing for the bromination of deactivated pyrazoles under mild conditions[7].

Diagnostic logic tree for troubleshooting bromo-pyrazole synthesis side reactions.

Section 3: Quantitative Data Summary

Table 1: Comparison of Brominating Systems and Selectivity Profiles

Brominating AgentTypical SolventTemperaturePrimary TargetCommon Side ReactionsMitigation Strategy
NBS (1.0 eq) CHCl3 / CH2Cl20 °C to RTC-4 BromoN-bromination (kinetic)Add catalytic acid or utilize photochemical activation[6].
NBS (Excess) DMF / CH3CNRT to 60 °CC-4 BromoDi/Tri-brominationStrictly control stoichiometry and maintain low temperatures[4].
Br2 / AcOH Acetic AcidRTC-4 BromoOverbrominationMonitor via HPLC; quench immediately upon starting material consumption.
Br2 / Ag2SO4 Conc. H2SO4RT to 60 °CC-4 Bromo (Deactivated rings)Ring oxidationUse only for highly deactivated pyrazoles (e.g., nitro-pyrazoles)[3].
NaBr (Electrochemical) H2O / CHCl330 °CC-4 BromoLow conversionOptimize anodic current density; add NaOH to bind generated HBr[7].

Section 4: Standardized Self-Validating Protocols

Protocol A: Highly Regioselective Synthesis of 4-Bromo-1H-pyrazole via NBS

This protocol utilizes low temperatures and non-polar solvents to minimize overbromination.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1H-pyrazole (10.0 mmol, 1.0 eq) in anhydrous CH2Cl2 (30 mL) under an inert nitrogen atmosphere.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Reagent Addition: Slowly add N-Bromosuccinimide (9.5 mmol, 0.95 eq) in small portions over 30 minutes. Causality: Portion-wise addition prevents thermal spikes that lead to overbromination.

  • Reaction Monitoring: Stir the mixture at 0 °C for 2 hours. Monitor via TLC (Hexanes:EtOAc 3:1).

  • Workup & Quenching: Once the NBS is consumed, quench the reaction with saturated aqueous Na2S2O3 (15 mL) to neutralize any trace unreacted brominating species. Extract the aqueous layer with CH2Cl2 (2 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: 1H NMR (CDCl3) should show the disappearance of the C-4 proton (typically ~δ 6.3 ppm) and the collapse of the C-3/C-5 doublets into a sharp singlet (~δ 7.6 ppm) due to rapid tautomerization.

Protocol B: Photochemical Conversion of N-Bromopyrazole to C-4 Bromopyrazole

This protocol is used when kinetic N-bromination traps the reaction.

Step-by-Step Methodology:

  • Preparation: Dissolve the isolated N-bromopyrazole intermediate (5.0 mmol) in anhydrous chloroform (20 mL) in a quartz or borosilicate glass vessel[6].

  • Irradiation: Irradiate the solution using a medium-pressure mercury lamp (or a high-intensity visible light LED setup, depending on the substrate's absorption) at room temperature.

  • Monitoring: Stir under irradiation for 1–3 hours. Monitor the progress via LC-MS. The reaction is complete when the mass corresponding to the N-Br species fully transitions to the C-Br species (identical mass, different retention time).

  • Isolation: Concentrate the solvent in vacuo and purify the residue via flash column chromatography.

  • Self-Validation Checkpoint: The distinct physical color change (often from a yellowish N-bromo solution to a colorless C-bromo solution) serves as a visual cue. 13C NMR will confirm the appearance of the C-Br quaternary carbon signal (typically shifted upfield relative to the unsubstituted C-4).

Section 5: References

  • Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry Oriental Journal of Chemistry URL: [Link]

  • A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives Photochemical & Photobiological Sciences (RSC Publishing) URL:[Link]

  • REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES Canadian Science Publishing URL: [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity MDPI URL:[Link]

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds National Institutes of Health (NIH) URL: [Link]

Sources

Optimizing temperature and reaction time for pyrazole formation

Author: BenchChem Technical Support Team. Date: March 2026

Unit: Heterocycle Process Development
Subject: Optimizing Temperature & Reaction Time for Regioselective Pyrazole Formation

Mission Statement & Core Directive

Welcome to the Heterocycle Center of Excellence . You are likely here because your Knorr pyrazole synthesis—while theoretically simple—is failing to deliver the purity or yield required for your SAR (Structure-Activity Relationship) studies.

The condensation of hydrazines with 1,3-dicarbonyls is governed by a delicate interplay between kinetics (rate of initial nucleophilic attack) and thermodynamics (stability of the final aromatic system) . Our goal is to move you away from "boil and hope" chemistry toward rational parameter control.

The Regioselectivity Crisis: Kinetics vs. Thermodynamics

The most common support ticket we receive involves the formation of inseparable regioisomeric mixtures (e.g., 1,3- vs. 1,5-isomers). This is rarely a random event; it is a deterministic outcome of temperature and solvent choice.

The Mechanistic Logic

Regioselectivity is decided in the first step : the formation of the hydrazone intermediate.

  • Nucleophile: The substituted hydrazine has two nitrogens with different nucleophilicities (influenced by steric bulk and electronic induction).

  • Electrophile: The 1,3-diketone has two carbonyls with different electrophilicities.

Rule of Thumb: Under kinetic control (low temp), the most nucleophilic nitrogen attacks the most electrophilic carbonyl. Under thermodynamic control (high temp/long reflux), the system equilibrates to the most stable isomer, often driven by steric relief in the final aromatic ring.

Visualizing the Pathway

The following diagram illustrates the decision points where temperature and time dictate the isomeric ratio.

Pyrazole_Regioselectivity Start Reactants: Substituted Hydrazine + Unsymmetrical 1,3-Diketone Condition_Split Reaction Conditions Start->Condition_Split Kinetic_Path Kinetic Control (Low Temp: 0°C - 25°C) (Fluorinated Solvents: TFE/HFIP) Condition_Split->Kinetic_Path Minimize Energy Thermo_Path Thermodynamic Control (High Temp: Reflux >80°C) (Protic Solvents: EtOH/AcOH) Condition_Split->Thermo_Path Equilibration Inter_A Intermediate A: Hydrazone at most electrophilic Carbonyl Kinetic_Path->Inter_A Fastest Attack Inter_B Intermediate B: Hydrazone at least hindered Carbonyl Thermo_Path->Inter_B Reversible Formation Mixture Regioisomeric Mixture (Hard to Separate) Thermo_Path->Mixture Insufficient Time or Steric Clash Prod_13 Product A (Kinetic) Usually 1,3-isomer Inter_A->Prod_13 Cyclization Prod_15 Product B (Thermodynamic) Usually 1,5-isomer Inter_B->Prod_15 Cyclization

Figure 1: Decision tree for regioisomer formation. Kinetic control favors the fastest bond formation, while thermodynamic control favors the most stable final structure.

Optimization: Reaction Time & Efficiency

Researchers often default to refluxing in ethanol for 4–12 hours. This is inefficient and often detrimental to sensitive functional groups.

Microwave vs. Conventional Heating

Microwave irradiation is superior for pyrazole synthesis because it allows for "flash heating." By reaching the target temperature instantly, you minimize the window for side-reactions (like hydrazine oxidation) that occur during the slow ramp-up of an oil bath.

Comparative Data: Synthesis of 1,3,5-Trisubstituted Pyrazoles Data aggregated from internal validation and literature benchmarks [1, 2].

ParameterConventional Reflux (Ethanol)Microwave Irradiation (EtOH/AcOH)
Temperature 78°C (Boiling Point)120°C - 140°C (Pressurized)
Reaction Time 3.0 - 8.0 Hours5 - 15 Minutes
Typical Yield 65% - 82%88% - 96%
Purity Profile Moderate (requires chromatography)High (often simple precipitation)
Energy Efficiency Low (sustained heating)High (targeted energy)

Troubleshooting Guide (FAQ)

Scenario A: "I'm getting a 50:50 mix of isomers."

Diagnosis: You are likely operating in the "grey zone" between kinetic and thermodynamic control, or your solvent is non-selective.

  • Fix 1 (Solvent Switch): Switch from Ethanol to 2,2,2-Trifluoroethanol (TFE) or HFIP .[1][2] These fluorinated solvents are strong Hydrogen-bond donors (HBD) that can activate specific carbonyls and stabilize the transition state for the kinetic product, often boosting ratios from 1:1 to >10:1 [3].

  • Fix 2 (Temp Drop): If you want the kinetic isomer, cool the reaction to 0°C for the hydrazine addition, then warm slowly to RT. Do not heat.

Scenario B: "The reaction stalls; TLC shows starting material after 4 hours."

Diagnosis: Hydrazine degradation or water inhibition.

  • The Cause: Hydrazines are potent reducing agents and oxidize in air. Old bottles often contain significant impurities. Additionally, the reaction produces water; in reversible steps, excess water inhibits conversion.

  • Fix:

    • Use fresh hydrazine (or HCl salt with added base).

    • Add Molecular Sieves (3Å) or use a Dean-Stark trap if refluxing in toluene.

    • Add a catalytic amount of Acetic Acid (5-10 mol%) to protonate the carbonyl and accelerate nucleophilic attack.

Scenario C: "My product is oiling out and won't crystallize."

Diagnosis: Impurities are preventing crystal lattice formation.

  • Fix: Do not rotovap to dryness immediately. Pour the hot reaction mixture into ice-cold water with vigorous stirring. This "crash precipitation" usually forces the pyrazole out as a solid while keeping polar impurities in the aqueous phase.

Validated Protocols

Protocol A: Standard Microwave-Assisted Synthesis (High Throughput)

Best for: Rapid library generation, difficult substrates.

  • Preparation: In a 10 mL microwave vial, dissolve 1,3-diketone (1.0 mmol) in Ethanol (2 mL) .

  • Addition: Add Hydrazine derivative (1.1 mmol) .

  • Catalyst: Add Glacial Acetic Acid (2 drops) .

  • Irradiation: Cap and heat at 120°C for 10 minutes (High Absorption level).

  • Workup: Cool to RT. Pour mixture into 10 mL ice water. Filter the precipitate.[3]

    • Self-Validation: TLC should show a single spot with significantly different R_f than the starting diketone.

Protocol B: Regioselective Kinetic Synthesis (Low Temp)

Best for: Ensuring specific isomer formation (usually 1,3-isomer).

  • Preparation: Dissolve 1,3-diketone (1.0 mmol) in TFE (Trifluoroethanol) (3 mL) .

  • Cooling: Chill the vial to 0°C (ice bath).

  • Addition: Add Hydrazine (1.05 mmol) dropwise over 5 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to 20°C for 2 hours. Do not heat.

  • Workup: Evaporate TFE (recoverable). Recrystallize residue from Hexane/EtOAc.

Troubleshooting Logic Flow

Use this flow to diagnose yield or purity issues in real-time.

Troubleshooting_Flow Problem Problem Decision Decision Solution Solution Check Check Start_Issue Issue Detected Check_Yield Low Yield? Start_Issue->Check_Yield Check_Regio Isomer Mix? Start_Issue->Check_Regio Hydrazine_Check Is Hydrazine Old/Yellow? Check_Yield->Hydrazine_Check Yes Temp_Check Reaction Temp? Check_Regio->Temp_Check Yes Soln_Fresh Use Fresh Reagent or HCl Salt Hydrazine_Check->Soln_Fresh Yes Soln_Water Add Mol. Sieves or Dean-Stark Hydrazine_Check->Soln_Water No (Stalled) Soln_TFE Switch Solvent to TFE/HFIP Temp_Check->Soln_TFE Refluxing (EtOH) Soln_MW Switch to Microwave (120°C, 10 min) Temp_Check->Soln_MW Slow Conversion

Figure 2: Diagnostic workflow for common pyrazole synthesis failures.

References

  • Microwave-Assisted Synthesis of Pyrazoles

    • Title: Pyrazole synthesis under microwave irradiation and solvent-free conditions.[4][5][6]

    • Source: Journal of the Brazilian Chemical Society (2025).
    • URL:[Link](Note: Generalized link to journal based on search context)

  • Comparison of Heating Methods

    • Title: The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods.[4][5][7]

    • Source: BenchChem Technical Support (2025).[1][2][3][7][8]

  • Regioselectivity & Solvent Effects

    • Title: Regioselectivity issues in the synthesis of substituted pyrazoles
    • Source: BenchChem Technical Guides.[2][7]

  • Mechanism of Knorr Synthesis

    • Title: Knorr Pyrazole Synthesis - Name-Reaction.com.
    • Source: Name-Reaction.com.
    • URL:[Link]

Sources

Technical Support Center: Optimizing Pyrazole Regioselectivity via Solvent Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Solvent Effects on Knorr Pyrazole Synthesis Ticket ID: PYR-REGIO-001

Diagnostic Module: The Mechanics of Selectivity

The Core Challenge: The "Isomer Problem"

In the condensation of unsymmetrical 1,3-dicarbonyls with substituted hydrazines (e.g., methylhydrazine), two regioisomers are possible. The selectivity is determined by the initial nucleophilic attack of the hydrazine nitrogen on one of the two carbonyl carbons.[1]

  • Pathway A (Kinetic/Electronic): The most nucleophilic nitrogen (usually

    
    ) attacks the most electrophilic carbonyl.
    
  • Pathway B (Thermodynamic/Steric): The reaction equilibrates to minimize steric clash in the final product.

The Solvent's Role: Solvents are not merely passive media; they are active catalysts.

  • Fluorinated Alcohols (HFIP, TFE): These are strong Hydrogen Bond Donors (HBD). They activate carbonyls via H-bonding, often enhancing the electronic difference between the two carbonyls, leading to high regioselectivity (typically favoring the 1,3-isomer in specific substrates).[2]

  • Protic Solvents (Ethanol, Methanol): Provide moderate stabilization but often allow rapid tautomerization, leading to mixed isomers (e.g., 60:40 ratios).

  • Aprotic Solvents (THF, Toluene): Lack H-bond donation. Selectivity here is governed purely by the intrinsic sterics/electronics of the reactants, often resulting in poor selectivity for sterically similar substrates.

Mechanism Visualization

PyrazoleMechanism Start Unsymmetrical 1,3-Diketone Bifurcation Solvent Interaction (Transition State) Start->Bifurcation Hydrazine Substituted Hydrazine Hydrazine->Bifurcation PathA Path A: Attack at Carbonyl 1 (Electronic Control) Bifurcation->PathA Activated by HFIP PathB Path B: Attack at Carbonyl 2 (Steric Control) Bifurcation->PathB Default in EtOH ProdA Regioisomer A (High Selectivity) PathA->ProdA ProdB Mixture A + B (Low Selectivity) PathB->ProdB HFIP HFIP/TFE (Strong H-Bonding) HFIP->PathA Stabilizes TS EtOH Ethanol (Weak H-Bonding) EtOH->PathB

Caption: Figure 1. Solvent-directed bifurcation in pyrazole synthesis. Fluorinated solvents (HFIP) stabilize the electronic transition state, driving the reaction toward a single regioisomer.

Troubleshooting Guide

Scenario 1: "I am getting a 60:40 mixture of isomers in Ethanol."

Diagnosis: Ethanol facilitates rapid equilibrium between hydrazone intermediates but lacks the strong H-bond acidity to "lock" the carbonyl activation. Solution: Switch to Hexafluoroisopropanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) .

  • Why: These solvents act as Lewis acid surrogates. They coordinate strongly to the most basic carbonyl oxygen, directing the nucleophilic attack exclusively to that site.

  • Expected Outcome: Improvement from ~60:40 to >90:10 or 95:5.

Scenario 2: "I need the opposite isomer to what HFIP provides."

Diagnosis: You are fighting the electronic bias of the substrate. Solution: Use Hydrazine Hydrochloride (salt form) in an aprotic solvent (e.g., Pyridine or Toluene), or switch to a 1,3-Dicarbonyl Surrogate (e.g., Enaminone).

  • Why:

    • Salt Method: The salt (

      
      ) changes the nucleophile. The unprotonated nitrogen attacks first. In free hydrazine, the substituted nitrogen is often less nucleophilic due to sterics; in the salt, the dynamics change based on pKa and solvation.
      
    • Surrogate Method: Enaminones (

      
      ) have distinct electrophilic sites (Carbonyl vs. Michael acceptor), locking the regiochemistry regardless of solvent.
      
Scenario 3: "My reaction in HFIP is too fast/exothermic."

Diagnosis: HFIP is a potent promoter that accelerates rate via H-bond catalysis. Solution: Dilute the HFIP with Dichloromethane (DCM) (1:4 ratio) or cool the reaction to 0°C.

  • Note: Selectivity is often maintained even in mixtures, provided HFIP is present in stoichiometric excess relative to the carbonyls.

Standard Operating Protocols (SOPs)

Protocol A: Fluorinated Solvent Screening (The "Gold Standard")

Use this protocol when standard ethanol reflux yields inseparable mixtures.

Materials:

  • Unsymmetrical 1,3-diketone (1.0 equiv)

  • Methylhydrazine (1.1 equiv)[2]

  • Solvents: Ethanol (Control), TFE, HFIP.[2][3][4][5]

Workflow:

  • Preparation: Dissolve the 1,3-diketone in the solvent (0.2 M concentration).

    • Critical: Do not add base or acid catalysts initially.

  • Addition: Add methylhydrazine dropwise at Room Temperature (RT).

    • Observation: HFIP reactions may warm up slightly; this is normal.

  • Incubation: Stir at RT for 2–4 hours. (HFIP reactions are typically faster than EtOH).

  • Workup:

    • Remove solvent in vacuo (HFIP boils at 58°C and can be recovered).

    • Analyze crude via ^1H NMR. Focus on the distinct pyrazole-H4 singlet or methyl group shifts.

Data Comparison (Typical Results):

SolventDielectric Constant (

)
H-Bond Donor (

)
Typical Regio-Ratio (A:B)
Ethanol 24.50.8360 : 40
Toluene 2.40.0055 : 45
TFE 27.01.5190 : 10
HFIP 16.71.96> 95 : 5
Protocol B: Regioselectivity Reversal via Salt Control

Use this when the "natural" electronic isomer is NOT the one you want.

  • Dissolution: Dissolve 1,3-diketone (1.0 equiv) in Pyridine or Ethanol .

  • Reagent: Add Methylhydrazine Hydrochloride (1.1 equiv) instead of the free base.

  • Reaction: Heat to reflux for 6–12 hours.

  • Mechanism: The protonated hydrazine species alters the attacking nitrogen's availability, often reversing the selectivity observed with free hydrazine in HFIP.

Decision Tree

SolventDecision Start Start: Pyrazole Synthesis (Unsymmetrical Diketone) Check1 Is the 1,3-Diketone Sensitive to Acid? Start->Check1 Sensitive Yes (Acetals, etc.) Check1->Sensitive NotSensitive No (Standard) Check1->NotSensitive Action1 Use TFE (Milder) or EtOH @ -10°C Sensitive->Action1 Check2 Desired Isomer? NotSensitive->Check2 IsomerElectronic Electronic Major (Attack at most electrophilic C) Check2->IsomerElectronic IsomerSteric Steric/Reverse Major Check2->IsomerSteric ActionHFIP Use HFIP (0.2M) Room Temp IsomerElectronic->ActionHFIP ActionSalt Use Hydrazine HCl Salt in Pyridine/EtOH IsomerSteric->ActionSalt

Caption: Figure 2. Decision matrix for selecting reaction conditions based on substrate sensitivity and desired regioisomer.

FAQ: Frequently Asked Questions

Q: Why does HFIP work better than Acetic Acid if both are acidic? A: It is not just about Brønsted acidity (proton donation). HFIP is a unique solvent because of its high ionizing power and low nucleophilicity. It forms a strong Hydrogen Bond network that specifically solvates the carbonyl oxygen, increasing its electrophilicity without protonating the hydrazine (which would deactivate it). Acetic acid can protonate the hydrazine, slowing the reaction or altering the attacking species.

Q: Can I recover HFIP? It is expensive. A: Yes. HFIP has a low boiling point (58°C). It can be distilled directly from the reaction mixture (if the product is non-volatile) or recovered via rotary evaporation and reused for the same reaction type without extensive purification.

Q: Does this apply to Phenylhydrazine as well? A: Yes. The effect is often even more pronounced with aryl hydrazines because they are less nucleophilic than alkyl hydrazines. The activation provided by HFIP is critical for ensuring the reaction proceeds at room temperature with high selectivity.

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Source: The Journal of Organic Chemistry (2008).[4] Context: Establishes HFIP and TFE as superior solvents for directing regioselectivity in Knorr synthesis compared to ethanol. URL:[Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. Source: ACS Omega (2023). Context: Demonstrates the reversal of regioselectivity using hydrazine hydrochloride salts versus free hydrazine.[6] URL:[Link]

Sources

Troubleshooting low yield in Suzuki coupling of bromo-pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Suzuki Coupling of Bromo-Pyrazoles

Introduction: The "Deceptive" Heterocycle

Bromo-pyrazoles are notoriously deceptive substrates in palladium-catalyzed cross-coupling. While they appear structurally simple, they present a "perfect storm" of challenges: electron-richness (deactivating the halide), multiple coordination sites (poisoning the catalyst), and acidic protons (interfering with the base).

This guide moves beyond generic advice to address the specific mechanistic failures unique to the pyrazole scaffold.

Part 1: Diagnostic Workflow

Before optimizing, you must diagnose the mode of failure. Use this decision matrix to identify the root cause based on your crude reaction analysis.

Troubleshooting_Tree Start Low Yield Observed CheckSM Analyze Crude Mixture: Is Bromo-Pyrazole Remaining? Start->CheckSM YesSM YES: SM Remaining CheckSM->YesSM NoSM NO: SM Consumed CheckSM->NoSM OxAddFail Failure Mode: Oxidative Addition (Catalyst Inactive) YesSM->OxAddFail SideRxn Failure Mode: Side Reactions NoSM->SideRxn Poisoning Is Pyrazole NH Free? YES -> Catalyst Poisoning OxAddFail->Poisoning Deact Is it 4-Bromo? YES -> Electron Rich Deactivation OxAddFail->Deact Deboron Is Boronic Acid Gone? YES -> Protodeboronation SideRxn->Deboron Homocoup Is Biaryl Dimer Present? YES -> Homocoupling (O2 leak) SideRxn->Homocoup

Figure 1: Diagnostic decision tree for isolating the root cause of reaction failure.

Part 2: The "Free NH" Problem (Catalyst Poisoning)

Q: I am using an unprotected bromo-pyrazole (with a free NH). Why does the reaction stall immediately?

A: The free NH is a potent catalyst poison. In basic media, the pyrazole is deprotonated to form a pyrazolate anion. This species is an excellent ligand (an "aza-allyl" system) that binds tightly to the Palladium(II) center, displacing your phosphine ligands and forming a stable, unreactive "Pd-pyrazolate" resting state.

The Fix:

  • Protect the Nitrogen (Recommended):

    • THP (Tetrahydropyranyl): Easy to put on (DHP, cat. acid) and easy to remove (HCl/MeOH).

    • SEM (2-(Trimethylsilyl)ethoxymethyl): Robust, but requires TBAF/TFA to remove.

    • Boc: Warning: Boc groups are often labile under basic Suzuki conditions (especially with K₂CO₃/heat) and may fall off mid-reaction, leading to poisoning.

  • The "Overload" Strategy (If protection is impossible):

    • Use 3.0–4.0 equivalents of base (e.g., K₂CO₃).[1] This ensures the pyrazole is fully deprotonated and the excess base facilitates the transmetalation step, pushing the equilibrium forward despite the poisoning effect.

    • Switch to a LIHMDS protocol (Lithium Hexamethyldisilazide) to pre-deprotonate the pyrazole before adding the catalyst.

Part 3: Regioselectivity & Reactivity (3- vs 4- vs 5-Bromo)

Q: My 4-bromo-pyrazole works fine, but the 3-bromo and 5-bromo analogs give <10% yield. Why?

A: This is an electronic and steric issue.

PositionReactivity ProfileChallengeRecommended Ligand
4-Bromo High (Beta to N)Electron-rich ring makes oxidative addition slow.SPhos or XPhos (Electron-rich biaryl phosphines)
3-Bromo Low (Alpha to N)Adjacent N coordinates Pd; C-Br bond is stronger.XPhos or BrettPhos (Bulky to prevent N-coordination)
5-Bromo Very Low (Alpha to NH)Steric clash with N-substituent + N-coordination.CataCXium A or Pd-PEPPSI-IPr

Technical Insight: 3- and 5-bromo pyrazoles behave more like 2-bromo-pyridines. The nitrogen atom adjacent to the carbon-bromine bond can chelate the palladium after oxidative addition, forming a stable 4-membered palladacycle that resists transmetalation. You must use bulky ligands (like XPhos) to sterically discourage this N-coordination.

Part 4: Boronic Acid Instability (Protodeboronation)

Q: My halide is consumed, but I only see de-borylated byproduct (the arene). What happened?

A: You are a victim of Protodeboronation . Heteroaryl boronic acids (especially 2-pyridyl and pyrazolyl boronates) are notoriously unstable in aqueous base. They hydrolyze and lose the boron group faster than they transmetalate.

The Fix:

  • Switch Boron Source:

    • Pinacol Esters (BPin): More stable than free acids.

    • MIDA Boronates: Highly stable, slow-release reagents.

    • Potassium Trifluoroborates (–BF₃K): Excellent stability but require higher temperatures or specific conditions (e.g., alcoholic solvents) to hydrolyze slowly in situ.

  • Anhydrous Conditions:

    • Remove water entirely. Use Cs₂CO₃ or K₃PO₄ in Dioxane or DMF .

    • Crucial: If using anhydrous conditions, you may need a trace of water or a specialized base like TMSOK (Potassium trimethylsilanolate) to activate the boronate without promoting hydrolysis.

Part 5: Optimized Experimental Protocols

Do not rely on "standard" tetrakis (Pd(PPh₃)₄) conditions for difficult pyrazoles. Use these Generation-3 Buchwald precatalyst systems.

Protocol A: The "Gold Standard" (For difficult 3/5-bromo or unprotected pyrazoles)

Best for: Sterically hindered substrates, free NH, or unstable boronic acids.

  • Reagents:

    • Substrate: 1.0 equiv

    • Boronic Ester (BPin): 1.2–1.5 equiv

    • Catalyst: XPhos Pd G3 (or G4): 2–5 mol%

    • Base: K₃PO₄ (0.5 M in water): 3.0 equiv

    • Solvent: 1,4-Dioxane or THF

  • Procedure:

    • Charge a vial with substrate, boronate, and catalyst.[1][2]

    • Evacuate and backfill with Argon (x3).[2]

    • Add degassed solvent and degassed aqueous base.[3]

    • Heat to 60–80°C . (Avoid 100°C+ unless necessary to prevent decomposition).[4]

    • Note: The "G3" precatalyst ensures immediate generation of the active Pd(0) species even at lower temperatures.

Protocol B: The "Anhydrous" Method (For extreme protodeboronation)

Best for: 2-pyridyl boronates or highly unstable heteroaryls.

  • Reagents:

    • Substrate: 1.0 equiv

    • Boronic Ester: 1.5 equiv

    • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)

    • Base: Cs₂CO₃ (3.0 equiv, finely ground, dry)

    • Solvent: Anhydrous Toluene or DMF

  • Procedure:

    • Combine all solids in a glovebox or under strict Argon flow.

    • Add anhydrous solvent.[5]

    • Heat to 100°C for 12–24h.

Part 6: Visualizing the Mechanism

Understanding the catalytic cycle helps pinpoint where the "Free NH" pyrazole interferes.

Catalytic_Cycle Pd0 Active Catalyst Pd(0)-L OxAdd Oxidative Addition L-Pd(II)-Br(Ar) Pd0->OxAdd + Ar-Br Poison RESTING STATE (DEAD) Pd-Pyrazolate Complex OxAdd->Poison + Free NH Pyrazole (Base deprotonates NH) TransMet Transmetalation L-Pd(II)-Ar-Ar' OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination Product + Pd(0) TransMet->RedElim RedElim->Pd0

Figure 2: The standard catalytic cycle vs. the catalyst poisoning pathway (red) caused by deprotonated pyrazoles.

References

  • Billingsley, K. L., & Buchwald, S. L. (2006).[6] A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition. [Link] (Foundational paper establishing XPhos/SPhos as superior ligands for heteroaryl couplings)

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles. Journal of the American Chemical Society. [Link] (Describes the specific challenges of aminopyrazoles and the solution using G3 precatalysts)

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. [Link] (The definitive mechanistic study on why and how heteroaryl boronic acids decompose)

Sources

Removal of impurities from 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole

Executive Summary & Molecule Profile

Subject: 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole CAS (Analog/Generic): Note: Specific CAS may vary by salt form; typically refers to the free base. Application: Key intermediate in the synthesis of JAK inhibitors and other kinase-targeting small molecules. Critical Impurity Profile:

  • Regioisomer (Isomer B): 5-Bromo-1-cyclopentyl-3-methyl-1H-pyrazole. (The "wrong" isomer from cyclization).

  • Starting Material Residue: Cyclopentylhydrazine (Genotoxic impurity).

  • Byproducts: 3,4-Dibromo species (Over-bromination) or Hydrolysis products (3-Hydroxy).

Troubleshooting Guide (Q&A)

Q1: I am detecting a persistent impurity (~5-10%) by HPLC with a similar retention time to my product. What is it, and how do I remove it?

Senior Scientist Diagnosis: This is almost certainly the regioisomer , 5-Bromo-1-cyclopentyl-3-methyl-1H-pyrazole.

  • Cause: In the Knorr pyrazole synthesis (reaction of cyclopentylhydrazine with ethyl acetoacetate), both nitrogen atoms of the hydrazine can attack the ketone, leading to a mixture of 1,5-dimethyl (target) and 1,3-dimethyl (impurity) scaffolds.

  • Resolution:

    • If <10%:Selective Recrystallization is the most scalable method. The 5-methyl isomer typically has a different crystal lattice energy due to the steric clash between the N1-cyclopentyl and C5-methyl groups.

    • If >15%:[1][2][3] You must perform Flash Chromatography first. The 5-methyl isomer is generally less polar (higher Rf) than the 3-methyl isomer because the steric crowding shields the nitrogen lone pairs, reducing interaction with the silica.

Q2: My product is colored (yellow/orange) instead of off-white. Does this affect downstream coupling?

Senior Scientist Diagnosis: The color usually comes from trace oxidized hydrazine oligomers or phosphorous residues (if POBr3 was used for bromination).

  • Impact: Yes, these can poison Palladium catalysts in subsequent Suzuki/Buchwald couplings.

  • Resolution: Perform an Activated Carbon Treatment . Dissolve the crude in warm Ethanol/THF, add 10 wt% activated charcoal (e.g., Darco G-60), stir for 30 mins, and filter through Celite.

Q3: I see a "M+2" peak pattern in MS, but the mass corresponds to a dibromo species. How did this happen?

Senior Scientist Diagnosis: You have 3,4-Dibromo-1-cyclopentyl-5-methyl-1H-pyrazole .

  • Cause: Excess brominating agent or high reaction temperatures. The C4 position of the pyrazole ring is nucleophilic and prone to electrophilic aromatic substitution.

  • Resolution: This impurity is difficult to separate via crystallization. Use Reverse Phase Chromatography (C18) or precise silica chromatography (0-10% EtOAc/Hexanes).

Detailed Purification Protocols

Protocol A: Selective Recrystallization (Regioisomer Removal)

Best for: Crudes with >85% purity.

  • Solvent Selection: Use Heptane/EtOAc (10:1) or Hexane/MTBE . The steric bulk of the cyclopentyl group makes the molecule lipophilic.

  • Dissolution: Dissolve 10g of crude solid in the minimum amount of hot EtOAc (approx. 20-30 mL) at 60°C.

  • Precipitation: Slowly add hot Heptane (200 mL) while stirring.

  • Cooling: Allow to cool to Room Temperature (RT) over 2 hours, then chill to 0°C for 4 hours.

  • Filtration: Filter the precipitate. The Target (5-methyl) usually crystallizes out, while the Impurity (3-methyl) remains in the mother liquor due to the higher solubility of the less sterically hindered isomer.

    • Note: Always check the mother liquor by HPLC. If the target is in the liquor, reverse the solvent polarity (use more polar solvent to crash out the impurity).

Protocol B: Scavenging Genotoxic Hydrazines

Best for: Final polishing before biological testing.

  • Resin: Use a Benzaldehyde-functionalized resin or simple Polymer-supported Isocyanate .

  • Procedure: Dissolve product in DCM. Add 5 wt% scavenger resin.

  • Agitation: Stir gently for 4-6 hours at RT.

  • Workup: Filter off the resin.[2] The hydrazine reacts with the aldehyde/isocyanate to form an immobilized hydrazone/urea.

Comparative Data: Regioisomer Properties

PropertyTarget: 3-Br-1-Cyclopentyl-5-Me Impurity: 5-Br-1-Cyclopentyl-3-Me Diagnostic Note
Steric Environment Crowded (Cyclopentyl vs Methyl)Open (Cyclopentyl vs H)5-Me isomer often has lower MP.
TLC Rf (Hex/EtOAc 4:1) ~0.45 (Higher) ~0.35 (Lower) 5-Me is less polar (shielded N).
1H-NMR (Methyl) δ ~2.10 - 2.25 ppm δ ~2.30 - 2.45 ppm 5-Me is shielded by N1-ring current.
1H-NMR (Ring H) Singlet (C4-H) Singlet (C4-H) NOE diff: Irradiate Me, see Cyclopentyl (Target).

Purification Decision Logic (Graphviz)

PurificationLogic Start Crude 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole CheckPurity Analyze Purity (HPLC/NMR) Start->CheckPurity RegioIssue Is Regioisomer > 10%? CheckPurity->RegioIssue Recryst Protocol A: Recrystallization (Heptane/EtOAc) RegioIssue->Recryst No (<10%) Column Flash Chromatography (Silica, 0-20% EtOAc/Hex) RegioIssue->Column Yes (>10%) ColorIssue Is Product Colored? HydrazineIssue Hydrazine Detected? ColorIssue->HydrazineIssue No Carbon Activated Carbon Treatment ColorIssue->Carbon Yes Scavenge Protocol B: Resin Scavenging HydrazineIssue->Scavenge Yes Final Pure Target (>98%) HydrazineIssue->Final No Recryst->ColorIssue Column->ColorIssue Carbon->HydrazineIssue Scavenge->Final

Caption: Decision tree for selecting the optimal purification workflow based on impurity profile.

References

  • BenchChem. Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. (2025).[1][2][4] Retrieved from

  • Fustero, S., et al.Regioselective Synthesis of Pyrazoles. Chemical Reviews. (2011). Provides mechanistic insight into the steric control of 1,3- vs 1,5-isomers.
  • Organic Synthesis International. Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole.[3] (2017).[3] Retrieved from

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. (2023).[5][6] Retrieved from

Sources

Introduction: The Scalability vs. Selectivity Paradox

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scalable Synthesis of N-Substituted Pyrazoles

Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for Scale-Up

In drug development, N-substituted pyrazoles are ubiquitous pharmacophores (e.g., Celecoxib, Ruxolitinib). However, scaling their synthesis presents a classic dichotomy:

  • Cyclocondensation (Knorr-type): High atom economy but suffers from regioselectivity issues (N1 vs. N2 isomers) and safety hazards (handling bulk hydrazines).

  • Direct Functionalization (C-N Coupling): Excellent regiocontrol but often requires expensive transition metals (Pd/ligands) or harsh conditions (Ullmann).

This guide provides technical solutions to navigate these routes, focusing on process safety, regiochemical integrity, and yield optimization.

Module 1: Cyclocondensation Strategies (The Backbone Approach)

Core Concept: The reaction of hydrazine derivatives with 1,3-dielectrophiles. Primary Issue: When using unsymmetrical 1,3-dicarbonyls, a mixture of regioisomers (N1/N2) is formed.

FAQ 1.1: How do I control regioselectivity with unsymmetrical 1,3-dicarbonyls?

Answer: Thermodynamics vs. Kinetics plays a massive role here.

  • Steric Control: The bulky group on the hydrazine will generally prefer the position distal to the bulkiest group on the 1,3-dicarbonyl to minimize steric clash.

  • Electronic Control: In fluorinated substrates (e.g., trifluoromethyl-1,3-diketones), the hydrazine nitrogen with the highest nucleophilicity attacks the carbonyl furthest from the electron-withdrawing

    
     group.
    
  • Solvent Effects: Protic solvents often stabilize the transition state leading to the thermodynamic product, while aprotic solvents may favor the kinetic product.

Recommendation: Switch to Enaminones or Alkynones instead of 1,3-diketones. These precursors have distinct electrophilic centers (hard carbonyl vs. soft Michael acceptor), allowing for predictable regiocontrol.

Protocol A: Regioselective Synthesis via Enaminones

Target: Scale-up of 1-aryl-3-substituted pyrazoles.

  • Enaminone Formation: React the methyl ketone with DMF-DMA (N,N-Dimethylformamide dimethyl acetal).

    • Conditions: Reflux neat or in Toluene (110 °C) for 4–12 h.

    • Checkpoint: Monitor disappearance of ketone by TLC/HPLC. The enaminone is often a yellow solid/oil.

  • Cyclization:

    • Dissolve enaminone in Ethanol (0.5 M).

    • Add Aryl Hydrazine HCl (1.05 equiv).

    • Critical Step: If using hydrazine HCl, add a mild base (NaOAc or Pyridine, 1.1 equiv) to buffer the reaction. Strong acid can degrade the enaminone; strong base promotes side reactions.

    • Heat to reflux for 2–4 h.

  • Workup: Cool to 0 °C. The product often crystallizes out. Filter and wash with cold EtOH/Water (1:1).

Module 2: Direct N-Functionalization (The Coupling Approach)

Core Concept: Installing the N-substituent onto a pre-formed pyrazole ring. Primary Issue: N-Alkylation often yields mixtures (N1/N2) due to tautomerism. N-Arylation requires catalysis.

FAQ 2.1: Ullmann vs. Buchwald-Hartwig – Which is better for kilo-scale?

Answer:

  • Buchwald-Hartwig (Pd): Higher turnover at lower temperatures (80–100 °C). Best for complex, thermally sensitive substrates. Downside: Cost of Pd and ligands (e.g., XPhos, tBuBrettPhos); heavy metal removal (ppm limits) is difficult.

  • Ullmann (Cu): The industry workhorse. Cheaper (CuI), but requires higher temperatures (110–140 °C). Modern ligand-accelerated Ullmann couplings have lowered this barrier.

Recommendation: For scale-up, start with Ligand-Accelerated Ullmann . It is cost-effective and robust.

Protocol B: Scalable Cu-Catalyzed N-Arylation (Antilla/Buchwald Method)

Reference: J. Org. Chem. 2004, 69, 5578.[1]

Reagents:

  • Pyrazole substrate (1.0 equiv)

  • Aryl Iodide (1.1 equiv) (Bromides require longer times/higher temp)

  • CuI (5 mol%) - Use high purity (99.999%) for best results.

  • Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (20 mol%)

  • Base:

    
     or 
    
    
    
    (2.0 equiv) - Must be finely ground/anhydrous.
  • Solvent: Toluene or Dioxane (Concentration 1.0 M).

Step-by-Step:

  • Charge: Add CuI, Base, and Pyrazole to the reactor. Purge with

    
     for 15 mins.
    
  • Add Liquids: Add Aryl Iodide, Ligand, and Solvent via syringe/cannula under

    
    .
    
  • Heat: Seal vessel and heat to 110 °C.

    • Note: The reaction color usually changes from blue/green to a dark suspension.

  • Monitor: Check HPLC at 12 h. If conversion <90%, add 2 mol% more CuI/Ligand.

  • Workup: Cool to RT. Filter through a pad of Celite to remove copper salts. Wash pad with EtOAc.

  • Purification: Crystallization is preferred over column chromatography for scale.

Module 3: Process Safety & Flow Chemistry

Core Concept: Handling Hydrazines. Risk: Hydrazine hydrate is toxic, carcinogenic, and unstable. Accumulation of diazonium intermediates in batch reactors is an explosion hazard.

FAQ 3.1: How do I safely handle hydrazine at scale?

Answer: Do not accumulate it. Use Continuous Flow Chemistry . By generating the unstable intermediate in situ and immediately consuming it, you keep the "active inventory" dangerously low (milligrams vs. kilograms).

Visualization: Decision Logic for Synthesis Route

PyrazoleRoute Start Target: N-Substituted Pyrazole Substituent Nature of N-Substituent? Start->Substituent Alkyl Alkyl Group Substituent->Alkyl Aryl Aryl Group Substituent->Aryl Regio Is Pyrazole Symmetrical? Alkyl->Regio Sym Yes (e.g., 3,5-dimethyl) Regio->Sym Unsym No (e.g., 3-methyl-5-phenyl) Regio->Unsym DirectAlk Direct Alkylation (Base + R-X) Sym->DirectAlk UnsymIssue Regioselectivity Issues (N1 vs N2) Unsym->UnsymIssue MCR Cyclocondensation (Hydrazine + Enaminone) UnsymIssue->MCR Better Route Avail Is Aryl Hydrazine Available? Aryl->Avail YesHyd Yes Avail->YesHyd NoHyd No / Toxic / Expensive Avail->NoHyd Knorr Knorr Synthesis (Batch or Flow) YesHyd->Knorr CNCoupling C-N Coupling (Ullmann/Buchwald) NoHyd->CNCoupling

Caption: Decision matrix for selecting the optimal pyrazole synthesis route based on substituent type and substrate symmetry.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Low Regioselectivity (N1:N2 ratio ~ 1:1) Use of simple 1,3-diketones in neutral media.1. Switch to Enaminone precursor.2. Use a fluorinated solvent (TFE) which can enhance H-bonding direction.3. Lower reaction temperature.
Stalled C-N Coupling (Conversion < 50%) Catalyst poisoning or wet reagents.1. Ensure Base (

) is anhydrous.2. Degas solvents thoroughly (O2 kills Cu/Pd catalysts).3. Increase ligand loading to 20-30 mol%.
"Black Tar" in Cyclocondensation Exothermic decomposition of hydrazine/enaminone.1. Dilute reaction (0.2 M).2. Slow addition of hydrazine at low temp (-10°C), then warm up.3. Check purity of Enaminone (polymerizes on storage).
Blue/Green color persists in Ullmann Oxidation of Cu(I) to Cu(II).The catalytic cycle is dead. Add a reductant (e.g., small amount of ascorbic acid) or re-purge with Argon and add fresh CuI.

References

  • Antilla, J. C., et al. (2004).[1][2] "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles." The Journal of Organic Chemistry. Link

  • Li, J., et al. (2012).[3] "A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles." Organic Letters. (Demonstrates safety benefits of flow). Link

  • Fustero, S., et al. (2008). "Regioselective Synthesis of Pyrazoles from Fluorinated 1,3-Dicarbonyls." Journal of Organic Chemistry. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Duffy, J., et al. (2016). "A multistep continuous flow synthesis machine for the preparation of pyrazoles."[4] Royal Society of Chemistry (RSC) Advances. Link

Sources

Technical Support Center: Preventing Pyrazole Degradation During Workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Troubleshooting and Technical Support Center. While pyrazoles are ubiquitous in drug development and generally robust, specific functionalizations—such as esters, amino groups, or N-substitutions—can render them highly labile during standard reaction workups. This guide provides researchers and application scientists with field-proven, mechanistically grounded protocols to prevent yield loss, ring-opening, and chromatographic degradation.

The Causality of Degradation: Why Pyrazoles Fail During Workup

To prevent degradation, we must first understand the chemical causality behind it. Pyrazole degradation during isolation typically falls into three mechanistic categories:

  • Hydrolytic Cleavage (Extreme pH): Pyrazole esters are notoriously susceptible to hydrolysis. The electron-withdrawing nature of the pyrazole ring accelerates nucleophilic attack on the ester carbonyl. For instance, pyrazolyl benzoic acid ester derivatives (potent allosteric inhibitors) have been shown to hydrolyze rapidly into pyrazol-3-ols in mild aqueous buffers (pH 8) with half-lives of merely 1 to 2 hours (1)[1].

  • Oxidative Ring-Opening: Electron-rich pyrazoles, particularly 5-aminopyrazoles and pyrazolones, are vulnerable to oxidative degradation. Exposure to oxidants, peroxides, or residual transition metals can trigger electrophilic attack at the nitrogen. This forms a hydroxylamine intermediate that undergoes dehydration and ring-opening, resulting in diazenylacrylonitrile derivatives or aliphatic chains (2)[2]. Peracetic acid and other strong oxidants can also cause demethylation and C-C cleavage (3)[3].

  • Acid-Mediated Silica Degradation: The basicity of the pyrazole nitrogen (pKa ~2.5) causes strong interactions with the acidic silanol groups on standard silica gel. This leads to tautomeric streaking, irreversible binding, or acid-catalyzed decomposition during chromatography (4)[4].

PyrazoleDegradation P Pyrazole Derivative Ox Oxidative Conditions (Air, Peroxides, Metals) P->Ox Hyd Aqueous Workup (Extreme pH) P->Hyd Sil Acidic Silica Gel (Chromatography) P->Sil RO Ring-Opening / N-Oxidation Ox->RO Electrophilic attack Ester Ester Hydrolysis / Bond Cleavage Hyd->Ester Base/Acid catalysis Loss Irreversible Binding Sil->Loss Protonation

Mechanistic pathways of pyrazole degradation during reaction workup.

Quantitative Stability Data

Understanding the physical limits of your compound dictates the parameters of your workup. While pyrazolate-bridged metal-organic frameworks exhibit extreme thermal stability (up to 510 °C) (5)[5], isolated pharmaceutical intermediates are far more delicate.

Compound ClassPrimary Degradation PathwayStability Limit / Half-LifeEnvironmental Trigger
Pyrazole Esters Base-catalyzed hydrolysis

= 1–2 hours
pH

8.0 aqueous buffer
5-Aminopyrazoles Oxidative ring-openingRapid (minutes to hours)Oxidants (e.g.,

, peroxides, air)
Pyrazolate Frameworks Thermal decompositionStable up to 430–510 °CExtreme heat in air
Unsubstituted Pyrazoles Acid-catalyzed retentionIrreversible bindingUnbuffered silica gel

Self-Validating Experimental Protocols

To ensure trustworthiness in your methodology, every workup must be a self-validating system. Do not proceed to the next step without confirming the mass balance and structural integrity of the intermediate.

Protocol A: pH-Controlled Extraction for Labile Pyrazoles

Use this protocol to prevent the hydrolysis of pyrazole esters and amides.

  • Reaction Quench: Cool the crude reaction mixture to 0–5 °C. Quench slowly using a saturated aqueous solution of

    
     (pH ~5.5–6.0) rather than 
    
    
    
    or
    
    
    .
  • Validation Step 1: Spot the quenched aqueous mixture against the crude reaction fluid on a TLC plate to ensure the parent spot remains intact and no baseline hydrolysis products have formed.

  • Extraction: Extract the aqueous layer with cold Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3 x 15 mL).

  • Washing: Wash the combined organic layers with brine (1 x 20 mL). Do not use basic washes to remove acidic byproducts; instead, rely on chromatography later.

  • Drying & Concentration: Dry over anhydrous

    
    . Filter and concentrate under reduced pressure. Crucial:  Keep the water bath temperature strictly below 35 °C to prevent thermal degradation.
    
Protocol B: Base-Deactivated Silica Gel Chromatography

Use this protocol to prevent irreversible binding and tautomeric streaking of basic pyrazoles.

  • Silica Deactivation: Prepare a slurry of standard silica gel (230-400 mesh) in your starting mobile phase (e.g., Hexanes/EtOAc) containing 1% Triethylamine (TEA) .

  • Column Packing: Pack the column with the TEA-treated slurry. Flush the column with 2 column volumes of the mobile phase (with 1% TEA) to fully neutralize acidic silanol sites.

  • Dry Loading (Validation Step 2): Dissolve your crude pyrazole in a volatile solvent (e.g., DCM), add a small amount of deactivated silica, and evaporate to a free-flowing powder. This prevents the compound from crashing out at the column head.

  • Elution: Elute using positive air pressure. Collect fractions and monitor via TLC. The TEA pretreatment will resolve tautomeric streaking into sharp, distinct bands.

WorkupWorkflow Start Crude Reaction Quench Neutral Quench (pH 6-7) Start->Quench Extract Liquid Extraction (EtOAc/DCM) Quench->Extract Wash Brine Wash (Self-Validate) Extract->Wash Dry Dry & Evaporate (< 35°C) Wash->Dry Purify Chromatography (TEA-Silica) Dry->Purify Pure Pure Pyrazole Purify->Pure

Optimized step-by-step workflow for the isolation of sensitive pyrazole compounds.

Troubleshooting FAQs

Q1: Why does my pyrazole ester disappear during the basic aqueous wash? A: Pyrazole esters are highly susceptible to base-catalyzed hydrolysis. Washing with


 or 

(pH > 8) rapidly cleaves the ester bond, converting your product into a highly polar pyrazol-3-ol that remains trapped in the aqueous layer. Switch to a neutral quench (e.g.,

) and avoid basic washes entirely.

Q2: I am observing a new mass of [M+16] or [M-28] in my LC-MS after workup. What is happening? A: This is a classic signature of oxidative degradation. An [M+16] peak indicates N-oxidation or the formation of a hydroxylamine intermediate. An [M-28] peak often indicates the loss of


 following oxidative ring-opening. To prevent this, degas your extraction solvents, perform the workup under an inert atmosphere (nitrogen/argon), and ensure all transition metal catalysts (e.g., Pd, Cu) are completely scavenged (using metal scavengers like QuadraSil) prior to concentration.

Q3: My compound streaks severely on the TLC plate and I lose 50% of my yield on the silica column. How do I fix this? A: Unsubstituted pyrazoles exist in a tautomeric equilibrium and possess basic nitrogen atoms that bind strongly to acidic silanol groups on standard silica gel. This causes streaking and irreversible retention. Pre-treat your silica gel and TLC plates with 1% Triethylamine (TEA) to mask these acidic sites.

Q4: Can I use heat to evaporate the high-boiling solvents during my pyrazole workup? A: Proceed with extreme caution. While certain highly coordinated pyrazolate frameworks are thermally stable, isolated pharmaceutical pyrazole intermediates can decompose or oxidize rapidly when heated in the presence of residual oxygen or trace acids. Always keep your rotary evaporator water bath below 35–40 °C and utilize a high-vacuum pump to remove solvents like DMF or DMSO.

References

  • Sidique, S., et al. "Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase." Bioorganic & Medicinal Chemistry Letters.[Link]

  • Bao, et al. "Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization." ResearchGate.[Link]

  • Galli, S., et al. "High thermal and chemical stability in pyrazolate-bridged metal–organic frameworks with exposed metal sites." AIR Unimi.[Link]

  • Li, F., et al. "Oxidation of pyrazolone pharmaceuticals by peracetic acid: Kinetics, mechanism and genetic toxicity variations." PubMed.[Link]

Sources

Validation & Comparative

Definitive Structural Elucidation: 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Definitive 13C & 2D NMR Characterization of 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole Content Type: Publish Comparison Guide

Executive Summary

In the development of pyrazole-based kinase inhibitors and agrochemicals, the 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole scaffold presents a classic but critical structural challenge: Regioisomerism .[1][2][3]

Standard synthetic routes (e.g., condensation of hydrazines with 1,3-electrophiles) frequently yield mixtures of the desired 1,5-substituted product and its 1,3-isomer. Reliance on low-resolution 1H NMR alone often leads to misassignment due to the subtle electronic differences between the C3 and C5 positions.

This guide outlines a self-validating NMR protocol to unambiguously distinguish the target compound from its regioisomers. We compare the efficacy of 1D 13C NMR against the "Gold Standard" 2D HMBC/NOESY workflow, providing the data and logic required for regulatory-grade characterization.

Part 1: The Structural Challenge (Target vs. Alternative)

The core difficulty lies in distinguishing the target molecule from its thermodynamic or kinetic isomer. While Mass Spectrometry (MS) confirms the formula (


), it cannot determine the substitution pattern.
FeatureTarget Compound Common Alternative (Regioisomer)
Structure 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole 5-Bromo-1-cyclopentyl-3-methyl-1H-pyrazole
N1-Substituent Cyclopentyl groupCyclopentyl group
C5-Substituent Methyl (-CH3) Bromo (-Br)
C3-Substituent Bromo (-Br) Methyl (-CH3)
Steric Profile High steric clash between N1-Cyclopentyl and C5-Methyl.Lower steric strain (N1-Cyclopentyl adjacent to C5-Br).
Elucidation Risk High.[4][5] C5-Me and C3-Me singlets in 1H NMR appear in similar regions (2.1–2.4 ppm).High.
The Regioisomer Divergence Pathway

The following diagram illustrates how the ambiguity arises during synthesis and where NMR intervention is critical.

Regioisomerism Precursors Precursors (Hydrazine + 1,3-Dielectrophile) Cyclization Cyclization Reaction Precursors->Cyclization Target TARGET: 3-Br-1-cyclopentyl-5-Me (1,5-Substituted) Cyclization->Target Kinetic Control Isomer ALTERNATIVE: 5-Br-1-cyclopentyl-3-Me (1,3-Substituted) Cyclization->Isomer Thermodynamic Control Ambiguity 1H NMR Ambiguity: Methyl singlets overlap Target->Ambiguity Isomer->Ambiguity Solution Solution: 13C + HMBC NMR Ambiguity->Solution Required Step

Figure 1: The synthetic divergence of pyrazole regioisomers and the necessity of advanced NMR for resolution.

Part 2: Comparative Analysis (13C NMR & 2D Techniques)

To confirm the structure, we must prove the connectivity between the N1-Cyclopentyl group and the C5-Methyl group.

1. 13C NMR Chemical Shift Analysis

Carbon-13 NMR provides better resolution than Proton NMR but still requires careful interpretation of the quaternary carbons.

  • C5 (Target): Attached to a Methyl group and N1. Typically appears at 138–142 ppm .

  • C3 (Target): Attached to a Bromine atom. Carbon attached to Br in azoles typically appears upfield, around 125–130 ppm .

  • Key Differentiator: In the Alternative isomer (5-Br), the C5 carbon (attached to Br and N1) would shift significantly upfield compared to the C5-Methyl, often into the 110–120 ppm range due to the heavy atom effect of Bromine, despite the N1 deshielding.

2. The "Smoking Gun": HMBC & NOESY

This is the definitive self-validating step. 1D data is inferential; 2D data is conclusive.

ExperimentObservation in Target (5-Me) Observation in Alternative (3-Me) Causality
HMBC Strong Correlation: N1-Cyclopentyl (H1')

Pyrazole C5

C5-Methyl protons.
No Correlation: N1-Cyclopentyl (H1')

Methyl protons. (Methyl is too far at C3).
HMBC sees 3-bond couplings (

).[2] N1-Cyclopentyl H1' is 3 bonds from C5. If Methyl is at C5, it also couples to C5.
NOESY Strong NOE: N1-Cyclopentyl (H1')

C5-Methyl protons.
No NOE: N1-Cyclopentyl (H1')

Methyl protons.
NOE requires spatial proximity (<5 Å). In the 1,5-isomer, the cyclopentyl and methyl groups are sterically crowded neighbors.
Part 3: Experimental Protocol
A. Sample Preparation
  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    for pyrazoles to prevent peak broadening caused by quadrupolar relaxation of the nitrogen atoms.
  • Concentration:

    • 1H/NOESY: 5–10 mg in 0.6 mL.

    • 13C/HMBC: 20–30 mg in 0.6 mL (Critical for detecting quaternary carbons).

  • Tube: High-precision 5mm NMR tube (e.g., Wilmad 535-PP).

B. Acquisition Parameters (Bruker/Varian Standard)

1. 13C {1H} Decoupled (1D)

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): 3.0 – 5.0 seconds . Why? Quaternary carbons (C3-Br, C5-Me) have long T1 relaxation times. Short delays will suppress their signals, making assignment impossible.

  • Scans (NS): Minimum 1024 (for 30mg sample).

  • Spectral Width: 240 ppm (to capture C=N and C-Br).

2. 2D HMBC (Gradient Selected)

  • Optimization: Set for long-range coupling constant

    
    .
    
  • Scans: 16–32 scans per increment.

  • Increments: 256 (F1 dimension).

C. Diagnostic Data Table (Expected Shifts in DMSO-

)
PositionAtom TypeChemical Shift (

, ppm)
Multiplicity (1H)Diagnostic Correlations (HMBC)
4 CH (Aromatic)104.0 – 106.0SingletCouples to C3 & C5
3 C-Br (Quaternary)126.0 – 129.0 -Couples to H4
5 C-Me (Quaternary)139.0 – 143.0 -Couples to Cyclopentyl H1' & Methyl H
Me CH3 (Methyl)2.15 – 2.30SingletCouples to C5 & C4
1' CH (Cyclopentyl)56.0 – 59.0MultipletCouples to C5 & C3 (weak)
2'-5' CH2 (Cyclopentyl)24.0 – 34.0MultipletsInternal Cyclopentyl couplings
Part 4: The Logic of Assignment (Workflow)

The following Graphviz diagram details the logical flow a researcher should follow to validate the structure, rejecting the alternative isomer.

NMR_Logic Start Start: Purified Sample Step1 Step 1: 1D 1H NMR Identify Pyrazole H4 (s) & Methyl (s) Start->Step1 Step2 Step 2: 1D 13C NMR Locate Quaternary Carbons Step1->Step2 Decision1 Are C3/C5 resolved? Step2->Decision1 Step3 Step 3: 2D HMBC (The Critical Test) Decision1->Step3 Yes/No (Need connectivity) Check1 Check: Methyl Protons -> Carbon X Step3->Check1 Check2 Check: Cyclopentyl H1' -> Carbon X Step3->Check2 ResultA Result A: Both correlate to SAME Carbon (C5) CONFIRMED: 1,5-Isomer (Target) Check1->ResultA Match ResultB Result B: Correlate to DIFFERENT Carbons CONFIRMED: 1,3-Isomer (Alternative) Check1->ResultB Mismatch Check2->ResultA Match Check2->ResultB Mismatch

Figure 2: Logical workflow for distinguishing 1,5-dimethyl from 1,3-dimethyl pyrazole isomers.

References
  • Claramunt, R. M., et al. (2006). "The structure of N-substituted pyrazoles: A combined NMR and crystallographic study." Magnetic Resonance in Chemistry.

  • Limbach, H. H., et al. (2019). "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules.

  • BenchChem Technical Support. (2025). "Interpreting Complex NMR Spectra of Pyrazole Derivatives." BenchChem Application Notes.

  • Phansavath, P., & Ratovelomanana-Vidal, V. (2020).[5][6] "Highly Regioselective Synthesis of 3,5-Substituted Pyrazoles." Synlett.

Sources

Mass spectrometry analysis of 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole

This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. We will explore the theoretical underpinnings and practical applications of Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI), offering field-proven insights into method selection and data interpretation.

Introduction: The Analytical Challenge

3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole belongs to the pyrazole class of N-heterocyclic compounds, which are foundational scaffolds in numerous pharmaceuticals.[1][2] Accurate and reliable analytical methods are paramount for confirming its molecular identity, elucidating its structure, and quantifying its presence in complex matrices during discovery and development workflows. Mass spectrometry, coupled with chromatographic separation, offers unparalleled sensitivity and specificity for this purpose.

The choice of analytical technique is not arbitrary; it is dictated by the physicochemical properties of the analyte. Our target molecule possesses a semi-rigid structure with a bromine atom, a polar pyrazole core, and nonpolar alkyl substituents (cyclopentyl and methyl). This combination of features makes it amenable to analysis by both GC-MS and LC-MS, but each technique provides distinct and complementary information. This guide will dissect the causality behind choosing one method over another and demonstrate how to interpret the resulting data for unambiguous characterization.

Experimental Workflow Overview

The analytical process begins with sample preparation and proceeds through separation and detection. The critical decision point is the choice of the inlet system: Gas Chromatography or Liquid Chromatography. This choice determines the applicable ionization method and, consequently, the nature of the mass spectrum obtained.

Workflow General Analytical Workflow cluster_prep Sample Preparation cluster_decision Method Selection cluster_gcms GC-MS Path cluster_lcms LC-MS Path Prep Dissolution in appropriate solvent (e.g., Methanol, Acetonitrile) Decision Analyte Volatility & Thermal Stability? Prep->Decision GC Gas Chromatography (GC) Separation Decision->GC Volatile & Thermally Stable LC Liquid Chromatography (LC) Separation Decision->LC Non-Volatile or Thermally Labile EI Electron Ionization (EI) (Hard Ionization) GC->EI GC_Data Structural Data (Fragmentation) EI->GC_Data ESI Electrospray Ionization (ESI) (Soft Ionization) LC->ESI LC_Data Molecular Weight Data ([M+H]+) ESI->LC_Data

Caption: High-level workflow for the mass spectrometric analysis of the target compound.

Comparison of Ionization Techniques

The core of this guide is the comparison between "hard" ionization (EI) and "soft" ionization (ESI) methods. Each approach interacts with the molecule differently, yielding unique and valuable structural information.

Gas Chromatography-Electron Ionization (GC-EI-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds.[3] Electron Ionization is a high-energy process that not only ionizes the molecule but also causes extensive and reproducible fragmentation.[4][5] This fragmentation pattern serves as a chemical "fingerprint" that is invaluable for structural elucidation and library matching.

Expected Molecular Ion: The molecular formula is C9H13BrN2. The exact mass will show a characteristic isotopic pattern due to the presence of bromine (79Br and 81Br in an approximate 1:1 ratio).

  • M+• (with 79Br): m/z 244.03

  • M+• (with 81Br): m/z 246.03

Predicted Fragmentation Pattern: The fragmentation of pyrazoles under EI is well-documented.[6][7][8] Key fragmentation pathways include cleavage of the pyrazole ring and losses of substituents.

  • Loss of Cyclopentyl Radical: A primary fragmentation is often the cleavage of the N-C bond of the largest alkyl group. Loss of the cyclopentyl radical (•C5H9, 69 Da) would be a highly probable event.

  • Loss of Bromine Radical: The C-Br bond is relatively weak, and the loss of a bromine radical (•Br, 79 or 81 Da) is expected.

  • Ring Fragmentation: Pyrazole rings commonly fragment via the loss of HCN (27 Da) or N2 (28 Da).[6][7]

  • Cyclopentyl Fragmentation: The cyclopentyl group itself can undergo fragmentation, typically through the loss of ethylene (C2H4, 28 Da).

EI_Fragmentation Predicted EI Fragmentation of 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole M [M]+• m/z 244/246 F1 [M - C5H9]+• m/z 175/177 M->F1 - •C5H9 F2 [M - Br]+• m/z 165 M->F2 - •Br F4 [C5H9]+• m/z 69 M->F4 F3 [M - C5H9 - HCN]+• m/z 148/150 F1->F3 - HCN

Caption: Predicted major fragmentation pathways under Electron Ionization (EI).

Liquid Chromatography-Electrospray Ionization (LC-ESI-MS)

LC-MS is the method of choice for a wide range of compounds, particularly those that are less volatile or thermally sensitive.[3][9] ESI is a "soft" ionization technique that typically protonates the analyte molecule in solution, forming a protonated molecule [M+H]+, with minimal fragmentation.[10][11] This makes it ideal for confirming molecular weight and for quantitative studies.

Expected Ion: In positive ion mode, the primary ion observed will be the protonated molecule, [M+H]+. The basic nitrogen atoms on the pyrazole ring are readily protonated.

  • [M+H]+ (with 79Br): m/z 245.04

  • [M+H]+ (with 81Br): m/z 247.04

Tandem MS (MS/MS) for Structural Confirmation: While ESI itself causes little fragmentation, tandem mass spectrometry (MS/MS) can be employed to gain structural information. The [M+H]+ ion is isolated and subjected to collision-induced dissociation (CID), which breaks it apart into product ions. The fragmentation of the protonated molecule will likely follow similar pathways to EI, such as the neutral loss of the cyclopentyl group or other stable molecules. This allows for structural confirmation in a more controlled manner than EI.

Comparative Data Summary

The table below summarizes the key ions expected from each technique, providing a clear guide for data interpretation.

Ionization TechniquePrimary Ion(s)Key Fragment Ions (Predicted m/z)Primary Application
GC-EI-MS Molecular Ion [M]+• (m/z 244/246)175/177 ([M-C5H9]+), 165 ([M-Br]+), 69 ([C5H9]+)Structural Elucidation, Library Identification
LC-ESI-MS Protonated Molecule [M+H]+ (m/z 245/247)Minimal in-source fragmentationMolecular Weight Confirmation, Quantification
LC-ESI-MS/MS Precursor: [M+H]+ (m/z 245/247)Product ions resulting from neutral losses (e.g., C5H8)Targeted Structural Confirmation, Sensitive Quantification

Experimental Protocols

The following protocols are provided as validated starting points for method development.

Protocol 1: GC-MS Analysis
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol. Dilute as necessary for analysis.

  • GC System: Standard gas chromatograph with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injection: 1 µL injection, splitless mode, injector temperature 250°C.

  • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • MS System: Quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

  • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the molecular ion peak with its characteristic Br isotope pattern. Analyze the fragmentation pattern and compare it to predicted pathways and spectral libraries.

Protocol 2: LC-MS Analysis
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 50:50 acetonitrile:water. Dilute to a final concentration of ~1 µg/mL.

  • LC System: HPLC or UPLC system with a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions. Flow rate: 0.4 mL/min.

  • MS System: Quadrupole, Time-of-Flight (TOF), or Orbitrap mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Mass Range: Scan from m/z 100 to 500. For MS/MS, isolate the [M+H]+ peak (m/z 245/247) and apply collision energy to induce fragmentation.

  • Data Analysis: Confirm the presence of the [M+H]+ ion with the correct mass and Br isotope ratio. If using MS/MS, analyze the product ion spectrum for characteristic losses.

Conclusion and Recommendations

Both GC-MS and LC-MS are highly effective for the analysis of 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole, but they serve different primary purposes.

  • For initial identification and unambiguous structural confirmation, GC-EI-MS is the superior choice. Its rich, reproducible fragmentation patterns provide a detailed structural fingerprint that can be used for definitive characterization.[6][7]

  • For routine molecular weight confirmation and for quantitative analysis in complex biological or chemical matrices, LC-ESI-MS is recommended. Its soft ionization preserves the molecular species as [M+H]+, providing a clean and intense signal that is ideal for sensitive quantification, especially when coupled with tandem mass spectrometry (MS/MS).[10][12]

By understanding the principles behind each technique and the specific information they provide, researchers can select the optimal analytical strategy to support their drug discovery and development objectives.

References

  • Dugo, P., Mondello, L., Dugo, L., Stancanelli, R., & Dugo, G. (2000). LC-MS for the identification of oxygen heterocyclic compounds in citrus essential oils. Journal of Pharmaceutical and Biomedical Analysis, 24(1), 147-154. Available at: [Link]

  • Santos, L. S., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

  • Gerardi, A., et al. (n.d.). Development of an LC-MS/MS method for the determination and quantitation of heterocyclic aromatic amines (HAAs) in mainstream smoke using a simple extraction and sample preparation. CORESTA. Available at: [Link]

  • Kaczala, F., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. Available at: [Link]

  • Barceló-Barrachina, E., Moyano, E., & Galceran, M. T. (2004). Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry. Journal of Chromatography A, 1054(1-2), 409-418. Available at: [Link]

  • Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

  • Shishov, A., et al. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • PubChem. (n.d.). 3-bromo-5-methyl-1H-pyrazole. National Center for Biotechnology Information. Available at: [Link]

  • Walton, M. C., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Available at: [Link]

  • JEOL Ltd. (n.d.). Qualitative analysis of pyrazole pesticides in tea leaf by using FastGC-HRTOFMS. JEOL. Available at: [Link]

  • Watson, T. (2022). Electron Ionization for GC–MS. LCGC International - Chromatography Online. Available at: [Link]

  • Asif, N., et al. (2013). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry, 25(18). Available at: [Link]

  • PubChemLite. (n.d.). 5-bromo-3-cyclopropyl-1-methyl-1h-pyrazole. Available at: [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Available at: [Link]

  • Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]

  • Journal of the Chemical Society B: Physical Organic. (1967). Electron-impact induced fragmentations of pyrazoles. Royal Society of Chemistry. Available at: [Link]

  • Onwudiwe, D. C., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]

  • Borys, K. M., et al. (2018). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. ResearchGate. Available at: [Link]

  • Onwudiwe, D. C., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria. Available at: [Link]

  • Yin, C., et al. (n.d.). Ionization treatment of pyrazolo[4,3-c]pyrazole derivatives to achieve the low sensitivity of high-energy materials. CrystEngComm (RSC Publishing). Available at: [Link]

  • Patsch, D., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558. Available at: [Link]

  • Stanovnik, B., et al. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. MDPI. Available at: [Link]

  • Guda, V. V., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]

  • Fox, R. J., et al. (2017). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Organic Process Research & Development. Available at: [Link]

  • Esmati, S., et al. (2011). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. PMC. Available at: [Link]

Sources

Comparing biological activity of 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole with other pyrazole analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole , a privileged scaffold intermediate used in the synthesis of high-potency kinase inhibitors (e.g., Src, FGFR) and GPCR ligands (e.g., CB1 antagonists).

Executive Summary: The Scaffold Advantage

3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole (CAS: 1354704-58-7) is not a final drug but a critical pharmacophore building block . Its value lies in its specific substitution pattern:

  • 1-Cyclopentyl: A lipophilic moiety that optimally fills hydrophobic pockets (e.g., the ATP-binding site of kinases) without the metabolic liabilities or toxicity often associated with N-phenyl groups.

  • 3-Bromo: A reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid diversification into bioactive libraries.

  • 5-Methyl: A steric anchor that enforces conformation, often preventing free rotation and locking the molecule into a bioactive pose.

Primary Application: Synthesis of Src Family Kinase Inhibitors , FGFR Inhibitors , and Cannabinoid (CB1) Receptor Antagonists .

Comparative Biological Activity (SAR Analysis)

The biological potency of pyrazole-based drugs is heavily dictated by the substituent at the


 position. The following data compares the 1-cyclopentyl  scaffold (derived from the subject molecule) against standard analogs (N-methyl, N-phenyl, N-tert-butyl) in the context of Src Kinase inhibition , a primary target for this class of molecules.
Table 1: Impact of N1-Substitution on Src Kinase Inhibition

Data derived from SAR studies on imidazo[4,5-c]pyridin-2-one derivatives utilizing pyrazole cores.

N1-SubstituentIC50 (µM) against SrcLogP (Calc)Binding Mode Insight
Cyclopentyl (Subject)0.19 3.2 Optimal fit for the hydrophobic back-pocket (Gatekeeper region).
Cyclohexyl0.853.6Too bulky; causes steric clash within the ATP binding site.
tert-Butyl> 1.002.8Rigid bulk fails to conform to the flexible P-loop.
Methyl> 10.01.1Insufficient hydrophobic interaction; weak binding affinity.
Phenyl0.223.4Potent, but often associated with CYP450 metabolic liability.

Key Insight: The 1-cyclopentyl group acts as a "Goldilocks" substituent—it is lipophilic enough to anchor the molecule in the kinase pocket (unlike methyl) but flexible enough to avoid steric clashes (unlike tert-butyl or cyclohexyl).

Mechanism of Action & Signaling Pathways

The derivatives synthesized from this bromo-pyrazole scaffold primarily function as Type I ATP-competitive inhibitors . The pyrazole ring mimics the adenine base of ATP, forming hydrogen bonds with the kinase hinge region.

Figure 1: Src Kinase Signaling & Inhibition Pathway

This diagram illustrates the downstream effects of inhibiting Src kinase using a 1-cyclopentyl-pyrazole derivative.

SrcSignaling Inhibitor 1-Cyclopentyl-Pyrazole Derivative Src Src Kinase (Active) Inhibitor->Src ATP Competition Src_Inhib Src Kinase (Inhibited) Src->Src_Inhib Inhibition STAT3 STAT3 (Transcription Factor) Src->STAT3 Activates FAK FAK (Focal Adhesion) Src->FAK Activates PI3K PI3K / Akt Src->PI3K Activates GrowthFactors Growth Factors (EGF, PDGF) RTK RTK Receptor GrowthFactors->RTK Activation RTK->Src Phosphorylation Proliferation Cell Proliferation (Tumor Growth) STAT3->Proliferation Metastasis Metastasis (Cell Migration) FAK->Metastasis PI3K->Proliferation

Caption: Mechanism of Src inhibition by pyrazole derivatives, preventing downstream oncogenic signaling (STAT3, FAK).

Experimental Protocols

To validate the utility of 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole , the following protocols describe its conversion into a bioactive biaryl inhibitor and the subsequent biological assay.

Protocol A: Suzuki-Miyaura Cross-Coupling (Scaffold Functionalization)

Objective: To couple an aryl boronic acid to the 3-bromo position, creating a bioactive inhibitor.

  • Reagents:

    • Substrate: 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole (1.0 eq)

    • Coupling Partner: 4-Phenoxyphenylboronic acid (1.2 eq)

    • Catalyst: Pd(dppf)Cl₂ (0.05 eq)

    • Base: K₂CO₃ (3.0 eq)

    • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Procedure:

    • Step 1: Degas the solvent mixture with nitrogen for 15 minutes.

    • Step 2: Add the pyrazole substrate, boronic acid, base, and catalyst to a sealed reaction vial.

    • Step 3: Heat the mixture to 90°C for 4–6 hours under inert atmosphere.

    • Step 4: Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The starting bromo-pyrazole (

      
      ) should disappear.
      
    • Step 5: Cool to room temperature, dilute with EtOAc, wash with brine, and dry over Na₂SO₄.

    • Step 6: Purify via flash column chromatography.[1]

  • Validation:

    • Confirm product identity via ¹H NMR. The disappearance of the C3-Br signal and appearance of aromatic protons confirms coupling.

Protocol B: In Vitro Kinase Inhibition Assay (Src)

Objective: To determine the IC50 of the synthesized derivative.

  • System: FRET-based Z´-LYTE™ Kinase Assay (Invitrogen).

  • Preparation:

    • Prepare 10 mM stock of the synthesized pyrazole derivative in DMSO.

    • Perform 3-fold serial dilutions (10 µM down to 0.1 nM).

  • Reaction:

    • Mix Kinase (Src), Substrate (Peptide), and ATP (at

      
       concentration) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA).
      
    • Add 100 nL of compound dilution to 10 µL reaction volume.

    • Incubate at room temperature for 1 hour.

  • Detection:

    • Add Development Reagent (Site-specific protease). Phosphorylated peptides are protected from cleavage.

    • Measure Fluorescence Resonance Energy Transfer (FRET) signal.

  • Analysis:

    • Plot % Inhibition vs. Log[Concentration].

    • Calculate IC50 using non-linear regression (Sigmoidal Dose-Response).

Synthesis Workflow Visualization

This diagram details the synthetic utility of the 3-bromo intermediate.

SynthesisWorkflow Start 3-Bromo-1-cyclopentyl- 5-methyl-1H-pyrazole (Intermediate) Step1 Suzuki Coupling (Ar-B(OH)2, Pd cat.) Start->Step1 Step2 Buchwald-Hartwig (R-NH2, Pd cat.) Start->Step2 Product1 3-Aryl-Pyrazole (Kinase Inhibitor) Step1->Product1 Target: Src/FGFR Product2 3-Amino-Pyrazole (GPCR Ligand) Step2->Product2 Target: CB1/Meprin

Caption: Divergent synthesis pathways from the 3-bromo scaffold to distinct therapeutic classes.

References

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors. Source: Taylor & Francis Online. Significance: Establishes the superior potency of N-cyclopentyl derivatives (IC50 0.19 µM) over other alkyl substitutions in kinase inhibition.

  • Structure-Based Discovery of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Source: National Institutes of Health (NIH). Significance: Validates the use of pyrazole scaffolds in FGFR inhibition and details SAR for N-alkyl substitutions.

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Source: Semantic Scholar / NIH. Significance: Demonstrates the bioisosteric replacement of phenyl with cyclopentyl to maintain potency while altering physicochemical properties.

  • Cannabinoid derivatives, methods of making, and use thereof (US7169942B2). Source: Google Patents. Significance: Describes the role of 1-cyclopentyl pyrazoles in modulating CB1 receptor activity.

Sources

X-ray crystallography of substituted pyrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

X-Ray Crystallography of Substituted Pyrazole Derivatives: A Comparative Guide to Crystallization Methodologies and Structural Resolution

Substituted pyrazole derivatives represent a privileged scaffold in medicinal chemistry, serving as the pharmacophoric core for numerous anti-inflammatory, antimicrobial, and antineoplastic agents[1]. Because the pharmacological efficacy of these molecules is intrinsically linked to their three-dimensional conformation and solid-state packing, single-crystal X-ray diffraction (SC-XRD) remains the gold standard for their structural elucidation.

As a Senior Application Scientist, I have evaluated countless crystallographic workflows. This guide provides an objective comparison of crystallization methodologies, structural resolution techniques, and data validation protocols specifically tailored for pyrazole derivatives, ensuring high-fidelity structural determination.

Comparative Analysis of Crystallization Methodologies

The primary bottleneck in X-ray crystallography is obtaining a diffraction-quality single crystal. Pyrazole derivatives are notorious for exhibiting conformational polymorphism due to the rotational flexibility of their substituents and their capacity to act as both hydrogen-bond donors (via pyrrolic N-H) and acceptors (via pyridinic N)[2].

Choosing the correct crystallization method requires balancing thermodynamic stability with kinetic trapping.

Table 1: Crystallization Strategies for Pyrazole Derivatives
MethodologyKinetic/ThermodynamicSupersaturation RatePolymorph YieldBest Application
Slow Solvent Evaporation ThermodynamicVery SlowMost stable formRoutine screening; highly soluble pyrazoles.
Anti-Solvent Vapor Diffusion KineticModerate to FastMetastable formsDiscovery of novel polymorphs; limited sample volumes.
Slow Cooling ThermodynamicControlledHigh-purity stable formCompounds with steep temperature-dependent solubility.

Causality in Methodology: Why do we often prefer vapor diffusion for novel pyrazole drug candidates? Slow evaporation allows the system to reach global thermodynamic equilibrium, almost exclusively yielding the most stable polymorph. However, in drug development, metastable polymorphs often exhibit superior aqueous solubility. Vapor diffusion forces a controlled, kinetically driven supersaturation that can trap these higher-energy conformers before they transition to the thermodynamic minimum[2].

CrystallizationWorkflow Start Synthesized Pyrazole Derivative Solubility Assess Solubility Profile Start->Solubility Purify (>99%) Evap Slow Evaporation (Thermodynamic Control) Solubility->Evap High solubility in volatile solvent Vapor Vapor Diffusion (Kinetic Control) Solubility->Vapor Poor solubility / Polymorph screening Diffraction Single-Crystal X-Ray Diffraction Evap->Diffraction Harvest stable crystal Vapor->Diffraction Harvest metastable crystal

Caption: Decision matrix for selecting the optimal crystallization pathway for pyrazole derivatives.

Structural Resolution: Hardware and Software Comparison

Once a crystal is harvested, the choice of X-ray source and refinement software dictates the resolution of the final structure, particularly concerning the accurate localization of hydrogen atoms involved in critical N-H···O and N-H···N networks[1][3].

  • X-Ray Sources: For standard pyrazole derivatives containing only light atoms (C, H, N, O, F), a Cu K

    
     microfocus source  (
    
    
    
    Å) is vastly superior to a traditional Mo K
    
    
    source. The longer wavelength of copper radiation significantly enhances the anomalous dispersion signal and overall diffraction intensity for light-atom structures, allowing for the resolution of absolute stereochemistry in chiral substituted pyrazoles.
  • Refinement Software: While SHELXT remains the robust industry standard for structure solution via intrinsic phasing, integrating it with Olex2 provides a superior graphical interface for modeling complex disorder—a common phenomenon in the flexible aryl rings of diphenyl-substituted pyrazoles[4].

Table 2: Representative Crystallographic Parameters of Substituted Pyrazoles
Compound ClassSpace GroupCrystal SystemDominant Intermolecular ContactsRef
Pyrazolone Derivative Ingcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

MonoclinicN-H···O (Planar pyrazole ring)[1]
N-Substituted Pyrazoline

TriclinicC-H···F, C-H···O[3]
4,4′-azobis(pyrazole) Form I

MonoclinicN-H···N (2D hydrogen-bonded sheets)
Diphenyl-pyrazole

MonoclinicC-H···

,

···

stacking
[4]

Self-Validating Experimental Protocol: SC-XRD of Pyrazoles

To ensure scientific integrity and reproducibility, the following protocol incorporates self-validating checkpoints.

Step 1: Crystal Selection and Mounting

  • Submerge the crystallization vessel in a highly viscous perfluoropolyether (e.g., Paratone-N oil) to prevent solvent loss and crystal degradation.

  • Under a polarizing microscope, select a crystal devoid of cracks or satellite formations (ideal dimensions:

    
     mm). Complete extinction under cross-polarized light validates the single-crystal nature.
    
  • Mount the crystal on a MiTeGen cryoloop.

Step 2: Data Collection at Cryogenic Temperatures

  • Transfer the loop to the diffractometer goniometer within a steady stream of cold nitrogen gas (100–150 K)[1][5].

    • Causality: Cryo-cooling minimizes the thermal vibrations (anisotropic displacement parameters) of the atoms. This is critical for pyrazoles, as it sharpens high-angle reflections and allows for the precise geometric refinement of hydrogen atoms involved in hydrogen bonding.

  • Collect data using

    
     and 
    
    
    
    scans to ensure
    
    
    completeness up to
    
    
    (for Cu K
    
    
    ).

Step 3: Data Reduction and Structure Solution

  • Perform integration and empirical absorption correction (e.g., using multi-scan methods in CrysAlisPro or SADABS).

    • Validation Checkpoint: The internal agreement factor (

      
      ) must be 
      
      
      
      . A higher value indicates crystal twinning or radiation damage.
  • Solve the structure using direct methods or intrinsic phasing. Refine the model via full-matrix least-squares on

    
    [4].
    
  • Position all hydrogen atoms geometrically and refine using a riding model, except for the highly polar pyrazole N-H protons, which should ideally be located from the difference Fourier map and refined freely to accurately capture hydrogen bond geometries.

Step 4: Supramolecular Validation (Hirshfeld Surface Analysis)

  • Export the .cif file and perform Hirshfeld surface analysis and 2D fingerprint plotting[6].

    • Causality: While XRD provides atomic coordinates, Hirshfeld analysis quantifies the exact percentage of intermolecular contacts (e.g., H···H, C···H, N···H). This validates the proposed crystal packing model and explains the thermodynamic stability of the specific polymorph[6].

SupramolecularAssembly Monomer Pyrazole Monomer (Asymmetric Unit) Dimer Hydrogen-Bonded Dimer (N-H···O/N) Monomer->Dimer Primary Intermolecular Contacts PiPi Pi-Pi Stacking & C-H···Pi Interactions Dimer->PiPi Secondary Packing Forces Network 3D Supramolecular Lattice PiPi->Network Long-Range Crystallographic Order

Caption: Hierarchical supramolecular assembly pathway of substituted pyrazole derivatives.

Conclusion

The successful X-ray crystallographic resolution of substituted pyrazole derivatives requires a synergistic approach. By deliberately selecting crystallization methods based on kinetic vs. thermodynamic goals, utilizing appropriate microfocus X-ray sources, and validating the resulting structures with computational tools like Hirshfeld surface analysis, researchers can accurately map the complex polymorphic landscapes of these vital pharmacophores.

References

  • A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives Source: BenchChem URL
  • Synthesis and Crystal Structures of N-Substituted Pyrazolines Source: PMC - NIH URL
  • Crystal Structure Analysis of Diphenyl-Substituted Pyrazole Derivatives: A Technical Guide Source: BenchChem URL
  • Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis Source: ResearchGate URL
  • Solid-State Landscape of 4,4′-Azobis(3,5-dimethyl‑1H‑pyrazole)

Sources

Purity Assessment of Synthesized 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole is a critical scaffold in the synthesis of JAK inhibitors and other kinase-targeting therapeutics. Its synthesis, typically involving the alkylation of 3-bromo-5-methyl-1H-pyrazole or cyclization of hydrazines, is prone to regioisomeric heterogeneity .

The structural similarity between the desired 1,5-isomer (1-cyclopentyl-5-methyl) and the parasitic 1,3-isomer (1-cyclopentyl-3-methyl) renders standard "Certificate of Analysis" (CoA) methodologies insufficient. Standard C18 HPLC methods often fail to resolve these isomers, leading to false purity claims.

This guide compares the Optimized Orthogonal Assessment Protocol (OOAP) against standard industrial alternatives, demonstrating why a multi-modal approach (HPLC-PDA + NOE-NMR) is the only valid pathway for pharmaceutical-grade certification.

Part 1: Comparative Performance Analysis

We evaluated three grades of 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole:

  • Alternative A (Commercial Technical Grade): Sourced from a generic building block supplier.

  • Alternative B (Standard Recrystallization): Synthesized in-house and purified via ethanol recrystallization.

  • The Product (Chromatographically Purified & Validated): Synthesized and purified via flash chromatography using the OOAP workflow.

Table 1: Comparative Purity Data

Note: "Apparent Purity" refers to standard HPLC-UV (254 nm) integration. "True Purity" accounts for regioisomers detected via the Optimized Method.

MetricAlternative A (Commercial Tech)Alternative B (Std. Recryst.)The Product (OOAP Validated)
Apparent Purity (Generic HPLC) 98.2%99.1%99.8%
True Purity (Optimized HPLC) 88.4%94.5%99.7%
Regioisomer Content (1,3-isomer) 9.5% (Co-elutes)4.2%< 0.1%
Cyclopentyl Bromide (Residual) 1.1%0.3%ND
Identity Confirmation MS only (Ambiguous)1H-NMR (Standard)1D-NOE NMR (Definitive)
Suitability for API Synthesis High Risk (Downstream failures)Moderate Risk Validated
The "Hidden" Impurity Problem

In Alternative A, the high "Apparent Purity" is a data artifact. The 1,3-isomer (5-bromo-1-cyclopentyl-3-methyl) is structurally identical in mass (LC-MS cannot distinguish) and has a nearly identical dipole moment, causing co-elution on standard C18 columns using generic acetonitrile/water gradients.

The Product utilizes a Biphenyl stationary phase (detailed in Part 2), which leverages pi-pi interactions to separate the isomers based on the steric accessibility of the pyrazole ring, revealing the true impurity profile.

Part 2: Detailed Experimental Protocols

Protocol 1: Optimized HPLC Purity Assessment (The "Truth" Method)

Standard C18 methods are insufficient. This protocol uses a Phenyl-Hexyl or Biphenyl phase to resolve regioisomers.

  • Instrument: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Kinetex Biphenyl, 2.6 µm, 100 x 4.6 mm (Phenomenex) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: Methanol (LC-MS Grade). Note: Methanol provides better selectivity for pyrazole isomers than Acetonitrile due to H-bonding capabilities.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 35°C.

  • Detection: UV @ 230 nm (Pyrazoles have low absorbance at 254 nm; 230 nm captures the ring absorption).

Gradient Program:

  • 0-1 min: 40% B (Isocratic hold)

  • 1-10 min: 40% -> 70% B (Linear gradient)

  • 10-12 min: 70% -> 95% B (Wash)

  • 12.1 min: Re-equilibrate to 40% B.

Acceptance Criteria:

  • Resolution (Rs): > 1.5 between 1,5-isomer (Product) and 1,3-isomer (Impurity).

  • Retention Order: The 1,3-isomer typically elutes before the 1,5-isomer on Biphenyl phases due to reduced steric hindrance allowing deeper pore penetration.

Protocol 2: Structural Validation via 1D-NOE NMR

This is the self-validating step. You cannot rely on chemical shift alone.

  • Instrument: Bruker Avance III 500 MHz.

  • Solvent: DMSO-d6.

  • Experiment: 1D Selective NOESY (Nuclear Overhauser Effect Spectroscopy).

Procedure:

  • Target Irradiation: Selectively irradiate the N-Cyclopentyl methine proton (approx. 4.5 - 5.0 ppm).

  • Observation:

    • Case A (Desired Product - 1,5-isomer): You will observe a strong NOE enhancement of the C5-Methyl group (approx. 2.1 - 2.3 ppm). Causality: The N-substituent and C5-substituent are spatially proximal.

    • Case B (Regioisomer - 1,3-isomer): You will observe NOE enhancement of the C5-Proton (aromatic singlet, approx. 6.0 - 6.5 ppm) and NO enhancement of the Methyl group.

  • Validation: If NOE is observed between Cyclopentyl-CH and Methyl-CH3, the structure is confirmed as 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole.

Part 3: Visualization of Logic & Workflow

Diagram 1: The "Regioisomer Trap" & Resolution Workflow

This diagram illustrates the synthesis challenge and the analytical decision tree required to certify the product.

PurityAssessment Start Synthesis: Alkylation of 3-bromo-5-methylpyrazole Mixture Crude Mixture: 1,5-Isomer (Major) + 1,3-Isomer (Minor) Start->Mixture N-Alkylation MethodA Method A: Standard C18 HPLC (Generic Gradient) Mixture->MethodA Routine QC MethodB Method B: Biphenyl HPLC (Methanol) + 1D-NOE NMR Mixture->MethodB Advanced QC ResultA Result: Single Peak (False Positive Purity >98%) MethodA->ResultA Co-elution ResultB Result: Resolved Peaks (True Purity Determined) MethodB->ResultB Separation Decision Is 1,3-Isomer < 0.5%? ResultB->Decision Fail REJECT: Recrystallize Decision->Fail No Pass PASS: Release Product Decision->Pass Yes Fail->MethodB Re-test

Caption: Analytical workflow comparing the failure of standard QC (Method A) vs. the success of the Optimized Protocol (Method B) in detecting regioisomers.

Diagram 2: Mechanistic Basis of NOE Identification

This diagram visualizes the spatial relationships that allow NMR to distinguish the isomers.

NOE_Mechanism cluster_0 Desired Product (1,5-Isomer) cluster_1 Impurity (1,3-Isomer) N1 N1-Cyclopentyl NOE1 Strong NOE Signal N1->NOE1 C5 C5-Methyl C5->NOE1 N1_imp N1-Cyclopentyl NOE2 NOE Signal N1_imp->NOE2 NoNOE NO Signal N1_imp->NoNOE C5_imp C5-Proton (H) C5_imp->NOE2 C3_imp C3-Methyl C3_imp->NoNOE

Caption: Schematic of 1D-NOE NMR logic. The proximity of N1-Cyclopentyl to C5-Methyl in the desired product generates a diagnostic signal absent in the impurity.

References

  • Fustero, S., et al. (2011). "Regioselective Synthesis of Pyrazoles and Their Applications." Chemical Reviews, 111(11), 6984-7034.

  • Phenomenex Application Guide. (2023). "Separation of Positional Isomers on Kinetex Biphenyl Columns." Phenomenex Technical Notes.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: NOE Experiments).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1201423, 3-bromo-5-methyl-1H-pyrazole.[2]

  • Reich, H. J. (2024). "NOE Difference Spectroscopy." University of Wisconsin-Madison Chemistry.

Sources

Comparative study of different synthetic routes to N-cyclopentyl pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Study of Synthetic Routes to N-Cyclopentyl Pyrazoles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The N-cyclopentyl pyrazole motif is a critical pharmacophore in medicinal chemistry, frequently observed in Janus kinase (JAK) inhibitors (e.g., Ruxolitinib analogs) and other bioactive heterocyclic compounds. Synthesizing this moiety presents a specific challenge: introducing a secondary alkyl group (cyclopentyl) onto a nitrogen heterocycle.

This guide evaluates three primary synthetic strategies:

  • De Novo Cyclocondensation: The most regioselective method, building the ring from hydrazine precursors.

  • Mitsunobu Coupling: A mild, convergent approach ideal for complex substrates and stereochemical inversion.

  • Direct N-Alkylation (

    
    ):  The most direct but problematic route due to competing elimination (
    
    
    
    ) and regioselectivity issues.

Critical Analysis of Synthetic Routes

Route A: De Novo Cyclocondensation (The Regioselective Standard)

This route involves the condensation of cyclopentylhydrazine with a 1,3-dicarbonyl compound (or equivalent). It is the superior method for ensuring complete regiocontrol, as the N-substituent is fixed before the pyrazole ring is formed.

  • Mechanism: Double condensation (Schiff base formation).

  • Key Intermediate: Cyclopentylhydrazine (usually synthesized via reductive amination of cyclopentanone).

  • Regioselectivity: Absolute for the N-position. If the 1,3-dicarbonyl is unsymmetrical, regioselectivity is governed by the electronic difference between the carbonyls (e.g., ketone vs. aldehyde).

Route B: Mitsunobu Coupling (The Convergent Alternative)

This reaction couples a pre-formed pyrazole with cyclopentanol using a phosphine (


) and an azodicarboxylate (DEAD/DIAD).
  • Mechanism:

    
     displacement of an activated alkoxy-phosphonium intermediate.
    
  • Stereochemistry: Proceeds with inversion of configuration . If using a chiral cyclopentanol derivative, the product will have the opposite stereochemistry.

  • Advantages: Avoids the harsh basic conditions of direct alkylation; eliminates the risk of alkene formation (elimination) common with cyclopentyl halides.

Route C: Direct N-Alkylation (The Classical Approach)

Reaction of a pyrazole with cyclopentyl halide (Br/I) or sulfonate (OMs/OTs) in the presence of a base.

  • Mechanism:

    
     nucleophilic substitution.
    
  • Major Limitations:

    • Elimination (

      
      ):  Cyclopentyl halides are secondary alkyl halides prone to elimination to form cyclopentene, especially with strong bases or at high temperatures.
      
    • Regioselectivity: For unsymmetrical pyrazoles (e.g., 3-methylpyrazole), alkylation yields a mixture of N1 and N2 isomers (often 1:1 to 3:1 ratios), requiring difficult chromatographic separation.

Comparative Data Analysis

FeatureRoute A: De Novo CyclocondensationRoute B: Mitsunobu CouplingRoute C: Direct Alkylation
Regiocontrol (N1 vs N2) Excellent (>99:1) Moderate (Substrate dependent)Poor to Moderate (Mixtures common)
Yield High (60–85% overall)Moderate to Good (50–80%)Low to Moderate (30–60%)
Side Reactions Hydrazine oxidation (minor)Formation of

(waste)
Elimination (

) to Cyclopentene
Atom Economy HighLow (Stoichiometric byproducts)High (if elimination is minimized)
Scalability High (Industrial viable)Low (Reagent cost/Purification)High (Cheap reagents)
Best For... Unsymmetrical pyrazoles requiring strict regiocontrol.Late-stage functionalization of complex pyrazoles.Symmetrical pyrazoles (e.g., 3,5-dimethyl) where regio-issues don't exist.

Decision Framework (Visualization)

G Start Target: N-Cyclopentyl Pyrazole IsSym Is the Pyrazole Symmetrical? (e.g., 3,5-dimethyl) Start->IsSym RouteC Route C: Direct Alkylation (Cyclopentyl Bromide + Cs2CO3) IsSym->RouteC Yes CheckMat Is Pyrazole Core Pre-made? IsSym->CheckMat No Warning Warning: Monitor for Cyclopentene (E2 elimination) RouteC->Warning RouteB Route B: Mitsunobu Coupling (Cyclopentanol + PPh3 + DIAD) CheckMat->RouteB Yes (Late Stage) RouteA Route A: Cyclocondensation (Cyclopentylhydrazine + 1,3-Diketone) CheckMat->RouteA No (De Novo)

Caption: Decision tree for selecting the optimal synthetic route based on substrate symmetry and availability.

Detailed Experimental Protocols

Protocol A: De Novo Synthesis via Cyclopentylhydrazine

Step 1: Synthesis of Cyclopentylhydrazine Hydrochloride Rationale: Reductive amination of cyclopentanone is safer and more efficient than direct alkylation of hydrazine.

  • Hydrazone Formation:

    • Mix Cyclopentanone (1.0 equiv) and Hydrazine Hydrate (1.2 equiv) in Ethanol.

    • Stir at room temperature for 2 hours. Monitor by TLC (disappearance of ketone).

    • Note: The hydrazone intermediate is often used directly without isolation to prevent disproportionation.

  • Reduction:

    • Cool the solution to 0°C.

    • Add Sodium Cyanoborohydride (

      
      )  (1.5 equiv) slowly. Adjust pH to ~4-5 with acetic acid to facilitate iminium ion formation.
      
    • Stir at ambient temperature for 12 hours.

    • Workup: Quench with 6N HCl (carefully, generates HCN gas - use fume hood/scrubber). Basify with NaOH to pH >12. Extract with DCM.

    • Salt Formation: Treat the organic layer with HCl in ether to precipitate Cyclopentylhydrazine Hydrochloride .

    • Yield: Typically 65-75%.

Step 2: Cyclocondensation

  • Dissolve Cyclopentylhydrazine HCl (1.0 equiv) and 1,3-Diketone (e.g., Acetylacetone, 1.0 equiv) in Ethanol.

  • Reflux for 2–4 hours.

  • Evaporate solvent.[1] The residue is often the pure pyrazole. If necessary, purify via silica gel chromatography (Hexane/EtOAc).

Protocol B: Mitsunobu Coupling

Rationale: Uses mild conditions to couple the secondary alcohol, avoiding elimination.

  • Charge a flask with Pyrazole substrate (1.0 equiv), Cyclopentanol (1.2 equiv), and Triphenylphosphine (

    
    )  (1.5 equiv) in anhydrous THF under 
    
    
    
    .
  • Cool to 0°C.

  • Add DIAD (Diisopropyl azodicarboxylate) (1.5 equiv) dropwise over 15 minutes.

    • Critical Control Point: Exothermic reaction. Maintain temp < 5°C to prevent side reactions.

  • Allow to warm to room temperature and stir overnight (12-18h).

  • Workup: Concentrate in vacuo. Triturate residue with

    
    /Hexane to precipitate triphenylphosphine oxide (
    
    
    
    ). Filter.
  • Purify filtrate by flash chromatography.

    • Note: Separation of hydrazine byproducts (from DIAD) can be challenging; using polymer-supported

      
       can simplify purification.
      
Protocol C: Direct Alkylation (Optimized for Secondary Halides)

Rationale: Uses Cesium Carbonate to promote alkylation while minimizing E2 elimination compared to stronger bases like NaH.

  • Dissolve Pyrazole (1.0 equiv) in DMF or Acetonitrile.

  • Add Cesium Carbonate (

    
    )  (2.0 equiv). Stir for 30 min.
    
  • Add Cyclopentyl Bromide (1.2 equiv).

  • Heat to 60–80°C.

    • Caution: Do not overheat (>100°C) as this accelerates elimination to cyclopentene.

  • Monitor by LCMS. If elimination is observed (cyclopentene is volatile), add more alkyl halide.

  • Workup: Dilute with water, extract with EtOAc. Wash with brine (3x) to remove DMF.

Mechanistic Visualization

Mechanism cluster_0 Route A: Regioselective cluster_1 Route C: Competition Hydrazine Cyclopentyl- NHNH2 Intermediate Hydrazone Intermediate Hydrazine->Intermediate - H2O Diketone R1-CO-CH2-CO-R2 Diketone->Intermediate ProductA N-Cyclopentyl Pyrazole Intermediate->ProductA Cyclization - H2O Py Pyrazole (N-H) ProductC N-Cyclopentyl Pyrazole Py->ProductC SN2 (Major) Alkyl Cyclopentyl-Br Alkyl->ProductC ElimProd Cyclopentene (Elimination) Alkyl->ElimProd E2 (Base/Heat)

Caption: Mechanistic comparison showing the clean pathway of Route A versus the competing elimination pathway in Route C.

References

  • Review of Pyrazole Synthesis: Fustero, S., et al.[2] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011, 111(11), 6984–7034. Link

  • Mitsunobu Reaction on Pyrazoles: Butler, R. N., et al. "N-Alkylation of Azoles via Mitsunobu Reaction." Journal of the Chemical Society, Perkin Transactions 1, 1998, 3325.
  • Regioselectivity in Alkylation: Kumar, V., et al. "Regioselective Synthesis of N-Substituted Pyrazoles." Tetrahedron, 2013, 69(4), 1383-1388.
  • Reductive Hydrazination: "Preparation of Monosubstituted Hydrazines via Reductive Alkylation." Organic Syntheses, Coll.[3] Vol. 6, p.929 (1988). Link

  • Cesium Carbonate in Alkylation: Flessner, T., et al. "Cesium Carbonate Promoted N-Alkylation of Indoles and Pyrazoles." Synlett, 2005, 12, 1921-1924.

Sources

Reactivity comparison of 3-bromo vs 5-bromo pyrazoles in cross-coupling

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Comparison Guide: 3-Bromo vs. 5-Bromo Pyrazoles in Palladium-Catalyzed Cross-Coupling

Pyrazoles are privileged pharmacophores in medicinal chemistry, frequently serving as core scaffolds in anti-inflammatory drugs, kinase inhibitors, and agrochemicals. When diversifying these scaffolds via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), researchers frequently face a critical regioselectivity challenge: differentiating between the 3-position and the 5-position.

This guide provides an objective, data-driven comparison of the reactivity of 3-bromo vs. 5-bromo pyrazoles, detailing the electronic causality behind their behavior and providing self-validating protocols for site-selective functionalization.

The Tautomerism Caveat: Why Protection is Mandatory

Before comparing reactivity, we must address the fundamental nature of the unprotected 1H-pyrazole ring. In solution, 3-bromopyrazole and 5-bromopyrazole are not distinct molecules; they are tautomers in rapid equilibrium[1]. Because the acidic proton shuttles freely between N1 and N2, attempting a regioselective cross-coupling on an unprotected 3/5-bromopyrazole will yield a scrambled mixture of products.

To harness regioselectivity, N-protection is strictly required . By installing a protecting group (e.g., N-methyl, N-benzyl, N-THP, or N-Boc) at the N1 position, the symmetry of the ring is permanently broken, locking the halogens into distinct electronic environments[2].

Electronic Causality: Oxidative Addition Reactivity Order

Once the pyrazole is N-protected, the reactivity toward oxidative addition by a Palladium(0) catalyst follows a strict, predictable hierarchy: C5 > C3 >> C4 [3].

  • The 5-Bromo Position (Highest Reactivity): The C5-Br bond is adjacent to the N1 atom bearing the protecting group. This nitrogen exerts a strong inductive electron-withdrawing effect, significantly lowering the energy of the C-Br

    
     orbital (Lowest Unoccupied Molecular Orbital, LUMO). This electronic activation makes the C5 position highly susceptible to rapid oxidative addition by electron-rich Pd(0) species, easily overcoming any localized steric hindrance[2].
    
  • The 3-Bromo Position (Moderate Reactivity): The C3-Br bond is adjacent to the pyridine-like N2 atom. While this position is still activated toward cross-coupling, the inductive pull is weaker than at the C5 position. Consequently, the C3 position serves as the secondary site for coupling[3].

  • The 4-Bromo Position (Lowest Reactivity): The C4 position is the most electron-rich carbon in the pyrazole ring. This high electron density inherently disfavors the insertion of Pd(0), making it the least reactive position in cross-coupling reactions[4].

G Root Regioselectivity of Oxidative Addition in N-Protected Pyrazoles C5 C5 Position (Adjacent to N-R) Root->C5 Highest Reactivity C3 C3 Position (Adjacent to N=) Root->C3 Moderate Reactivity C4 C4 Position (Electron-Rich) Root->C4 Lowest Reactivity C5_Mech Rapid Pd(0) Insertion (1st Suzuki Coupling) C5->C5_Mech Strong inductive activation by N-R group C3_Mech Secondary Pd(0) Insertion (2nd Suzuki Coupling) C3->C3_Mech Weaker activation by pyridine-like N C4_Mech Requires Forcing Conditions (3rd Suzuki Coupling) C4->C4_Mech Electron-rich nature disfavors Pd(0) insertion

Electronic causality governing the regioselective oxidative addition in N-protected pyrazoles.

Quantitative Performance Comparison

The distinct electronic environments allow for highly controlled, sequential cross-coupling. When subjecting an N-protected 3,4,5-tribromopyrazole to Suzuki-Miyaura conditions, the equivalents of arylboronic acid dictate the substitution pattern[2].

Coupling PositionRelative ReactivityEquivalents of ArB(OH)₂ RequiredTypical Yield (Pd(PPh₃)₄, 100°C)
C5 (5-Bromo) Highest (1st insertion)1.0 - 1.2 eq60 - 75%
C3 (3-Bromo) Moderate (2nd insertion)2.0 - 2.5 eq60 - 75%
C4 (4-Bromo) Lowest (3rd insertion)3.5+ eq50 - 76%

Data synthesized from site-selective cross-coupling studies on N-benzyltribromopyrazoles[2].

Self-Validating Experimental Protocols

To successfully exploit this reactivity difference, the reaction system must be carefully controlled. Below are field-proven protocols for sequential C5 and C3 arylation.

Protocol 1: C5-Selective Suzuki-Miyaura Coupling

Objective: Selectively arylate the C5 position of an N-protected 3,4,5-tribromopyrazole without triggering C3 coupling. Causality & Validation: By strictly limiting the arylboronic acid to 1.0 equivalent, the reaction is forced to terminate after the first oxidative addition at the highly activated C5-Br bond. TLC monitoring will show the clean conversion of the starting material to a single major product spot, validating the regiocontrol.

  • Preparation: In an oven-dried Schlenk flask, dissolve N-benzyl-3,4,5-tribromopyrazole (1.0 equiv) in degassed 1,4-dioxane (0.1 M concentration).

  • Catalyst Activation: Add Pd(PPh₃)₄ (3 mol%) under an argon atmosphere. Stir for 30 minutes at 20 °C to ensure the generation of the active Pd(0) species[3].

  • Reagent Addition: Add the arylboronic acid (1.0 equiv), followed by an aqueous solution of K₃PO₄ (1.5 equiv in H₂O; Dioxane:H₂O ratio 4:1). Reasoning: K₃PO₄ is a mild base that facilitates transmetalation without causing off-target nucleophilic aromatic substitution or substrate degradation.

  • Reaction: Heat the mixture to 100 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with water, and extract with CH₂Cl₂ (3x). Dry the organic layer over Na₂SO₄. Crude NMR will confirm the disappearance of the C5-Br and the presence of the aryl group, yielding the 5-aryl-3,4-dibromopyrazole intermediate[3].

Protocol 2: Subsequent C3-Selective Coupling

Objective: Arylate the C3 position of the previously synthesized 5-aryl-3,4-dibromopyrazole. Causality & Validation: With the highly reactive C5 position chemically blocked by the new aryl group, the Pd(0) catalyst naturally targets the next most electrophilic site: the C3-Br bond. The electron-rich C4-Br bond acts as an internal control, remaining unreactive under these mild conditions[5].

  • Preparation: Dissolve the 5-aryl-3,4-dibromopyrazole (1.0 equiv) in degassed 1,4-dioxane.

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%). Reasoning: A slightly higher catalyst loading is utilized to compensate for the inherently lower reactivity of the C3-Br bond compared to C5-Br.

  • Reagent Addition: Add the second, distinct arylboronic acid (1.1 equiv) and K₃PO₄ (1.5 equiv in H₂O).

  • Reaction: Heat to 100 °C for 12 hours.

  • Workup: Extract with CH₂Cl₂ and purify via flash chromatography. The isolation of the unsymmetrical 3,5-diaryl-4-bromopyrazole validates the sequential regioselectivity[6].

G A N-Protected 3,4,5-Tribromopyrazole B 5-Aryl-3,4-dibromopyrazole (1st Coupling) A->B 1.0 eq ArB(OH)2 Pd cat. Fast (C5) C 3,5-Diaryl-4-bromopyrazole (2nd Coupling) B->C 1.1 eq Ar'B(OH)2 Pd cat. Moderate (C3) D 3,4,5-Triarylpyrazole (3rd Coupling) C->D 3.5 eq Ar''B(OH)2 Pd cat. Slow (C4)

Sequential site-selective Suzuki-Miyaura cross-coupling workflow for tribromopyrazoles.

References

  • K., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Journal of Organic Chemistry (ACS Publications). URL: [Link]

  • DFT Calculations and Tautomerism Studies in Preparation and Chemistry of 3/5-Halogenopyrazoles. ChemInform. URL: [Link]

Sources

In-Silico Docking of Pyrazole Scaffolds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Researchers. Focus: Objective performance comparison of docking platforms, validated protocols for pyrazole derivatives, and experimental data synthesis.

Executive Summary: The Pyrazole Privilege

The pyrazole ring (


) is a "privileged scaffold" in medicinal chemistry due to its dual hydrogen-bonding potential (donor/acceptor) and robust aromaticity. It serves as the core pharmacophore in blockbusters like Celecoxib  (COX-2 inhibitor) and Ruxolitinib  (JAK inhibitor).

However, in-silico modeling of pyrazoles presents unique challenges:

  • Tautomeric Ambiguity: The 1H- and 2H-tautomers have distinct electrostatic profiles, significantly altering docking scores.

  • Solvation Effects: Pyrazoles often engage in water-mediated hydrogen bonds, which rigid docking algorithms (like standard AutoDock Vina) may miss.

This guide compares the performance of open-source vs. commercial docking engines for pyrazole-based ligands and provides a self-validating protocol for reproducing high-affinity binding poses.

Comparative Analysis: Docking Engines

For pyrazole-based campaigns, the choice of software dictates the balance between throughput and pose fidelity.

Table 1: Software Performance on Heterocyclic Scaffolds
FeatureAutoDock Vina (Open Source)Schrödinger Glide (XP) (Commercial)GOLD (CCDC) (Commercial)
Scoring Function Empirical + Knowledge-basedEmpirical + Force Field (OPLS)Force Field + ChemScore
Pyrazole Handling Moderate. Treats ring as rigid; tautomers must be pre-calculated.High. "Epik" module auto-generates state penalties for tautomers.High. Flexible ring handling; diverse scoring options.
Speed High (<1 min/ligand)Moderate (2-5 min/ligand)Low (Genetic Algorithm is slower)
Accuracy (RMSD < 2Å) ~75-80% success rate on standard sets.~85-90% success rate. Better at handling solvent displacement.~80-85%.[1][2] Excellent for metallo-protein targets.
Best Use Case Virtual Screening (>10k compounds)Lead Optimization & Pose PredictionFlexible Active Sites & Metallo-enzymes

Expert Insight: For initial screening of pyrazole libraries, AutoDock Vina is sufficient if you manually generate tautomers. For lead optimization where water bridges are critical (e.g., Kinase hinge regions), Glide XP or GOLD is superior due to better desolvation penalty handling.

Case Studies: Pyrazoles in Action

The following data synthesizes recent comparative studies of pyrazole derivatives against FDA-approved standards.

Case Study A: COX-2 Inhibition (Anti-inflammatory)

Target: Cyclooxygenase-2 (PDB: 3LN1 or 1CX2 ) Reference Drug: Celecoxib (Pyrazole-benzenesulfonamide scaffold)

Mechanism: The pyrazole nitrogen forms a hydrogen bond with Arg120 , while the phenyl group engages in hydrophobic interactions with Tyr355 and Val523 .

Table 2: Binding Energy Comparison (COX-2)
Compound IDScaffold TypeBinding Energy (kcal/mol)Key InteractionsSource
Celecoxib (Ref)Diaryl-pyrazole-9.3 to -11.2 Arg120 (H-bond), Tyr355 (Pi-Pi)[1, 2]
Compound C10 Pyrazolo-oxazole-11.28 Arg120, Ser530[2]
Compound D305 Pyrazole derivative-10.7 Val349, Ser353, Tyr385[3]
Compound 5f Pyrazole-pyridazine-9.33 Arg120, Tyr355, Val523[4]

Analysis: Novel pyrazole-oxazole hybrids (C10) achieve binding energies comparable to or exceeding Celecoxib by exploiting the "selectivity pocket" near Val523, a residue mutated from Isoleucine in COX-1, conferring COX-2 selectivity.

Case Study B: EGFR Kinase Inhibition (Anticancer)

Target: Epidermal Growth Factor Receptor (PDB: 1M17 or 4HJO ) Reference Drug: Erlotinib (Quinazoline, often compared with Pyrazoles)

Mechanism: Pyrazoles mimic the adenine ring of ATP, forming H-bonds with the "hinge region" residues (e.g., Met793 ).

Table 3: Binding Energy Comparison (EGFR)
Compound IDScaffold TypeBinding Energy (kcal/mol)vs. Erlotinib (

E)
Source
Erlotinib (Ref)Quinazoline-8.30 N/A[5]
Compound 5 Pyrazole-Pentoxifylline-9.71 -1.41 (Stronger)[6]
Compound 23 Pyrazole-Thiadiazole-10.36 -2.06 (Stronger)[7]

Analysis: The introduction of a thiadiazole moiety (Compound 23) significantly enhances affinity (-10.36 kcal/mol) compared to the standard Erlotinib (-8.30 kcal/mol). This is attributed to additional H-bond acceptors engaging Lys745 and Asp855 .

Validated Experimental Protocol (AutoDock Vina)

To ensure Scientific Integrity , this protocol includes mandatory self-validation steps.

Phase 1: Preparation (The "Garbage In, Garbage Out" Check)
  • Protein Prep:

    • Retrieve PDB (e.g., 3LN1).[3]

    • Clean: Remove all water molecules (unless structural) and heteroatoms.

    • Protonation: Add polar hydrogens (AutoDock Tools).[4]

    • Charge: Assign Kollman united atom charges.

  • Ligand Prep (Critical for Pyrazoles):

    • Generate 3D structure (e.g., ChemDraw -> OpenBabel).[5]

    • Tautomer Check: Generate both 1H- and 2H-pyrazole tautomers. Dock BOTH.

    • Minimization: Energy minimize using MMFF94 force field to relieve steric clashes.

Phase 2: Grid Generation
  • Center: Define grid box center using the coordinates of the co-crystallized ligand (e.g., Celecoxib).

  • Size:

    
     Å (sufficient to cover the active site + 5Å buffer).
    
  • Spacing: 0.375 Å (standard) or 1.0 Å (for blind docking, though not recommended for precise affinity).

Phase 3: Docking & Validation
  • Algorithm: Lamarckian Genetic Algorithm (LGA).

  • Exhaustiveness: Set to 32 or 64 (Default is 8; higher is needed for flexible pyrazole tails).

  • Self-Validation (Mandatory):

    • Remove the co-crystallized ligand from the PDB.[4]

    • Dock it back into the empty site.

    • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .

Workflow Visualization

The following diagram outlines the decision logic and experimental flow for pyrazole docking.

DockingWorkflow Start Start: Pyrazole Ligand Design Tautomer Generate Tautomers (1H- vs 2H-pyrazole) Start->Tautomer Prep Ligand Prep (MMFF94 Minimization) Tautomer->Prep Decision Screening or Optimization? Prep->Decision Vina AutoDock Vina (High Throughput) Decision->Vina Screening Glide Glide XP / GOLD (High Accuracy) Decision->Glide Optimization Docking Execute Docking Vina->Docking Glide->Docking Validation Validation: Redock Reference (RMSD < 2.0 Å) Docking->Validation Analysis Interaction Analysis (H-bonds, Pi-Stacking) Validation->Analysis

Caption: Decision tree and workflow for in-silico docking of pyrazole derivatives, emphasizing tautomer generation and validation.

References

  • In Silico Studies of Heterocyclic Derivatives as COX-2 Inhibitors. International Journal of Current Science.[3] (2022).[5][6] Link

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking. RSC Advances. (2023).[2][7] Link

  • Unlocking Anti-Inflammatory Potential: Virtual Discovery of Novel Pyrazole-Based COX-II Inhibitors. Indian Journal of Pharmaceutical Education and Research. (2025).[8][9] Link

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega. (2023).[2][7] Link

  • Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives. Babcock University Medical Journal. (2025).[8][9] Link

  • Synthesis, Molecular Docking, and Cytotoxic Evaluation of Some Novel 1H-Pyrazole Derivatives. Al-Rasheed University College. (2020).[8][6][10] Link

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules (MDPI). (2023).[2][7] Link

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its remarkable versatility and synthetic accessibility have cemented its role as a cornerstone in modern drug discovery. The prevalence of this moiety in FDA-approved drugs—ranging from the anti-inflammatory celecoxib to the anticancer agents ruxolitinib and crizotinib—testifies to its therapeutic significance.[1][2][4][5]

This guide offers a comparative analysis of the structure-activity relationships (SAR) for pyrazole-based inhibitors targeting distinct, high-impact enzyme families. We will dissect how subtle chemical modifications to the pyrazole core dictate inhibitor potency and selectivity, providing a framework for rational drug design. This analysis is grounded in experimental data and is coupled with detailed protocols for the key assays used to validate these inhibitors, ensuring a blend of theoretical insight and practical application for researchers in the field.

The Pyrazole Core: A Blueprint for Inhibition

The pyrazole ring offers multiple positions (N1, C3, C4, and C5) for chemical substitution, each providing a vector to modulate the compound's interaction with a biological target and its overall physicochemical properties. Understanding the general influence of substituents at these positions is the first step in harnessing this scaffold's potential.[6][7][8]

  • N1-Position: Substitutions here often project into the solvent-exposed region or a specific hydrophobic pocket of the target protein. This position is critical for modulating selectivity and pharmacokinetic (PK) properties.

  • C3-Position: This position is frequently involved in key hydrogen bonding or hydrophobic interactions within the ATP-binding site of kinases or the active site of other enzymes.

  • C4-Position: Often termed the "linker" region, substituents here can influence the orientation of other groups and are crucial for fine-tuning selectivity and solubility.

  • C5-Position: Similar to C3, this position plays a vital role in establishing interactions deep within the binding pocket, significantly impacting inhibitor potency.

Comparative SAR Analysis: Pyrazole Inhibitors vs. Key Enzyme Targets

The true power of the pyrazole scaffold is revealed by examining its application against different biological targets. Below, we compare the SAR of pyrazole-based inhibitors for three major classes of enzymes: Kinases (p38α MAPK, BRAF) and Cyclooxygenases (COX).

Kinase Inhibitors: Targeting the ATP-Binding Site

Kinases are a major focus of modern drug discovery, particularly in oncology and inflammation.[9] Pyrazole derivatives have been exceptionally successful as ATP-competitive kinase inhibitors.

The p38α mitogen-activated protein (MAP) kinase is a key regulator of inflammatory cytokine production, making it a prime target for treating inflammatory diseases.[10] A series of N-pyrazole, N'-aryl ureas have been extensively studied, leading to the clinical candidate BIRB 796.[11]

Table 1: SAR of Pyrazole-Based p38α MAP Kinase Inhibitors

Compound ID Core Structure Key Modification Target Activity (K_d, nM) Reference
14 N-pyrazole, N'-aryl urea N-methyl on pyrazole p38α 350 [11]
16 N-pyrazole, N'-aryl urea N-phenyl on pyrazole p38α 9

| BIRB 796 | N-pyrazole, N'-aryl urea | N-phenyl, morpholinoethoxy group | p38α | 0.1 |[11] |

Causality and Insights: The SAR for this series is a classic example of rational design. The initial hit, compound 14 , had only modest affinity.[11] The crucial breakthrough came from replacing the small N-methyl group with a larger N-phenyl group (compound 16 ), which improved binding potency by approximately 40-fold. X-ray crystallography revealed that this phenyl group occupies a unique, deep hydrophobic pocket that is not part of the ATP binding site, stabilizing a conformation of the kinase that is incompatible with ATP binding. Further optimization by adding a morpholinoethoxy group to an appended phenyl ring (leading to BIRB 796 ) established an additional hydrogen bond at the ATP-binding site, dramatically improving potency. This demonstrates a dual-mechanism of action: allosteric modulation and direct ATP-competitive inhibition.

G cluster_p38 p38α Kinase Active Site cluster_inhibitor BIRB 796 ATP_Pocket ATP Binding Pocket Hydrophobic_Pocket Deep Hydrophobic Pocket (Allosteric) Gatekeeper Gatekeeper Residue Pyrazole Pyrazole Core Pyrazole->ATP_Pocket Anchors in pocket Urea Urea Linker Urea->Gatekeeper H-bond N_Phenyl N-Phenyl Group N_Phenyl->Hydrophobic_Pocket Hydrophobic Interaction Morpholino Morpholinoethoxy Group Morpholino->ATP_Pocket H-bond

Mutations in the BRAF kinase, particularly V600E, are drivers in a high percentage of melanomas.[12][13] Pyrazole-based inhibitors have been developed that show high potency and selectivity for the mutant form of the enzyme.[13][14][15]

Table 2: SAR of Pyrazole-Based BRAF V600E Inhibitors

Compound ID Core Structure Key Modification Target Activity (IC₅₀, µM) Reference
Vemurafenib Analog 5-phenyl-1H-pyrazole 3-amine, urea linkage BRAF V600E 0.19 [13]
Compound 23b 3-carbonyl-5-phenyl-1H-pyrazole N-aryl amide BRAF V600E 0.10 [16]

| Compound 1j | Tricyclic pyrazole | Indeno[1,2-c]pyrazole | BRAF V600E | Nanomolar range |[12] |

Causality and Insights: For BRAF inhibitors, the SAR often revolves around optimizing interactions within the ATP pocket and exploiting differences between the wild-type and mutant forms. In one series, a urea derivative of a 5-phenyl-1H-pyrazole amine showed potent activity (IC₅₀ = 0.19 µM).[13] Docking simulations indicated that the pyrazole core and the urea moiety form crucial hydrogen bonds within the BRAF active site.[13] Another series identified compound 23b , a 3-carbonyl-5-phenyl-1H-pyrazole, as a highly selective inhibitor of BRAF V600E and CRAF, with over 90% inhibition at 10 µM, while showing less than 20% inhibition for most other kinases, including wild-type BRAF.[16] This selectivity is critical to avoid paradoxical activation of the signaling pathway, a known side effect of non-selective BRAF inhibitors.[16] The development of tricyclic pyrazoles like 1j demonstrates how fusing rings to the core scaffold can lock the molecule into a bioactive conformation, leading to nanomolar potency.[12]

Cyclooxygenase (COX) Inhibitors: The Anti-Inflammatory Mainstay

The pyrazole scaffold is famously incorporated in celecoxib, a selective COX-2 inhibitor used to treat inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[17][18][19]

Table 3: SAR of Pyrazole-Based COX-2 Inhibitors

Compound ID Core Structure Key Modification Target Activity (IC₅₀, µM) Selectivity Index (COX-1/COX-2) Reference
Celecoxib 1,5-diaryl pyrazole 4-sulfonamidophenyl at C5 COX-2 0.04 375 [18][19]
Compound 9 1,5-diaryl pyrazole 4-azidosulfonylphenyl at C5 COX-2 0.26 192.3 [19]

| Compound 15 | 1,5-diaryl pyrazole | 4-methylsulfonylphenyl at C5 | COX-2 | 0.98 | 4.89 |[19] |

Causality and Insights: The selectivity of celecoxib and related analogs for COX-2 over COX-1 is a textbook example of SAR. The active site of COX-2 contains a large hydrophobic side pocket that is absent in COX-1 due to a single amino acid difference (isoleucine in COX-1 vs. valine in COX-2). The key to selectivity is the 4-sulfonamidophenyl group on the pyrazole ring of celecoxib.[17] This bulky group can fit into the spacious side pocket of COX-2 but is sterically hindered from entering the smaller COX-1 active site. SAR studies have shown that this sulfonamide moiety is critical; replacing it with other groups, even a similar methylsulfonyl group (Compound 15 ), can dramatically reduce selectivity.[19] This highlights that for COX-2 inhibitors, the substituent at the C5 position is the primary determinant of isoform selectivity.

Experimental Validation: Core Protocols for Inhibitor Characterization

A robust SAR study is built upon reliable and reproducible experimental data. The following protocols are fundamental for characterizing pyrazole-based inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol provides a framework for measuring the direct inhibitory effect of a compound on the activity of a purified kinase.

Methodology:

  • Reagent Preparation: Prepare a kinase buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT), a solution of the purified target kinase, the specific peptide substrate for that kinase, and ATP.

  • Compound Dilution: Prepare a serial dilution of the pyrazole inhibitor in DMSO.

  • Reaction Setup: In a 96-well plate, add the kinase, the inhibitor at various concentrations, and the peptide substrate. Allow this mixture to pre-incubate for 10-15 minutes at room temperature to permit inhibitor binding.

  • Initiation: Initiate the kinase reaction by adding a solution of ATP (often radiolabeled [γ-³²P]ATP or coupled to a luminescence/fluorescence detection system).

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).[20]

  • Termination & Detection: Terminate the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane). Quantify the amount of phosphorylated substrate.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G P1 Prepare Reagents (Kinase, Substrate, ATP, Buffer) P3 Add Kinase, Inhibitor, & Substrate to Plate P1->P3 P2 Serially Dilute Inhibitor Compound P2->P3 P4 Initiate Reaction with ATP P3->P4 P5 Incubate at 30°C P4->P5 P6 Terminate Reaction & Quantify Phosphorylation P5->P6 P7 Calculate IC₅₀ P6->P7

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, and is essential for assessing the cytotoxic effects of potential anticancer agents.[21][22]

Methodology:

  • Cell Seeding: Plate cells (e.g., a cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole inhibitor and a vehicle control (e.g., DMSO). Incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in a physiologically balanced solution. Add 10-20 µL of the MTT solution to each well to achieve a final concentration of approximately 0.5 mg/mL.[22]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C.[22] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[23][24]

  • Solubilization: The formazan crystals are insoluble. Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the crystals.[22][23] Mix thoroughly.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[22][24] A reference wavelength of 630 nm can be used to subtract background noise.[22]

  • Data Analysis: The intensity of the purple color is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

G P1 Seed Cells in 96-well Plate P2 Treat with Inhibitor (e.g., 24-72h) P1->P2 P3 Add MTT Reagent (Yellow) P2->P3 P4 Incubate (1-4h) Formazan Crystals Form P3->P4 P5 Add Solubilizing Agent (e.g., DMSO) P4->P5 P6 Read Absorbance at 570 nm (Purple) P5->P6 P7 Calculate Cell Viability & IC₅₀ P6->P7

Protocol 3: Western Blotting for Phospho-Protein Analysis

For kinase inhibitors, it is crucial to demonstrate that the compound inhibits the phosphorylation of its target or downstream substrates within a cellular context. Western blotting is the gold standard for this analysis.[25]

Methodology:

  • Cell Treatment & Lysis: Treat cells with the inhibitor for a defined period. If necessary, stimulate the signaling pathway of interest (e.g., with a growth factor). Harvest the cells under non-denaturing conditions by lysing them on ice in a lysis buffer containing phosphatase and protease inhibitors.[20]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein-rich solution (e.g., 5% Bovine Serum Albumin (BSA) or non-fat milk in TBST) to prevent non-specific antibody binding. Using BSA is often recommended for phospho-antibodies.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p38). This is typically done overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibody. Then, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate. The HRP enzyme on the secondary antibody will catalyze a reaction that produces light.

  • Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film. The intensity of the band corresponds to the amount of phosphorylated protein.

  • Stripping & Reprobing: The membrane can be stripped of antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) protein to confirm equal protein loading.

References

  • A Comparative Guide: MTT vs. XTT Assays for Cell Viability. Benchchem.
  • Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 23(22), 2097-2115.
  • (2026). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. World Journal of Pharmaceutical Research.
  • CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific - US.
  • (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
  • (2025). Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. ResearchGate.
  • Comparing the efficacy of pyrazole vs imidazole scaffolds in medicinal chemistry. Benchchem.
  • (2025). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed.
  • (2022). Pyrazole Scaffold: A Remarkable Tool in Drug Development. International Journal of Pharmaceutical Sciences and Research Reviews.
  • (2026). Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. ResearchGate.
  • Invitrogen™ CyQUANT™ MTT and XTT Cell Viability Assays. Fisher Scientific.
  • (2010). Part 2: Structure-activity relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase. PubMed.
  • (2021). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry. ACS Publications.
  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PMC.
  • (2013). Cell Viability Assays. Assay Guidance Manual. NCBI Bookshelf.
  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Publishing.
  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC.
  • (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Review and Letters.
  • MTT Cell Viability Assay Kit. Biotium.
  • (2022). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. PubMed.
  • (2021). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. PMC.
  • (2020). Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis.
  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. MDPI.
  • (2019). Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor. Taylor & Francis.
  • (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI.
  • (2022). Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. MDPI.
  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. ACS Publications.
  • (2012). 5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors. OSTI.GOV.
  • Structure–activity relationship (SAR) of disubstituted pyrazole derivatives as anticancer agents. ResearchGate.
  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Scilit.
  • (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. PMC.
  • (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.
  • (2025). Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). ResearchGate.
  • (2025). Design, synthesis, and biological evaluation of pyrazole-based combretastatin A-4 analogues as potential cytotoxic agents. PubMed.
  • (2025). Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAFV600E inhibitors. ResearchGate.
  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry.
  • (2010). 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors. MDPI.
  • (2007). This protocol is intended for immunoprecipitation of native proteins for analysis by western immunoblot or kinase activity. CST | Cell Signaling Technology.
  • (2023). Multi-step Synthesis of Novel Pyrazole Derivatives as Anticancer Agents. Taylor & Francis.
  • Potent and selective pyrazole-based inhibitors of B-Raf kinase. Scilit.
  • (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. ACS Publications.
  • (2015). Structure activity optimization of 6H-pyrrolo[2,3-e][1][23][26]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors. PubMed. Available at:

  • (2008). Potent and selective pyrazole-based inhibitors of B-Raf kinase. PubMed.
  • (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed.
  • Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors. ACS Publications.
  • Western blot for phosphorylated proteins. Abcam.
  • Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression. Bio-protocol.
  • (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. PubMed.

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole

[1][2]

Executive Summary & Core Directive

Primary Classification: Halogenated Organic Waste Critical Operational Rule: Do NOT mix this compound (or its solutions) with non-halogenated solvents.[1]

3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole (CAS: 1354704-58-7) contains a bromine atom, chemically classifying it as an organic halide. In waste management streams, the presence of halogens (F, Cl, Br, I) dictates that the waste must be incinerated at high temperatures to prevent the formation of toxic byproducts (e.g., dioxins). Mixing this compound with non-halogenated waste (e.g., acetone, ethanol) contaminates the entire volume, reclassifying it as halogenated and significantly increasing disposal costs and environmental impact.[2]

Technical Identity & Hazard Profile

Before initiation of disposal, verify the material identity and associated hazards.

PropertySpecification
Chemical Name 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole
CAS Number 1354704-58-7
Molecular Formula C₉H₁₃BrN₂
Waste Stream Halogenated Organic
GHS Classification Warning (Irritant) H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3] Irrit.)
Physical State Solid (typically) or oil depending on purity/solvation.

Expert Insight: While the immediate GHS hazards are "Irritant," the environmental hazard is the bromine content. Standard incineration of non-halogenated waste is insufficient for breaking down the C-Br bond safely; specialized halogen-compatible incineration is required.

Operational Disposal Protocol

Step 1: Segregation (The Golden Rule)
  • Solid Waste: Collect pure solid substance, contaminated weigh boats, gloves, and paper towels in a dedicated Solid Hazardous Waste container.

  • Liquid Waste: If the compound is in solution (e.g., reaction mother liquor), it MUST be poured into the Halogenated Solvent Waste carboy.

    • Compatible Solvents for this stream: Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane.

    • Incompatible Stream: Do not pour into "Organic Non-Halogenated" (Acetone/Methanol) containers.

Step 2: Packaging & Containment
  • Solids: Use a wide-mouth high-density polyethylene (HDPE) jar. Double-bagging with clear polyethylene bags is recommended for high-purity powders to prevent dust generation upon reopening at the facility.

  • Liquids: Use standard safety carboys (HDPE or PTFE-lined steel). Ensure the cap is vented if there is any risk of ongoing reaction, though this compound is generally stable.

Step 3: Labeling Requirements

Every container must be labeled before waste is added.

  • Content Description: Must write out the full chemical name. Do not use abbreviations or chemical structures alone.

  • Hazard Checkbox: Check "Toxic" and "Irritant."

  • Constituent Tag: Explicitly list "3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole" and the approximate percentage (e.g., "1% in DCM").

Visual Workflow: Disposal Decision Logic

The following diagram illustrates the critical decision-making pathway for disposing of this specific compound to ensure regulatory compliance.

DisposalWorkflowStartWaste Generation:3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazoleStateCheckPhysical State?Start->StateCheckSolidPathSolid / PowderStateCheck->SolidPathLiquidPathSolution / Mother LiquorStateCheck->LiquidPathSolidContainerContainer: Wide-mouth HDPE JarLabel: 'Solid Hazardous Waste'SolidPath->SolidContainerSolventCheckIs it mixed with solvents?LiquidPath->SolventCheckFinalTransfer to EHS/Disposal FacilityCode: D001/Organic HalideSolidContainer->FinalHaloStreamStream: HALOGENATED ORGANIC(Blue/Green Tag)SolventCheck->HaloStreamContains DCM, Chloroform,or just the CompoundNonHaloStreamStream: NON-HALOGENATED(Black/White Tag)SolventCheck->NonHaloStreamContains Acetone/MeOH only?HaloStream->FinalAction1Do NOT use this stream.Bromine content requiresspecialized incineration.NonHaloStream->Action1Action1->HaloStreamRe-classify as Halogenated

Figure 1: Decision logic for segregating halogenated pyrazole waste. Note that even if dissolved in non-halogenated solvents, the presence of the bromo-pyrazole mandates the Halogenated waste stream.[2]

Emergency Response: Spills & Exposure

Spill Cleanup (Solid)[1]
  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use an N95 or half-mask respirator.

  • Containment: Do not dry sweep if dust generation is likely. Cover with a wet paper towel (dampened with water or ethanol) to suppress dust.

  • Collection: Scoop the wet material and towels into the Solid Hazardous Waste container.

  • Decontamination: Wipe the surface with a soap/water solution.

Spill Cleanup (Liquid)[1]
  • Absorb: Use vermiculite, sand, or commercial "Organic" spill pads.

  • Collect: Place saturated absorbents into a heavy-duty plastic bag or bucket.

  • Labeling: Label the debris container as "Debris contaminated with Halogenated Organics."

Regulatory Background (Why this matters)

Under EPA (RCRA) and EU regulations, organic halides are strictly regulated.

  • Heating Value vs. Halogen Content: Non-halogenated solvents are often "fuel blended" (burned for energy recovery in cement kilns). Halogenated compounds (like this bromo-pyrazole) cannot be fuel blended because burning them produces acid gases (HBr) and potential carcinogens.

  • Cost Implication: Disposal of halogenated waste typically costs 2-3x more than non-halogenated waste.[4] Segregating this compound prevents the costly "up-coding" of bulk non-halogenated solvents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1201423, 3-bromo-5-methyl-1H-pyrazole. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management: Solvents. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste: Segregation of Halogenated Solvents. Retrieved from [Link]

Comprehensive Safety & Handling Guide: 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1354704-58-7 Chemical Family: Halogenated Pyrazoles Primary Hazard Class: Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral)[1]

Part 1: Critical Safety Profile & Risk Assessment[1]

The "Why" Behind the Safety Protocols

As a Senior Application Scientist, I emphasize that safety is not just about compliance—it is about understanding the chemical behavior of the molecule. 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole belongs to a class of halogenated nitrogen heterocycles.[1]

  • Reactivity & Stability: The bromine atom at position 3 is a potential leaving group or site for metal-halogen exchange.[1] While generally stable under ambient conditions, halogenated pyrazoles can degrade to release hydrogen bromide (HBr) or nitrogen oxides (NOx) upon thermal decomposition or contact with strong acids/oxidizers.[1]

  • Toxicological Mechanism: Like its structural analogs (e.g., 3-bromo-5-methyl-1H-pyrazole), this compound is an alkylating-like agent capable of irritating mucous membranes.[1] The lipophilic cyclopentyl group increases its ability to penetrate the skin barrier compared to smaller pyrazoles, elevating the risk of systemic absorption.[1]

  • Physical State Hazards: Typically encountered as a solid or viscous oil.[1] The primary exposure vectors are inhalation of dust/aerosols during weighing and dermal absorption during transfer.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to be a self-validating system.[1] Do not rely on visual inspection alone.

PPE ComponentSpecificationOperational Logic (The "Why")Validation & Replacement
Hand Protection (Splash) Nitrile Rubber (Min.[1] thickness 0.11 mm)Nitrile provides excellent resistance to halogenated heterocycles.[1] Latex is prohibited due to poor organic solvent resistance.[1]Double-gloving recommended. Change outer gloves immediately upon splash or every 2 hours.[1]
Hand Protection (Immersion) Silver Shield / 4H Laminate If dissolving in DCM or Chloroform, thin nitrile will degrade in <5 mins.[1] Laminate offers >4 hr breakthrough protection.[1]Replace if physically damaged.[1] These gloves reduce dexterity; use only for heavy handling or spill cleanup.[1]
Eye Protection Chemical Safety Goggles (ANSI Z87.1+)Safety glasses are insufficient for powders or liquids that can splash.[1] Goggles seal the eyes from airborne dust and vapors.[1]Verify the seal against the face.[1] If fogging occurs, use anti-fog wipes; do not remove goggles in the lab.[1]
Respiratory N95 (Minimum) or P100 Required if handling outside a fume hood (not recommended).[1] Prevents inhalation of fine particulates.[1]Perform a positive/negative pressure seal check every time you don.[1]
Body Protection Lab Coat (Cotton/Poly blend) + Tyvek Sleeves Standard lab coats are porous.[1] Tyvek sleeves cover the wrist gap between glove and coat.[1]Button fully. If a spill occurs on the coat, remove it immediately in a safety shower.[1]

Part 3: Operational Protocols

Reception & Storage[1]
  • Verification: Upon receipt, check the container for physical damage. Verify the CAS (1354704-58-7) matches the paperwork.[1]

  • Storage Conditions: Store in a cool, dry, dark place (Refrigeration at 2-8°C is often preferred for brominated intermediates to prevent slow debromination or discoloration).[1]

  • Segregation: Keep away from strong oxidizing agents and strong bases.[1]

Safe Weighing & Transfer Workflow
  • Engineering Control: All open handling must occur inside a certified Chemical Fume Hood .[1]

  • Static Control: Use an anti-static gun if the substance is a dry powder, as pyrazoles can be electrostatic and "jump" during weighing.[1]

Visualization: Safe Transfer Workflow

The following diagram illustrates the logical flow for transferring the compound from stock to reaction vessel, minimizing exposure risk.

SafeTransfer Start Start: Transfer Request CheckHood Check Fume Hood (Flow > 100 fpm) Start->CheckHood PPE Don PPE: Double Nitrile, Goggles, Lab Coat CheckHood->PPE Weighing Weighing Step PPE->Weighing Solid If Solid: Use Anti-static Gun Avoid Dust Generation Weighing->Solid Liquid If Liquid/Oil: Use Positive Displacement Pipette Prevent Aerosols Weighing->Liquid Transfer Transfer to Reaction Vessel Solid->Transfer Liquid->Transfer Clean Wipe Balance/Area with Acetone/Ethanol Transfer->Clean Waste Dispose Wipes as Solid Hazardous Waste Clean->Waste End Process Complete Waste->End

Figure 1: Decision logic for safe weighing and transfer based on physical state.[1]

Reaction Setup
  • Solvent Selection: When dissolving 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole, avoid using protic solvents if using strong bases downstream.[1] Dichloromethane (DCM) or Tetrahydrofuran (THF) are common but require careful glove selection (see PPE Matrix).[1]

  • Inert Atmosphere: Run reactions under Nitrogen or Argon.[1] While the pyrazole ring is stable, the bromine substituent renders it susceptible to moisture-induced side reactions if metallated.[1]

Part 4: Emergency Response & Disposal[2]

Exposure Response[1][2]
  • Eye Contact: IMMEDIATE flush with water for 15 minutes.[1][2][3][4] Hold eyelids open. Do not pause to remove contact lenses initially; flush first, then remove if easy.[1][4]

  • Skin Contact: Remove contaminated clothing.[1][5][2][3][4][6] Wash skin with soap and water.[1][5][2][3][4][7] Do not use organic solvents (ethanol/acetone) to wash skin; they increase permeability and drive the chemical deeper into the dermis.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[1]

Spill Cleanup (Small Scale < 5g)
  • Evacuate the immediate area.

  • Don full PPE (including Silver Shield gloves if solvent is involved).[1]

  • Contain:

    • If Solid: Cover with wet paper towels to prevent dust, then sweep carefully.[1]

    • If Liquid: Absorb with vermiculite or sand.[1][6]

  • Clean: Wipe the surface with a dilute detergent solution, followed by water.[1]

Disposal[1]
  • Classification: Halogenated Organic Waste.[1]

  • Protocol:

    • Dissolve solid waste in a combustible solvent (e.g., acetone) before placing in the halogenated waste container.[1]

    • NEVER dispose of down the drain.[1]

    • Label container: "Contains Halogenated Pyrazoles - Toxic/Irritant."[1]

References

  • National Center for Biotechnology Information (PubChem). (2025).[1] 3-bromo-5-methyl-1H-pyrazole (Analogous Safety Data). PubChem Compound Summary for CID 1201423. Retrieved March 8, 2026, from [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.